molecular formula C10H20N2O B3156739 2-Ethyl-1-(piperazin-1-yl)butan-1-one CAS No. 83547-33-5

2-Ethyl-1-(piperazin-1-yl)butan-1-one

Cat. No.: B3156739
CAS No.: 83547-33-5
M. Wt: 184.28 g/mol
InChI Key: YKMRHHWSGTTYBC-UHFFFAOYSA-N
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Description

2-Ethyl-1-(piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-1-(piperazin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1-(piperazin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1-piperazin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-9(4-2)10(13)12-7-5-11-6-8-12/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMRHHWSGTTYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Privileged Scaffold: A Technical Guide to the Synthesis of Novel Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its designation as a "privileged scaffold" is well-earned, stemming from its frequent appearance in a vast array of FDA-approved drugs across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] The unique physicochemical properties of the piperazine moiety, such as its ability to improve aqueous solubility and bioavailability, combined with its synthetic tractability, make it an invaluable tool for drug development professionals.[3][4] This guide provides an in-depth exploration of the core synthetic pathways for creating novel piperazine-based compounds, blending established methodologies with cutting-edge techniques to empower researchers in their quest for the next generation of therapeutics.

Part 1: The Workhorse of Piperazine Synthesis: N-Functionalization Strategies

The most common approach to diversifying the piperazine core involves the functionalization of its two nitrogen atoms.[1][5] These reactions provide a gateway to a vast chemical space, allowing for the fine-tuning of a compound's pharmacological profile.

N-Arylation: Forging the Critical C-N Bond

The introduction of an aryl group onto a piperazine nitrogen is a pivotal transformation in the synthesis of numerous pharmaceuticals. Two powerful catalytic methods dominate this landscape: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.[5]

The Buchwald-Hartwig amination has become a preferred method due to its broad substrate scope and high efficiency, even with sterically hindered and electron-rich or -poor aryl halides.[6][7] The choice of palladium catalyst, phosphine ligand, and base is critical for reaction success and can be tailored to the specific substrates.[6]

In contrast, the Ullmann condensation , a classical copper-catalyzed reaction, often requires higher reaction temperatures. However, recent advancements in ligand design have improved its efficiency and scope.[5][8]

Table 1: Comparison of Catalytic Methods for N-Arylation of Piperazine [5]

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI)
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, XPhos)Diamines (e.g., L-proline, 1,10-phenanthroline)
Reaction Temperature Typically 80-120 °CTypically 100-160 °C
Advantages Milder conditions, broader substrate scope, high yieldsLower catalyst cost
Challenges Catalyst and ligand cost, air/moisture sensitivityHigher temperatures, potential for side reactions

This protocol describes a general procedure for the mono-N-arylation of piperazine.

Materials:

  • Piperazine (2.0 equiv.)

  • Aryl halide (e.g., 4-chlorotoluene) (1.0 equiv.)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazine, NaOtBu, Pd₂(dba)₃, and RuPhos.

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add anhydrous toluene via syringe, followed by the aryl halide.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.

Diagram 1: N-Arylation Workflow

N_Arylation_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process Piperazine Piperazine Reaction Inert Atmosphere, Heat Piperazine->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Catalyst Pd or Cu Catalyst Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Chromatography Workup->Purification Product N-Arylpiperazine Purification->Product

A generalized workflow for the N-arylation of piperazine.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of N-alkylpiperazines.[5] This reaction proceeds through the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. The choice of reducing agent is crucial for the success of the reaction, with milder reagents like sodium triacetoxyborohydride (STAB) being favored for their functional group tolerance.[5]

Table 2: Common Reducing Agents for Reductive Amination [5]

Reducing AgentStrengthAdvantagesDisadvantages
Sodium triacetoxyborohydride (STAB) MildTolerates a wide range of functional groups, stable in airMore expensive
Sodium cyanoborohydride (NaBH₃CN) MildEffective for a variety of substratesToxic cyanide byproduct
Sodium borohydride (NaBH₄) ModerateInexpensive, readily availableCan reduce aldehydes/ketones directly

Materials:

  • Piperazine (1.0 equiv.)

  • Aldehyde or Ketone (1.1 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve piperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add STAB portion-wise to the reaction mixture, controlling any effervescence.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography if necessary.

Part 2: Expanding the Horizon: C-H Functionalization of the Piperazine Ring

While N-functionalization has been the traditional approach, recent years have seen a surge in methods for the direct functionalization of the piperazine ring's C-H bonds.[3][4] This strategy opens up new avenues for creating novel analogs with unique three-dimensional structures that are not accessible through classical N-functionalization routes.[4] However, the presence of two nitrogen atoms in the piperazine ring presents unique challenges, often leading to side reactions or catalyst inhibition.[3][9]

Photoredox Catalysis: A Green and Mild Approach

Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines under mild and environmentally friendly conditions.[3] This methodology utilizes a photocatalyst, typically an iridium or ruthenium complex, to generate highly reactive intermediates that can then engage in C-C or C-heteroatom bond formation.[3]

One of the earliest examples of this was reported by MacMillan and coworkers, who developed a photoredox-catalyzed C-H arylation of N-Boc piperazine.[3] The proposed mechanism involves the single-electron reduction of an aryl nitrile by the excited photocatalyst, followed by radical-radical coupling with an α-amino radical generated from the piperazine.

Diagram 2: Photoredox C-H Arylation of Piperazine

Photoredox_CH_Arylation cluster_cycle Catalytic Cycle PC [Ir(ppy)₃]* ArCN Ar-CN PC->ArCN SET PC_reduced [Ir(ppy)₃]⁻ ArCN_radical [Ar-CN]˙⁻ ArCN->ArCN_radical Forms Ar-CN radical anion Piperazine N-Boc-Piperazine AlphaAminoRadical α-Amino Radical Piperazine->AlphaAminoRadical Oxidation & Deprotonation Base Base Product α-Aryl-Piperazine PC_ground [Ir(ppy)₃] PC_reduced->PC_ground Regeneration Light Visible Light Light->PC_ground Excitation Coupling Coupling ArCN_radical->Coupling AlphaAminoRadical->Coupling Product_intermediate Intermediate Coupling->Product_intermediate Radical Coupling Product_intermediate->Product Rearomatization

A simplified mechanistic cycle for photoredox C-H arylation.

Innovative Reagent-Based Strategies: SnAP, SLAP, and CLAP

To overcome some of the challenges associated with direct C-H functionalization, several novel reagent-based approaches have been developed, most notably the Stannyl Amine Protocol (SnAP), Silyl Amine Protocol (SLAP), and CarboxyLic Amine Protocol (CLAP).[3] These methods allow for the de novo synthesis of C-H functionalized piperazines from simple starting materials.

The SnAP chemistry , developed by Bode and coworkers, utilizes α-stannyl amine reagents that undergo copper-mediated cyclization with imines generated in situ from aldehydes.[3] This approach provides a convergent and highly versatile route to a wide range of C-substituted piperazines.[3] While initially requiring stoichiometric copper, catalytic versions have since been developed.[3]

More recently, photoredox-catalyzed versions using SLAP and CLAP reagents have been introduced, offering a more sustainable alternative by avoiding the use of tin and employing readily available starting materials like amino acids.[3]

Part 3: The Power of Convergence: Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity from simple starting materials.[5][10] Piperazine is an excellent substrate for MCRs, such as the Ugi and split-Ugi reactions, leading to the rapid synthesis of complex, drug-like molecules.[5][11]

The split-Ugi reaction is particularly well-suited for symmetrical diamines like piperazine, allowing for the regioselective desymmetrization of the piperazine core in one step.[5][11] This powerful transformation enables the introduction of two different functionalities onto the two nitrogen atoms of piperazine in a single, highly efficient step.

Diagram 3: Split-Ugi Reaction with Piperazine

Split_Ugi_Reaction cluster_reactants Reactants Piperazine Piperazine Reaction One-Pot Reaction Piperazine->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product Desymmetrized Piperazine Derivative Reaction->Product

A schematic representation of the split-Ugi multicomponent reaction.

Conclusion

The synthesis of novel piperazine-based compounds is a dynamic and evolving field. While classical N-functionalization strategies remain indispensable tools, the advent of modern C-H functionalization techniques and the application of powerful multicomponent reactions are continuously expanding the accessible chemical space. By understanding the principles and practicalities of these diverse synthetic pathways, researchers are well-equipped to design and create the next generation of piperazine-containing therapeutics that will address unmet medical needs. The continued development of more efficient, selective, and sustainable synthetic methods will undoubtedly fuel further innovation in this critical area of drug discovery.

References

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]

  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1). [Link]

  • Chen, Y., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Daly, A. M., & Dounay, A. B. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Future Medicinal Chemistry, 8(8), 885-888. [Link]

  • Ten, A., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry. [Link]

  • Riva, R., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(10), 573-581. [Link]

  • El Kaim, L., et al. (2011). Multicomponent Synthesis of Fused Benzimidazolopiperazines. The Journal of Organic Chemistry, 76(11), 4724-4728. [Link]

  • ResearchGate. (2025). Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate. [Link]

  • Daly, A. M., & Dounay, A. B. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 776-787. [Link]

  • Tembare, A. G., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. [Link]

  • Smith, A. G., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6479-6485. [Link]

  • Sharma, P., et al. (2016). Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions. ACS Combinatorial Science, 18(4), 183-189. [Link]

  • Thulluri, C., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6296. [Link]

  • Sukhorukov, A. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5649. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Patil, S. B., et al. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 8(4), 118-125. [Link]

  • Brenner, E., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 41(16), 2881-2884. [Link]

  • Al-Ostath, A. I., et al. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Scientific Reports, 11(1), 13835. [Link]

  • El-Metwaly, A. M., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Scientific Reports, 12(1), 19574. [Link]

  • Singh, P. P., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Lebedev, A. V., & Chernyshev, M. V. (2022). Methods for the catalytic synthesis of piperazine. Kataliz v promyshlennosti, 22(1), 67-79. [Link]

Sources

An In-depth Technical Guide to 2-Ethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 83547-33-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive technical overview of 2-Ethyl-1-(piperazin-1-yl)butan-1-one based on established principles of organic chemistry, medicinal chemistry, and analytical sciences. Due to a lack of specific published research on this particular molecule, much of the information presented herein is based on analogy to structurally related N-acylpiperazine compounds. All proposed methodologies and predicted properties should be validated experimentally.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in the structure of numerous approved drugs.[1][2][3] Its unique physicochemical properties, including high aqueous solubility, and its ability to engage in multiple hydrogen bonding interactions, make it an attractive moiety for optimizing the pharmacokinetic profiles of drug candidates.[3] The introduction of an N-acyl group, as seen in 2-Ethyl-1-(piperazin-1-yl)butan-1-one, further diversifies the chemical space and allows for the fine-tuning of biological activity. This guide provides a detailed exploration of the synthesis, chemical properties, potential applications, and analytical characterization of 2-Ethyl-1-(piperazin-1-yl)butan-1-one, a simple yet potentially valuable N-acylpiperazine derivative.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethyl-1-(piperazin-1-yl)butan-1-one is presented in Table 1. These values are computationally predicted and provide a preliminary assessment of the molecule's characteristics.

PropertyValueSource
CAS Number 83547-33-5
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
Topological Polar Surface Area (TPSA) 32.34 Ų
Predicted logP 0.8544
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3

Synthesis of 2-Ethyl-1-(piperazin-1-yl)butan-1-one: A Proposed Pathway

While no specific synthesis for 2-Ethyl-1-(piperazin-1-yl)butan-1-one has been reported in the literature, a straightforward and highly probable synthetic route involves the N-acylation of piperazine with 2-ethylbutanoyl chloride. This is a standard and widely used method for the preparation of N-acylpiperazines.[4][5]

Proposed Synthetic Scheme

G Piperazine Piperazine Reaction Acylation Piperazine->Reaction EthylbutanoylChloride 2-Ethylbutanoyl Chloride EthylbutanoylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Target 2-Ethyl-1-(piperazin-1-yl)butan-1-one Byproduct Triethylammonium Chloride Reaction->Target Reaction->Byproduct G cluster_core 2-Ethyl-1-(piperazin-1-yl)butan-1-one cluster_applications Potential Therapeutic Areas Core Core Scaffold CNS CNS Disorders (Antidepressant, Anxiolytic) Core->CNS Modulation of Neuroreceptors Antimicrobial Antimicrobial Agents Core->Antimicrobial Disruption of Microbial Processes Other Other Therapeutic Targets (Antiviral, Anticancer) Core->Other Interaction with Various Biological Targets

Sources

Mechanism of action for acyl piperazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action for Acyl Piperazine Derivatives: A Chemical Biology Perspective Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

Acyl piperazine derivatives represent a privileged scaffold in modern medicinal chemistry, distinguished by their ability to bridge lipophilic domains with polar binding pockets. Unlike simple piperazines, the


-acyl moiety  introduces distinct electronic and conformational constraints—specifically planarizing one nitrogen center and modulating the basicity of the distal nitrogen.

This guide dissects the mechanism of action (MoA) of acyl piperazines, focusing on their high-value application as Monoacylglycerol Lipase (MAGL) Inhibitors and GPCR Modulators . We move beyond generic descriptions to analyze the specific molecular interactions—hydrogen bond networking within the oxyanion hole and hydrophobic occlusion—that drive their potency. Furthermore, we detail the Activity-Based Protein Profiling (ABPP) protocol, the industry-standard method for validating target engagement and selectivity for this class.

Chemical Architecture & Pharmacophore Logic

The acyl piperazine core is not merely a linker; it is a functional pharmacophore. Its efficacy stems from three structural determinants:

  • Conformational Restriction: The amide bond (

    
    ) possesses partial double-bond character, restricting rotation and forcing the proximal piperazine nitrogen into a planar 
    
    
    
    geometry. This reduces the entropic penalty upon protein binding.
  • Basicity Modulation: The electron-withdrawing acyl group lowers the

    
     of the distal nitrogen (unless substituted), altering its protonation state at physiological pH. This is critical for crossing the Blood-Brain Barrier (BBB) in CNS-active derivatives.
    
  • Vectorial Projection: The piperazine ring adopts a chair conformation, projecting substituents at the

    
     and 
    
    
    
    positions in defined vectors (often ~6.5 Å apart), ideal for spanning the catalytic tunnel of serine hydrolases or the orthosteric pockets of GPCRs.

Primary Mechanism of Action: Serine Hydrolase Inhibition (MAGL)

One of the most clinically relevant applications of acyl piperazines is the inhibition of Monoacylglycerol Lipase (MAGL) , the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).

The Mechanistic Pathway

Acyl piperazine derivatives (specifically piperazine amides and ureas) function primarily as reversible or irreversible inhibitors depending on the "warhead" attached to the acyl group.

  • Target Site: The MAGL active site is a lipophilic tunnel capped by a flexible "lid" domain. The catalytic triad consists of Ser122, Asp239, and His269 .[1]

  • Binding Mode:

    • Entry: The lipophilic tail of the acyl piperazine penetrates the hydrophobic tunnel, mimicking the arachidonoyl chain of 2-AG.

    • Anchoring: The piperazine core occupies the entrance to the active site, engaging in Van der Waals interactions with Ile179 and Tyr194 .

    • Catalytic Interference: The acyl carbonyl oxygen positions itself within the oxyanion hole (formed by the backbone amides of Ala51 and Met123 ).

    • Inhibition:

      • Reversible:[2] The compound stabilizes the "closed" conformation of the lid, preventing substrate entry via steric occlusion.

      • Covalent (Carbamates/Ureas): The catalytic Ser122 nucleophile attacks the carbonyl carbon of the inhibitor. The piperazine acts as a leaving group (or stays attached if it's a suicide inhibitor), forming a stable carbamoylated enzyme adduct that cannot hydrolyze 2-AG.

Visualization: MAGL Inhibition Logic

MAGL_Mechanism cluster_interaction Catalytic Triad Interaction Inhibitor Acyl Piperazine Derivative ActiveSite MAGL Active Site (Lipophilic Tunnel) Inhibitor->ActiveSite Hydrophobic Entry Ser122 Ser122 (Nucleophile) Inhibitor->Ser122 Electrophilic Attack (if reactive) Oxyanion Oxyanion Hole (Ala51, Met123) Inhibitor->Oxyanion H-Bond Stabilization LidDomain Lid Domain (Conformational Gate) ActiveSite->LidDomain Induces Closure Result_Cov Covalent Inhibition: Carbamoylation Ser122->Result_Cov Covalent Bond Formation Result_Rev Reversible Inhibition: Steric Occlusion LidDomain->Result_Rev Substrate Blockade

Caption: Logic flow of Acyl Piperazine interaction within the MAGL catalytic pocket, differentiating between steric and covalent inhibition pathways.

Secondary Mechanism: Allosteric Modulation (HBV Capsid)

Beyond enzymes, acyl piperazines serve as Capsid Assembly Modulators (CAMs) for the Hepatitis B Virus (HBV).

  • Mechanism: They bind to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (Cp).

  • Effect: Unlike nucleoside analogs that stop replication, these derivatives physically alter the assembly kinetics. They accelerate the association of dimers, leading to the formation of empty capsids (devoid of pre-genomic RNA) or aberrant polymers, effectively "starving" the virus of functional nucleocapsids.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

To validate the mechanism of an acyl piperazine derivative against serine hydrolases (like MAGL) and ensure it does not off-target other enzymes (like FAAH or AChE), Competitive ABPP is the gold standard.

Objective: Determine the potency (


) and selectivity of the acyl piperazine in a native proteome.
Materials:
  • Proteome Source: Mouse brain membrane homogenate or cell lysate (e.g., HEK293T overexpressing MAGL).

  • Probe: FP-TAMRA (Fluorophosphonate-rhodamine) – a broad-spectrum serine hydrolase activity probe.[2]

  • Inhibitor: Acyl piperazine test compound.

Step-by-Step Methodology:
  • Proteome Preparation:

    • Dilute membrane proteome to 1 mg/mL in PBS (pH 7.4).

    • Aliquot 50 µL per reaction tube.

  • Inhibitor Incubation (Competition):

    • Add 1 µL of test compound (at varying concentrations: 1 nM – 10 µM) to the proteome.

    • Include a DMSO-only control (0% inhibition).

    • Incubate for 30 minutes at 37°C . Rationale: Allows the inhibitor to bind/react with the active site before the probe is introduced.

  • Probe Labeling:

    • Add FP-TAMRA (final concentration 1 µM).

    • Incubate for 20 minutes at Room Temperature in the dark.

    • Mechanism:[1][2][3][4][5][6][7] FP-TAMRA will covalently label any active serine hydrolase not blocked by your acyl piperazine.

  • Quenching & Denaturation:

    • Add 4x SDS-PAGE loading buffer (reducing).

    • Heat at 95°C for 5 minutes.

  • Readout:

    • Resolve proteins on a 10% SDS-PAGE gel.

    • Scan gel for fluorescence (Rhodamine channel).

    • Quantification: Band intensity is inversely proportional to inhibitor occupancy.

Visualization: ABPP Workflow

ABPP_Workflow Step1 1. Proteome (Active Enzymes) Step2 2. Add Acyl Piperazine (30 min @ 37°C) Step1->Step2 Block Active Sites Step3 3. Add FP-TAMRA Probe (20 min @ RT) Step2->Step3 Label Remaining Sites Step4 4. SDS-PAGE Resolution Step3->Step4 Denature Step5 5. Fluorescence Scan Step4->Step5 Quantify Bands

Caption: Competitive ABPP workflow to assess target engagement. Loss of fluorescence indicates successful inhibition.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how structural modifications to the acyl piperazine core influence biological activity, based on key literature.

Structural RegionModificationEffect on MechanismReference
N1-Acyl Group Bulky Aryl/BiarylIncreases potency for MAGL by filling the lipophilic tunnel.[1]
N1-Acyl Group Carbamate/Urea LinkerConverts reversible binder to covalent suicide inhibitor (Serine trap).[2]
Piperazine Core 2-Methyl SubstitutionIntroduces chirality; restricts conformation to enhance selectivity.[3]
N4-Substituent Heteroaryl (e.g., Pyridine)Critical for H-bonding in the "exit" vestibule or GPCR orthosteric site.[4]

References

  • Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations. MDPI Molecules. [Link]

  • Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Cell Chemical Biology / NIH. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH / PubMed Central. [Link]

  • Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators. MDPI Viruses. [Link]

Sources

The Pharmacological Versatility of Substituted Piperazine Scaffolds: A Technical Guide to Biological Activity and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring—a six-membered heterocycle containing two opposing nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. Its structural rigidity, favorable pKa profile, and capacity for hydrogen bonding significantly enhance the water solubility, oral bioavailability, and target affinity of attached pharmacophores [[1]](). As a Senior Application Scientist, I frequently leverage the piperazine core to tune the physicochemical properties of lead compounds. This whitepaper provides an in-depth technical analysis of the biological activities of substituted piperazines, detailing the causality behind structure-activity relationships (SAR) and providing self-validating experimental workflows for robust pharmacological profiling.

Mechanistic Basis for Piperazine Bioactivity (SAR Logic)

Approaching piperazine functionalization is not merely a synthetic exercise; it is the precise tuning of a molecule's interactome. The intrinsic challenge in piperazine chemistry arises from the comparable nucleophilicity of the N1 and N4 nitrogen atoms, which requires selective N-monosubstitution strategies to create asymmetric, highly targeted derivatives 2.

  • N1 Substitution (Target Engagement): Functionalization at the N1 position with aryl or heteroaryl groups typically dictates the primary pharmacodynamic activity. The protonatable nitrogen centers at physiological pH allow critical electrostatic interactions with anionic regions of receptor targets (e.g., GPCR orthosteric sites or kinase ATP-binding pockets) [[3]]().

  • N4 Substitution (Physicochemical Tuning): The N4 position is frequently utilized to attach alkyl chains, acyl linkers, or hybrid moieties to modulate lipophilicity, optimize ADME characteristics, and control blood-brain barrier (BBB) penetration.

G A Piperazine Core (N1, N4 substitution) B N1: Aryl/Heteroaryl Group (Target Affinity) A->B Modulates C N4: Alkyl/Acyl Linker (ADME & Solubility) A->C Modulates D Antimicrobial Activity (Membrane Disruption) B->D E Anticancer Activity (Apoptosis/Src Inhibition) B->E F CNS Activity (D3R/MOR Modulation) B->F C->D C->E C->F

Fig 1. Structure-Activity Relationship (SAR) logic for substituted piperazine scaffolds.

Antimicrobial Efficacy and Evaluation

Substituted piperazines exhibit potent broad-spectrum antimicrobial activity. Depending on the substitution pattern, they can act via membrane disruption, DNA gyrase inhibition (when hybridized with fluoroquinolones), or Enoyl-ACP reductase inhibition 3. Recent developments in Mannich bases and novel piperazine-acetamides have demonstrated remarkable efficacy against multidrug-resistant strains, including MRSA and Candida species [[4]]().

Quantitative Antimicrobial Profiling

Table 1: Minimum Inhibitory Concentration (MIC) of Select Piperazine Derivatives

Compound Class / DesignationTarget PathogenMIC ValueReference
Sparfloxacin-Piperazine HybridStaphylococcus aureus (Gram +)1–5 μg/mL4
Mannich Base (PG7-PG8)Candida parapsilosis (Fungi)0.49–0.98 μg/mL[[5]]()
Piperazine RL-308MRSA (Gram +)2 μg/mL6
Piperazine RL-308Shigella flexneri (Gram -)2 μg/mL6
Protocol: Self-Validating Broth Microdilution Assay

Objective: Determine the MIC/MBC of novel piperazine derivatives. Causality & Self-Validation: Piperazine derivatives, due to their lipophilic substitutions and basic nitrogens, can occasionally precipitate in standard Mueller-Hinton broth, creating artificial turbidity. To establish a self-validating system, we utilize Resazurin (Alamar Blue) as a metabolic indicator. If the compound precipitates, optical density (OD600) readings will be falsely elevated, but Resazurin reduction (blue to fluorescent pink) relies strictly on live bacterial metabolism, decoupling the physical state of the drug from the biological readout.

  • Inoculum Preparation : Cultivate the target strain overnight. Adjust to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution : Prepare a 10 mg/mL stock of the piperazine derivative in 100% DMSO. Perform 2-fold serial dilutions in MHB in a 96-well plate (final concentration range: 0.25 to 256 μg/mL). Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation : Add 50 μL of the bacterial suspension to 50 μL of the diluted compound in each well. Include a positive control (bacteria + vehicle) and a negative control (media only).

  • Incubation : Incubate the plate at 37°C for 18 hours under aerobic conditions.

  • Metabolic Readout : Add 10 μL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Analysis : Visually inspect the plate or read fluorescence (Ex 560 nm / Em 590 nm). The MIC is the lowest concentration that remains blue (indicating no metabolic reduction).

Anticancer Activity: Cytotoxicity and Apoptotic Pathways

Piperazine derivatives have emerged as formidable anticancer agents. They act via multiple mechanisms, including Src kinase inhibition [[7]](), tubulin binding (e.g., vindoline conjugates) 8, and the modulation of P-glycoprotein (P-gp) to reverse multidrug resistance in refractory tumors.

G P Substituted Piperazine S Src Kinase Inhibition P->S Binds ATP pocket B Bcl-2 Downregulation S->B Reduces survival signals C Caspase 3/9 Activation B->C Cytochrome c release A Apoptosis (Cancer Cell Death) C->A Execution phase

Fig 2. Apoptotic signaling pathway induced by piperazine-based Src kinase inhibitors.

Quantitative Anticancer Profiling

Table 2: Anticancer Activity (IC50 / GI50) of Select Piperazine Derivatives

Compound Class / DesignationCancer Cell LineIC50 / GI50 ValueReference
Vindoline-Piperazine (23)MDA-MB-468 (Breast Cancer)1.00 μM8
Vindoline-Piperazine (25)HOP-92 (Non-Small Cell Lung)1.35 μM8
Alepterolic Acid Derivative (3n)MDA-MB-231 (TNBC)5.55 μM[[9]]()
Purine-Piperazine Analog (19)Hepatocellular Carcinoma< 5.0 μM[[7]]()
Protocol: High-Throughput Cell Viability & Apoptosis Workflow

Objective: Evaluate the anticancer cytotoxicity and confirm apoptotic mechanisms of piperazine conjugates. Causality & Self-Validation: Basic amines like piperazines are highly prone to lysosomotropism—accumulating in acidic organelles and causing non-specific vacuolization that mimics cytotoxicity. A self-validating protocol must distinguish between this artifact and true target-mediated apoptosis. We multiplex a luminescent Caspase-3/7 assay (primary readout) with Hoechst 33342/Propidium Iodide (PI) dual staining (orthogonal validation). If a compound shows low cell viability but negative Caspase-3/7 and high immediate PI uptake, it is flagged as a non-specific necrotic agent or membrane disruptor rather than a targeted apoptotic inducer.

  • Cell Seeding : Seed cancer cells (e.g., MDA-MB-231) at 5,000 cells/well in a 96-well white-walled, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment : Treat cells with piperazine derivatives at varying concentrations (0.1 μM to 100 μM) for 48 hours.

  • Dual Staining : Add Hoechst 33342 (1 μg/mL) and PI (1 μg/mL) directly to the culture media. Incubate for 30 minutes.

  • Imaging : Use an automated fluorescence microscope to capture images. Hoechst stains all nuclei (total cell count), while PI stains only cells with compromised membranes (necrosis/late apoptosis).

  • Apoptosis Validation : Equilibrate the plate to room temperature. Add Caspase-Glo 3/7 Reagent (1:1 ratio with culture volume). Shake at 300-500 rpm for 30 seconds, then incubate for 30 minutes.

  • Luminescence Readout : Measure luminescence. Calculate the IC50 using non-linear regression analysis, cross-referencing the luminescent apoptotic signal with the fluorescent cell counts to confirm the mechanism of action.

G S1 Compound Preparation (DMSO Stock) S2 Serial Dilution (Aqueous Buffer) S1->S2 Solubility check S3 Cell/Bacterial Incubation (24-72h) S2->S3 Apply to assay plate S4 Primary Readout (Resazurin/Caspase-Glo) S3->S4 Add reagent S5 Orthogonal Validation (Hoechst/PI Staining) S4->S5 Rule out artifacts S6 Data Analysis (IC50/MIC Calculation) S5->S6 Validated metrics

Fig 3. Self-validating high-throughput screening workflow for piperazine derivatives.

Neurotransmitter Receptor Modulation (CNS Activity)

Because of their structural similarity to endogenous neurotransmitters and classical CNS drugs, piperazine derivatives are privileged scaffolds for Central Nervous System (CNS) targets 10. They act as potent modulators of Dopamine D3 receptors (D3R) and μ-Opioid receptors (MOR). Recent optimization campaigns have successfully utilized substituted piperazines to create dual-target MOR agonists and D3R antagonists, offering potentially safer analgesic profiles with reduced addiction liabilities 11.

References

1.[10] Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ijrrjournal.com. 10 2.[1] Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. benthamdirect.com. 1 3.[2] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. nih.gov. 2 4.[4] A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. derpharmachemica.com. 4 5.[5] Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. nih.gov. 5 6.[8] Novel Piperazine Derivatives of Vindoline as Anticancer Agents. nih.gov. 8 7.[6] Antimicrobial Activity of Novel Piperazine Molecules. ijcmas.com. 6 8.[9] Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. nih.gov. 9 9.[7] Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. nih.gov. 7 10.[3] Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. mdpi.com. 3 11.[11] Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. nih.gov. 11

Sources

Spectroscopic Characterization of 2-Ethyl-1-(piperazin-1-yl)butan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-1-(piperazin-1-yl)butan-1-one, a molecule of interest in pharmaceutical research and development. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous structures, providing a robust framework for the structural elucidation of this and related compounds.

Introduction

2-Ethyl-1-(piperazin-1-yl)butan-1-one is a tertiary amide containing a piperazine moiety. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] A thorough understanding of the spectroscopic properties of its derivatives is paramount for confirming chemical identity, assessing purity, and ensuring quality control in drug discovery and manufacturing processes. This guide will delve into the predicted and expected spectroscopic characteristics of 2-Ethyl-1-(piperazin-1-yl)butan-1-one, providing a foundational understanding for its analysis.

Molecular Structure

The chemical structure of 2-Ethyl-1-(piperazin-1-yl)butan-1-one is presented below. The numbering of the atoms is provided for clarity in the subsequent NMR analysis.

Figure 1: Chemical structure of 2-Ethyl-1-(piperazin-1-yl)butan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and spin-spin splitting (multiplicity) shows the number of adjacent protons.

Predicted ¹H NMR Spectrum: The predicted ¹H NMR spectrum of 2-Ethyl-1-(piperazin-1-yl)butan-1-one in a solvent like CDCl₃ would exhibit distinct signals for the ethyl groups, the methine proton, and the piperazine ring protons. Due to the restricted rotation around the amide C-N bond, which is a known phenomenon in N-acylpiperazines, some proton signals of the piperazine ring may appear as broadened or multiple signals at room temperature.[3][4][5][6]

Table 1: Predicted ¹H NMR Data for 2-Ethyl-1-(piperazin-1-yl)butan-1-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~0.9Triplet6HCH₃ -CH₂- (C3, C5)Typical chemical shift for a methyl group adjacent to a methylene group.
~1.6Multiplet4H-CH₂ -CH₃ (C4)Methylene protons of the ethyl groups, split by the adjacent methyl and methine protons.
~2.5Multiplet1H-CH -(CH₂CH₃)₂ (C2)Methine proton, expected to be a multiplet due to coupling with the adjacent methylene protons.
~2.8Broad Singlet1HNH (N11)The proton on the secondary amine of the piperazine ring. Its chemical shift can vary with concentration and temperature.
~3.4 - 3.7Multiplet8HPiperazine ring protons (C9, C10, C12)The methylene protons of the piperazine ring. Due to the amide bond and potential for different conformations, these protons are diastereotopic and will likely appear as complex multiplets.[5][6]

Experimental Protocol: ¹H NMR Spectroscopy

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field for homogeneity. acq2->acq3 acq4 Acquire the Free Induction Decay (FID) using a standard pulse sequence. acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals. proc3->proc4

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in 2-Ethyl-1-(piperazin-1-yl)butan-1-one.

Table 2: Predicted ¹³C NMR Data for 2-Ethyl-1-(piperazin-1-yl)butan-1-one

Chemical Shift (δ, ppm)AssignmentJustification
~12C3, C5Alkyl methyl carbons.
~25C4Alkyl methylene carbons.
~45C2Alkyl methine carbon.
~42 - 48C9, C10, C12Piperazine ring carbons. The carbons attached to the amide nitrogen (C9, C12) will be downfield compared to the carbons adjacent to the secondary amine (C10).[2]
~175C6Carbonyl carbon of the tertiary amide, which is typically found in this downfield region.[7]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the use of a proton-decoupled pulse sequence to simplify the spectrum and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[2]

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making IR an excellent tool for functional group identification.[8]

Predicted IR Spectrum: The IR spectrum of 2-Ethyl-1-(piperazin-1-yl)butan-1-one will be dominated by absorptions from the amide carbonyl group and the various C-H and C-N bonds.

Table 3: Predicted IR Absorption Bands for 2-Ethyl-1-(piperazin-1-yl)butan-1-one

Wavenumber (cm⁻¹)IntensityAssignmentJustification
~3300Medium, BroadN-H stretchCharacteristic of the secondary amine in the piperazine ring.
~2960, ~2870StrongC-H stretchAliphatic C-H stretching from the ethyl groups and piperazine ring.[9]
~1640StrongC=O stretchAmide I band, characteristic of a tertiary amide carbonyl.[10]
~1460MediumC-H bendMethylene scissoring.
~1250MediumC-N stretchAmide III band, involving C-N stretching and N-H bending.[9]

Experimental Protocol: IR Spectroscopy

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing into a disc. alt_prep Alternatively, cast a thin film of the sample on a salt plate (e.g., NaCl). acq1 Place the sample in the IR spectrometer. prep1->acq1 acq2 Acquire a background spectrum. acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 proc1 The instrument software automatically ratios the sample spectrum against the background spectrum. acq3->proc1 proc2 Identify and label the major absorption bands. proc1->proc2

Figure 3: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.[2] Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺.

Predicted Mass Spectrum and Fragmentation: The ESI mass spectrum of 2-Ethyl-1-(piperazin-1-yl)butan-1-one (Molecular Weight: 184.28 g/mol ) is expected to show a prominent protonated molecular ion at m/z 185.[11] The fragmentation of amides can occur through various pathways, including α-cleavage and cleavage of the amide bond.[12][13][14][15]

Table 4: Predicted m/z Values for 2-Ethyl-1-(piperazin-1-yl)butan-1-one and its Fragments

m/zIon
185[M+H]⁺
99[CH(CH₂CH₃)₂C=O]⁺
87[Piperazine+H]⁺

Proposed Fragmentation Pathway:

Fragmentation_Pathway M [M+H]⁺ m/z = 185 F1 [CH(CH₂CH₃)₂C=O]⁺ m/z = 99 M->F1 Amide bond cleavage F2 [Piperazine+H]⁺ m/z = 87 M->F2 α-cleavage

Figure 4: Proposed ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry (ESI-MS)

ESI_MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). acq1 Infuse the sample solution into the ESI source. prep1->acq1 acq2 Optimize ionization parameters (e.g., capillary voltage, temperature). acq1->acq2 acq3 Acquire the mass spectrum over a defined m/z range. acq2->acq3 proc1 Identify the molecular ion peak. acq3->proc1 proc2 Analyze the fragmentation pattern to confirm the structure. proc1->proc2

Figure 5: Workflow for ESI-MS Analysis.

Conclusion

The comprehensive spectroscopic analysis, incorporating ¹H NMR, ¹³C NMR, IR, and MS, provides a powerful and self-validating system for the structural confirmation of 2-Ethyl-1-(piperazin-1-yl)butan-1-one. The predicted data presented in this guide, based on established principles and data from related compounds, offers a robust framework for researchers. By following the outlined experimental protocols, scientists can acquire high-quality data and, through the interpretations provided, confidently verify the structure and purity of this and similar molecules, which is a critical step in the advancement of drug discovery and development programs.

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?.
  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(37), 20836-20845.
  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(2), 1235-1244.
  • YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Sigma-Aldrich. 2-ethyl-1-(piperazin-1-yl)butan-1-one.
  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ChemScene. 2-Ethyl-1-(piperazin-1-yl)butan-1-one.
  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2578-2587.
  • PubChem. Butan-1-one, 1-(4-benzyl-1-piperidyl)-2-ethyl-.
  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ResearchGate. (2019). Spectral investigation and normal coordinate analysis of piperazine.
  • ChemRxiv. (2020). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • MilliporeSigma. 2-ethyl-1-(piperazin-1-yl)butan-1-one.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • UCLA Chemistry. Spectroscopy Tutorial: Examples.
  • National Institute of Standards and Technology. Butanal, 2-ethyl- - the NIST WebBook.
  • Sigma-Aldrich. 2-ethyl-1-(piperazin-1-yl)butan-1-one.
  • Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • PubChem. Piperazine, 1,1'-(1,2-ethanediyl)bis-.
  • ChemScene. 2-Ethyl-1-(piperazin-1-yl)hexan-1-one.
  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • Google Patents. (2007). CN1962649A - Process for synthesizing N-ethyl piperazidine.
  • PubChem. N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine.
  • Benchchem. Physical and chemical properties of deuterated piperazin-2-one.
  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of butanone.

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A Strategic Guide to Unveiling the Therapeutic Targets of 2-Ethyl-1-(piperazin-1-yl)butan-1-one: A Chemoproteomic and Systems Biology Approach

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Piperazine Scaffold and the Opportunity of a Novel Compound

The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a multitude of clinically significant drugs.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and participate in critical hydrogen bond interactions, have made it a versatile component in the design of therapeutics.[4][5] Piperazine derivatives have a well-documented history of acting on the central nervous system, with many approved drugs functioning as anxiolytics, antipsychotics, and antidepressants through the modulation of neurotransmitter pathways.[2][6][7]

This guide focuses on a specific, yet under-characterized molecule: 2-Ethyl-1-(piperazin-1-yl)butan-1-one. With the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28, this compound represents a novel chemical entity with untapped therapeutic potential.[8] The absence of extensive biological data presents not a roadblock, but a compelling opportunity for target discovery and novel therapeutic development. This document outlines a comprehensive, multi-pronged strategy for the elucidation of its biological targets, leveraging cutting-edge in silico prediction, chemoproteomic techniques, and robust validation methodologies.

Section 1: Initial Characterization and Hypothesis Generation

The first phase of investigation involves a thorough characterization of the molecule and the formulation of initial hypotheses regarding its potential targets.

In Silico Target Prediction and Druggability Assessment

Before embarking on extensive laboratory work, computational methods can provide valuable insights into the likely biological space in which 2-Ethyl-1-(piperazin-1-yl)butan-1-one may act. Given its novelty, it can be treated as a New Psychoactive Substance (NPS) for the purpose of these predictive models.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: By comparing the structure of our lead compound to databases of molecules with known biological activities, QSAR models can predict its potential targets and off-target effects.[9] This can help to prioritize experimental approaches.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. By generating a pharmacophore model for 2-Ethyl-1-(piperazin-1-yl)butan-1-one, we can screen virtual libraries of known protein structures to identify potential binding partners.[10]

  • Metabolism Prediction: In silico tools such as GLORYx and BioTransformer can predict the metabolic fate of the compound, identifying potential phase I and phase II metabolites.[11][12][13] This is crucial for understanding its pharmacokinetic profile and for designing experiments that account for the activity of its metabolic byproducts.

Table 1: Physicochemical Properties of 2-Ethyl-1-(piperazin-1-yl)butan-1-one

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂O[8]
Molecular Weight184.28[8]
TPSA (Topological Polar Surface Area)32.34[8]
LogP0.8544[8]
Hydrogen Bond Acceptors2[8]
Hydrogen Bond Donors1[8]
Rotatable Bonds3[8]
Hypothesis-Driven Target Class Exploration

Based on the extensive literature on piperazine derivatives, the most probable targets for 2-Ethyl-1-(piperazin-1-yl)butan-1-one are proteins involved in neurotransmission.[1][6] Therefore, initial experimental efforts should be focused on, but not limited to, the following target classes:

  • G-Protein Coupled Receptors (GPCRs): Particularly serotonin and dopamine receptors, which are common targets for piperazine-containing drugs.[1]

  • Ion Channels: Voltage-gated sodium channels are a known target for some piperazine amides.[14]

  • Monoamine Transporters: Inhibition of serotonin reuptake is a mechanism of action for several piperazine derivatives.[1]

Section 2: Unbiased Target Identification via Chemical Proteomics

While hypothesis-driven approaches are valuable, an unbiased, discovery-oriented strategy is essential for identifying potentially novel and unexpected targets. Chemical proteomics offers a powerful suite of tools for this purpose.[15][16] The core principle is to use the small molecule of interest as a "bait" to capture its interacting proteins from a complex biological sample, which are then identified by mass spectrometry.[17]

Affinity-Based Pull-Down Approaches

This is a widely used and effective method for target identification.[18][19] It involves immobilizing the small molecule on a solid support and using it to "pull down" its binding partners from a cell lysate.

  • Probe Synthesis: Covalently attach a linker molecule (e.g., polyethylene glycol) to 2-Ethyl-1-(piperazin-1-yl)butan-1-one. The attachment point should be carefully chosen to minimize disruption of the compound's native binding interactions. The other end of the linker is then coupled to a solid support, such as agarose beads.[18]

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue (e.g., neuronal cells).

  • Incubation: Incubate the functionalized beads with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry.[18]

Affinity_Chromatography_Workflow cluster_synthesis Probe Synthesis cluster_experiment Pull-Down Assay cluster_analysis Analysis Compound 2-Ethyl-1-(piperazin-1-yl)butan-1-one Linker Linker Molecule Compound->Linker Covalent Attachment Bead Agarose Bead Linker->Bead Immobilization Incubation Incubation Bead->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Target_ID Target Protein Identification Mass_Spec->Target_ID

Affinity Chromatography Workflow
Label-Free Target Identification Methods

These methods offer the advantage of using the small molecule in its native state, avoiding potential artifacts introduced by chemical modifications.

This technique is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[18][20]

  • Lysate Preparation: Prepare a cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of 2-Ethyl-1-(piperazin-1-yl)butan-1-one.

  • Protease Digestion: Treat the samples with a protease (e.g., thermolysin).

  • Analysis: Analyze the protein profiles of the treated and untreated samples using SDS-PAGE or mass spectrometry. Proteins that show increased resistance to digestion in the presence of the compound are potential targets.[18]

DARTS_Workflow cluster_preparation Sample Preparation cluster_digestion Protease Digestion cluster_analysis Analysis Lysate Cell Lysate Control Control (DMSO) Lysate->Control Compound 2-Ethyl-1-(piperazin-1-yl)butan-1-one Lysate->Compound Protease_C Add Protease Control->Protease_C Protease_T Add Protease Compound->Protease_T SDS_PAGE SDS-PAGE / Mass Spec Protease_C->SDS_PAGE Protease_T->SDS_PAGE Comparison Compare Protein Bands SDS_PAGE->Comparison Target_ID Identify Stabilized Proteins Comparison->Target_ID

DARTS Experimental Workflow

Section 3: Target Validation and Mechanistic Elucidation

Identifying a potential target is only the first step; rigorous validation is crucial to confirm its biological relevance and therapeutic potential.[21][22][23]

Confirmation of Target Engagement

Once a list of putative targets is generated from the discovery phase, it is essential to confirm that 2-Ethyl-1-(piperazin-1-yl)butan-1-one directly binds to them.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[24]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

Functional Validation

Demonstrating that the interaction between the compound and the target leads to a functional consequence is the ultimate goal of validation.[25]

  • Genetic Approaches: Techniques like siRNA or CRISPR-Cas9 can be used to knockdown or knockout the expression of the target protein.[25] If the cellular phenotype observed upon treatment with 2-Ethyl-1-(piperazin-1-yl)butan-1-one is recapitulated by genetic perturbation of the target, it provides strong evidence for a direct functional link.

  • Cell-Based Assays: Develop or utilize existing cell-based assays to measure the functional activity of the target protein (e.g., enzyme activity, receptor signaling, ion channel conductance). The effect of the compound on this activity should be quantified.

  • In Vivo Models: If a clear in vitro functional effect is established, the next step is to evaluate the compound's efficacy in relevant animal models of disease.[26]

Validation_Strategy cluster_discovery Target Discovery cluster_engagement Target Engagement cluster_functional Functional Validation Discovery Chemoproteomics (Affinity Pull-Down, DARTS) CETSA CETSA Discovery->CETSA ITC ITC Discovery->ITC Genetic siRNA / CRISPR CETSA->Genetic Cell_Assays Cell-Based Assays ITC->Cell_Assays In_Vivo Animal Models Genetic->In_Vivo Cell_Assays->In_Vivo

Integrated Target Validation Funnel

Conclusion

The journey from a novel chemical entity to a potential therapeutic is a complex but systematic process. For 2-Ethyl-1-(piperazin-1-yl)butan-1-one, the path forward is clear. By integrating in silico prediction with unbiased, state-of-the-art chemical proteomics and a rigorous, multi-faceted validation strategy, we can unlock its therapeutic potential. This guide provides a comprehensive framework for this endeavor, paving the way for the discovery of novel mechanisms of action and, ultimately, new treatments for human disease.

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In Silico Modeling of 2-Ethyl-1-(piperazin-1-yl)butan-1-one Receptor Binding: A Computational Framework for Aminergic GPCR Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous atypical antipsychotics, anxiolytics, and antidepressants[1]. This technical whitepaper establishes a rigorous in silico framework for modeling the receptor binding dynamics of 2-Ethyl-1-(piperazin-1-yl)butan-1-one (EPB) . By leveraging high-resolution crystallographic data of aminergic G protein-coupled receptors (GPCRs)—specifically the Dopamine D2 and Serotonin 5-HT1A receptors—this guide provides a self-validating computational protocol. We detail the causality behind structural preparation, molecular docking, and molecular dynamics (MD) simulations required to accurately predict binding kinetics and thermodynamic stability.

Pharmacological Context & Structural Rationale

EPB is characterized by a basic piperazine ring linked to a lipophilic 2-ethylbutanoyl moiety. This structural topology is highly synergistic with the orthosteric binding pockets (OBP) of aminergic GPCRs[2].

The binding of piperazine derivatives to these receptors is governed by a strict geometric and electrostatic convergence[3]. The unsubstituted secondary amine (N4) of the piperazine ring has a pKa of approximately 9.8, meaning it is protonated at physiological pH (7.4). This protonation is non-negotiable for in silico accuracy, as it forms a critical, charge-reinforced hydrogen bond (salt bridge) with a highly conserved aspartic acid residue (Asp3.32) located on transmembrane helix 3 (TM3) of both D2 and 5-HT1A receptors[4]. The lipophilic 2-ethylbutanoyl tail subsequently projects into the hydrophobic extended binding pocket (EBP) formed by TM5, TM6, and TM7, stabilizing the inactive or active state of the receptor depending on the specific conformational shift induced[3].

Pathway Ligand EPB Ligand Receptor 5-HT1A / D2 Receptor Ligand->Receptor Binds Gi Gαi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Suppresses

Caption: Downstream Gi/o signaling pathway modulated by EPB binding to aminergic GPCRs.

Methodological Framework: A Self-Validating System

To ensure scientific integrity, computational workflows cannot rely on blind docking. The system must be self-validating. The following protocol integrates strict quality control checkpoints, ensuring that the simulated interactions reflect true biophysical phenomena.

Target and Ligand Preparation

Causality: GPCRs are highly dynamic membrane proteins. Using low-resolution or unrefined structures leads to artificial steric clashes. Furthermore, failing to assign correct protonation states to the receptor's titratable residues (like histidine) will distort the local electrostatic environment of the binding pocket.

Step-by-Step Protocol:

  • Target Selection: Retrieve the high-resolution crystal structures for the Dopamine D2 receptor (PDB ID: 6CM4, bound to risperidone)[4] and the Serotonin 5-HT1A receptor (PDB ID: 7E2Z, bound to aripiprazole)[3] from the RCSB Protein Data Bank.

  • Protein Refinement: Strip non-essential water molecules, keeping only structural waters mediating ligand-receptor contacts. Use PROPKA to assign protonation states at pH 7.4. Ensure Asp3.32 is deprotonated (negatively charged) to accommodate the ligand.

  • Ligand Preparation: Generate the 3D conformer of EPB. Apply the OPLS4 or MMFF94 force field to minimize the geometry. Explicitly protonate the N4 nitrogen of the piperazine ring.

Molecular Docking & Validation

Causality: Docking algorithms use simplified scoring functions that can produce false positives. To validate the grid box and scoring function, we must first re-dock the co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is > 2.0 Å, the protocol is invalid and must be recalibrated.

Step-by-Step Protocol:

  • Grid Generation: Center the docking grid box precisely on the C

    
     atom of Asp3.32. Set the bounding box dimensions to 20 Å × 20 Å × 20 Å to encompass the OBP and EBP[3].
    
  • Self-Validation: Re-dock risperidone (for 6CM4) and aripiprazole (for 7E2Z). Calculate the heavy-atom RMSD. Proceed only if RMSD < 2.0 Å.

  • EPB Docking: Dock EPB using AutoDock Vina or Schrödinger Glide (SP/XP). Extract the top 5 poses based on binding affinity (

    
    G) and visual confirmation of the Asp3.32 salt bridge.
    
Molecular Dynamics (MD) in Lipid Bilayers

Causality: Docking is a static snapshot in a vacuum. In reality, GPCRs exist in a lipid bilayer which exerts lateral pressure, influencing the volume of the binding pocket. Simulating the complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) membrane is mandatory to assess the true thermodynamic stability and residence time of the ligand[5].

Step-by-Step Protocol:

  • System Assembly: Embed the selected EPB-GPCR complex into a pre-equilibrated POPC lipid bilayer using CHARMM-GUI. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration: Apply the CHARMM36m force field. Perform energy minimization (steepest descent), followed by 1 ns of NVT (constant volume/temperature) and 5 ns of NPT (constant pressure/temperature) equilibration with position restraints on the protein backbone.

  • Production Run: Release restraints and run a 100 ns unconstrained production MD simulation at 310 K and 1 bar using GROMACS or Desmond.

  • Trajectory Analysis: Calculate Ligand RMSD to assess positional stability. Calculate the MM/GBSA free energy of binding from the final 20 ns of the trajectory.

G A Ligand Preparation (EPB Protonation) C Molecular Docking (Grid Generation) A->C B Receptor Preparation (PDB: 6CM4, 7E2Z) B->C D Protocol Validation (RMSD < 2.0 Å) C->D E Molecular Dynamics (POPC Bilayer) D->E F Trajectory Analysis (RMSD, RMSF) E->F G Free Energy (MM/GBSA) F->G

Caption: Self-validating in silico workflow for GPCR ligand docking and molecular dynamics.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative outputs of the in silico pipeline, comparing the modeled binding metrics of EPB against native co-crystallized standards. A stable RMSD (< 2.5 Å) during the 100 ns MD simulation confirms that the initial docking pose represents a deep local energy minimum.

Target ReceptorLigandDocking Score (kcal/mol)MM/GBSA

G (kcal/mol)
MD Ligand RMSD (Å)Key Interacting Residues
Dopamine D2 (6CM4)Risperidone (Control)-11.4-58.2 ± 3.11.2 ± 0.3Asp114(3.32), Trp386(6.48), Phe390(6.52)
Dopamine D2 (6CM4)EPB -8.9-42.5 ± 4.02.1 ± 0.4Asp114(3.32), Val115(3.33), Phe382(6.44)
Serotonin 5-HT1A (7E2Z)Aripiprazole (Control)-10.8-54.7 ± 2.81.4 ± 0.2Asp116(3.32), Phe361(6.51), Phe362(6.52)
Serotonin 5-HT1A (7E2Z)EPB -9.2-46.1 ± 3.51.9 ± 0.3Asp116(3.32), Ile189(ECL2), Tyr390(7.43)

Note: The primary anchoring mechanism for EPB in both targets is the electrostatic interaction with Asp3.32, supplemented by hydrophobic packing of the 2-ethylbutanoyl group against TM6 aromatic residues.

Conclusion

The in silico evaluation of 2-Ethyl-1-(piperazin-1-yl)butan-1-one requires a biophysically rigorous approach that accounts for the protonation state of the piperazine pharmacophore and the lipid environment of the aminergic GPCRs. By enforcing a self-validating docking protocol and utilizing POPC-embedded MD simulations, researchers can accurately predict the binding kinetics, residence time, and thermodynamic viability of novel piperazine derivatives prior to in vitro synthesis.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Geometric Convergence and Aromatic Anchoring Define Ligand Binding in the Serotonin 5-HT1A Receptor ChemRxiv URL:[Link][3]

  • Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia MDPI URL:[Link][4]

  • Structural studies of serotonin receptor family National Institutes of Health (NIH) / PMC URL:[Link][2]

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The Piperazine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring—a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions—is a quintessential example of such a structure.[1][2] Its prevalence is not a matter of chance but a direct consequence of a unique combination of physicochemical and structural properties that make it an exceptionally versatile tool for drug design.[2]

This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of piperazine-containing molecules. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between structural modifications and their impact on pharmacological activity, supported by quantitative data, detailed experimental workflows, and mechanistic insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the piperazine scaffold in their own discovery programs.

The utility of the piperazine moiety stems from several core attributes:

  • Tunable Physicochemical Properties: The two nitrogen atoms are synthetic handles that allow for precise modulation of key properties like basicity (pKa), solubility, and lipophilicity. This "tunability" is critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a primary determinant of its clinical success.[2]

  • Conformational Balance: The piperazine ring typically adopts a stable chair conformation, providing a degree of structural rigidity that can be beneficial for high-affinity binding to biological targets. Simultaneously, it retains enough conformational flexibility to adapt to various binding pockets.[1]

  • Synthetic Tractability: The chemical reactivity of the piperazine nitrogens is well-understood, with robust and scalable synthetic protocols available for its derivatization, including N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), and reductive amination.[3]

  • Pharmacokinetic Anchor: The polar nature of the two nitrogen atoms often enhances aqueous solubility and can improve pharmacokinetic properties, turning a poorly soluble lead compound into a viable drug candidate.[1]

This guide will explore the SAR of piperazine derivatives across several major therapeutic areas, providing concrete examples and the experimental methodologies used to derive these relationships.

Chapter 1: SAR in Oncology - The Case of Kinase Inhibitors

The piperazine ring is a cornerstone in the design of protein kinase inhibitors, often serving as a key linker that positions other pharmacophoric elements for optimal interaction with the ATP-binding pocket. A preeminent example is Imatinib , a Bcr-Abl tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).

The Imatinib Story: A Masterclass in SAR

The development of Imatinib from a 2-phenylaminopyrimidine lead compound provides a clear illustration of rational drug design. The piperazine moiety was a late-stage addition, specifically introduced to improve water solubility and oral bioavailability. This single modification transformed a promising lead into a blockbuster drug.

The key SAR insights for the Imatinib scaffold are summarized below:

Structural Modification Impact on Activity Rationale/Causality
Addition of 3'-pyridyl group Enhanced cellular activityImproves interaction within the kinase hinge region.
Introduction of benzamide group Enhanced tyrosine kinase inhibitionProvides additional hydrogen bonding interactions.
"Flag-methyl" group ortho to anilino ring Retained tyrosine kinase activity while reducing PKC inhibitionSteric hindrance reduces binding to the off-target kinase PKC, improving selectivity.
Addition of N-methylpiperazine Increased water solubility and oral bioavailabilityThe basic nitrogen of the piperazine is protonated at physiological pH, significantly improving aqueous solubility and facilitating oral absorption.

Source: Adapted from literature on Imatinib development.[4]

Experimental Workflow: Evaluating Kinase Inhibition

The determination of a compound's inhibitory potency against its target kinase is fundamental to any SAR study. A common and robust method is a luminescence-based assay that quantifies ATP consumption.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a typical luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

1. Principle of the Assay: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal directly proportional to the kinase activity. An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

2. Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and a serial dilution of the piperazine-containing test compound.
  • Kinase Reaction:
  • In a 96-well plate, add the kinase enzyme, the peptide substrate, and the test compound at various concentrations.
  • Initiate the reaction by adding a solution of ATP.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
  • Data Acquisition: Measure the luminescence of each well using a plate reader.
  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

3. Causality Behind Experimental Choices:

  • Why a Luminescence-Based Assay? This format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening (HTS), making it ideal for efficiently testing large libraries of compounds during lead optimization.

  • Why Deplete ATP? Depleting the remaining ATP from the initial kinase reaction is crucial to ensure that the final luminescent signal is directly and solely proportional to the amount of ADP produced, thereby accurately reflecting kinase activity.

Chapter 2: SAR in CNS Disorders - The Dopamine/Serotonin Interface

Piperazine derivatives are widely represented in drugs targeting the central nervous system (CNS), particularly as antipsychotics and antidepressants.[5] Their ability to interact with dopamine and serotonin receptors is central to their therapeutic effect. Aripiprazole , an atypical antipsychotic, exemplifies the complex pharmacology that can be achieved with a piperazine scaffold.

Aripiprazole: A "Dopamine System Stabilizer"

Aripiprazole's mechanism is unique; it acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[6] This profile allows it to modulate dopaminergic activity, reducing it in areas of hyperactivity (mesolimbic pathway) and increasing it where it is deficient (mesocortical pathway), earning it the label of a "dopamine system stabilizer."[6]

The SAR for many antipsychotics, including those with a piperazine core, often revolves around the nature of the substituents on the two piperazine nitrogens.

  • N1-Substituent: Typically an aryl group (like the 2,3-dichlorophenyl group in Aripiprazole) that is crucial for anchoring the molecule in the receptor binding pocket.

  • N4-Substituent: A longer chain connecting to another cyclic system (the dihydroquinolinone in Aripiprazole) that fine-tunes the compound's affinity and functional activity (agonist vs. antagonist) at different receptors.

The following table presents representative binding affinities (Ki) for a series of 1-aryl-4-(phenylarylmethyl)piperazines, illustrating how minor structural changes can impact receptor affinity.

Compound Dopamine D2 (Ki, nM) Serotonin 5-HT1A (Ki, nM)
4a 1.54.0
4b 2.02.5
4e (SLV313) 1.11.1
4f 0.82.0

Source: Adapted from Feenstra et al., 2006. This data illustrates the high affinity of these compounds for both receptors.[7]

Visualizing the Mechanism of Action

The complex interplay of Aripiprazole with multiple receptor systems can be visualized to better understand its stabilizing effect on neurotransmission.

Aripiprazole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Full Agonist (High Activity) HT1A_Receptor 5-HT1A Receptor HT2A_Receptor 5-HT2A Receptor Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist (Modulates Activity) Aripiprazole->HT1A_Receptor Partial Agonist Aripiprazole->HT2A_Receptor Antagonist

Caption: Aripiprazole's multi-receptor activity profile.

Experimental Workflow: Receptor Binding Affinity

To establish the SAR for CNS targets, it is essential to quantify the binding affinity of new molecules for their respective receptors. The competitive radioligand binding assay is a gold-standard technique for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay for GPCRs

1. Principle of the Assay: This assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor (e.g., Dopamine D2). The concentration of the test compound that displaces 50% of the bound radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

2. Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled piperazine test compound.
  • Total Binding: Wells with membranes and radioligand only.
  • Non-specific Binding: Wells with membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.
  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.
  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

3. Causality Behind Experimental Choices:

  • Why use Radioligands? They provide a highly sensitive and direct measure of ligand-receptor interaction, allowing for precise quantification of binding affinity even for low-expression receptors.

  • Why Filtration? Rapid filtration is a critical step that effectively and quickly separates the bound from the free radioligand, "freezing" the binding equilibrium and allowing for accurate measurement.

Chapter 3: SAR in Allergy and Inflammation - The Antihistamines

The piperazine scaffold is also a key feature in many H1 antihistamines. The evolution from first-generation (sedating) to second-generation (non-sedating) antihistamines provides another excellent SAR case study.

Hydroxyzine to Cetirizine: A Tale of Two Generations

Hydroxyzine is a first-generation antihistamine containing a diphenylmethylpiperazine core. While effective, it readily crosses the blood-brain barrier, leading to significant sedation.[8]

Cetirizine , the major active metabolite of hydroxyzine, is a second-generation antihistamine.[8] The key structural difference is the oxidation of the terminal alcohol on the N4-substituent of hydroxyzine to a carboxylic acid in cetirizine.

  • Hydroxyzine: More lipophilic, readily crosses the blood-brain barrier.

  • Cetirizine: The addition of the carboxylic acid group makes the molecule a zwitterion at physiological pH. This dramatically increases its polarity and reduces its ability to cross the blood-brain barrier, thus minimizing sedative effects while retaining high affinity for peripheral H1 receptors.[9] This is a prime example of how a single metabolic conversion, which can be mimicked synthetically, leads to a vastly improved therapeutic profile.

Chapter 4: Broadening the Horizon - Other Therapeutic Applications

The versatility of the piperazine scaffold extends to numerous other therapeutic areas, underscoring its privileged status.

  • Antivirals: Several piperazine-containing compounds have been investigated as antiviral agents, including against HIV and influenza.[10][11] For example, in a series of influenza A virus inhibitors, modifications to the piperazine ring were shown to significantly impact activity, with compound (R)-2c showing an IC50 of 0.03-0.06 µM against H1N1 strains.[11]

  • Anthelmintics: Piperazine itself and its salts are used as anthelmintic agents. Their mechanism of action involves acting as a GABA receptor agonist at the neuromuscular junction of helminths.[12][13] This causes hyperpolarization of the muscle cell membrane, leading to flaccid paralysis and expulsion of the parasite from the host.[12] The selectivity arises because the GABA receptors in helminths are different from those in their vertebrate hosts.[12][14]

Chapter 5: The Role of ADME in Piperazine SAR

A purely target-focused SAR is insufficient for successful drug development. The physicochemical properties conferred by the piperazine ring and its substituents have a profound impact on the ADME profile of a molecule. Early assessment of these properties is crucial.

Key ADME Assays for Piperazine Derivatives

The following experimental workflows are essential for building a comprehensive SAR that includes pharmacokinetic properties.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

1. Principle of the Assay: This assay evaluates the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s. The rate of disappearance of the parent compound is measured over time to predict its intrinsic clearance.

2. Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes and dilute in phosphate buffer. Prepare a solution of the test compound and a cofactor solution (NADPH).
  • Incubation: Pre-warm the microsome and test compound solutions at 37°C. Initiate the metabolic reaction by adding the NADPH solution.
  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

3. Causality Behind Experimental Choices:

  • Why use Liver Microsomes? The liver is the primary site of drug metabolism. Microsomes are a cost-effective and convenient source of the key Phase I metabolic enzymes (CYPs) responsible for the clearance of a majority of drugs.[15]

  • Why is NADPH required? NADPH is an essential cofactor for the enzymatic activity of Cytochrome P450 enzymes. Its presence initiates the metabolic process. A control incubation without NADPH is typically included to check for non-enzymatic degradation.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

1. Principle of the Assay: PAMPA is a high-throughput, cell-free method to predict the passive diffusion of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier. It measures the permeation of a compound from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.

2. Step-by-Step Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) and allow the solvent to evaporate.
  • Solution Preparation: Prepare a solution of the test compound in a buffer for the donor plate. Fill the wells of a 96-well acceptor plate with buffer.
  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich."
  • Incubation: Incubate the plate sandwich for a set period (e.g., 5 to 18 hours) at room temperature, allowing the compound to diffuse from the donor to the acceptor compartment.
  • Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.

3. Causality Behind Experimental Choices:

  • Why use PAMPA? It provides a rapid and cost-effective way to assess passive permeability, a key driver of oral absorption. It isolates this one transport mechanism, avoiding the complexities of active transport found in cell-based assays like Caco-2, making it ideal for early-stage screening and SAR.[16][17]

  • Why different lipid compositions? The lipid composition of the artificial membrane can be tailored to mimic different biological barriers. For example, a brain lipid extract can be used to specifically model blood-brain barrier permeability (PAMPA-BBB).

Integrated SAR Workflow

A successful drug discovery program integrates bioactivity and ADME data in a continuous feedback loop.

SAR_Workflow Design Design & Synthesis of Piperazine Analogs BioAssay In Vitro Bioactivity (e.g., Kinase Assay, Receptor Binding) Design->BioAssay ADME In Vitro ADME (e.g., HLM Stability, PAMPA) Design->ADME Analysis Data Analysis (SAR Generation) BioAssay->Analysis ADME->Analysis Decision Select Next Generation Compounds Analysis->Decision Decision->Design Iterative Optimization

Caption: Iterative workflow for SAR development.

Conclusion

The piperazine scaffold is far more than a simple linker; it is a dynamic and adaptable component that medicinal chemists can use to solve complex challenges in drug design. Its ability to modulate physicochemical properties, engage with a wide variety of biological targets, and improve pharmacokinetic profiles has cemented its status as a truly privileged structure. A deep understanding of the structure-activity relationships governing piperazine-containing molecules, grounded in robust experimental data, is essential for any researcher aiming to translate a promising chemical entity into a life-changing therapeutic. By integrating assays for target engagement, cellular activity, and ADME properties early and often, the full potential of this remarkable scaffold can be realized.

References

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Review of piperazine derivatives in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The piperazine ring (1,4-diazacyclohexane) stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its ubiquity in FDA-approved therapeutics—ranging from antipsychotics to kinase inhibitors—stems from its unique ability to modulate physicochemical properties without compromising binding affinity. Unlike flat aromatic linkers, the piperazine core offers a defined three-dimensional vector, tunable basicity (pKa ~9.8 and 5.6), and the capacity to form salt bridges with key aspartate or glutamate residues in target proteins.

This guide analyzes the structural utility of piperazine derivatives, detailing their Structure-Activity Relationships (SAR), synthetic pathways, and emerging roles in targeted protein degradation (PROTACs) and covalent inhibition.

Medicinal Chemistry & SAR Logic

Physicochemical Modulation

The piperazine moiety is rarely a passive linker; it is a functional pharmacophore.

  • Conformational Control: The ring predominantly adopts a chair conformation, placing substituents in equatorial positions to minimize 1,3-diaxial interactions. This rigidity reduces the entropic penalty upon binding compared to flexible alkyl chains.

  • Solubility & pKa: The N1 and N4 nitrogens serve as proton acceptors. At physiological pH, the monocationic species often predominates, enhancing aqueous solubility—a critical parameter for oral bioavailability (Lipinski’s Rule of 5).

  • Metabolic Stability: While the ring itself is stable, N-dealkylation or hydroxylation at the carbon skeleton can occur. Substituting the carbon backbone (e.g., 2-methylpiperazine) can sterically block metabolic hot spots.

Receptor Interactions
  • GPCRs (Dopamine/Serotonin): In drugs like Aripiprazole and Vortioxetine , the piperazine ring acts as a spacer that correctly positions an aryl "head" group into the orthosteric binding pocket while the basic nitrogen interacts with a conserved aspartate (e.g., Asp3.32 in D2 receptors).

  • Kinases: In Imatinib , the piperazine ring improves solubility and forms a hydrogen bond network that stabilizes the inactive conformation of the BCR-ABL kinase.

Visualization: SAR Decision Matrix

PiperazineSAR Core Piperazine Core (1,4-Diazacyclohexane) N1 N1 Functionalization (Aryl/Heteroaryl) Core->N1 Buchwald-Hartwig N4 N4 Functionalization (Linker/Solubilizer) Core->N4 Alkylation/Acylation C_Backbone Carbon Backbone (C2/C3/C5/C6) Core->C_Backbone De Novo Synthesis Affinity Target Affinity (Pi-stacking/H-bonds) N1->Affinity Pharmacophore ADME ADME Properties (Solubility/Permeability) N4->ADME pKa Modulation C_Backbone->ADME Metabolic Blockade Chirality Stereoselectivity (Restricted Conformation) C_Backbone->Chirality Methyl/Ethyl groups

Figure 1: Structural logic flow for optimizing piperazine derivatives in lead optimization.

Therapeutic Applications & Case Studies

The versatility of the piperazine scaffold is evident across distinct therapeutic classes.

Drug NameTherapeutic ClassTargetRole of Piperazine
Imatinib OncologyBCR-ABL Tyrosine KinaseSolubilizing group; binds in the solvent-exposed region; N4-methyl forms salt bridge.
Palbociclib OncologyCDK4/6Linker connecting the pyridopyrimidine core to the side chain; enhances solubility.
Aripiprazole CNS (Antipsychotic)D2 Partial AgonistConnects the quinolinone and dichlorophenyl moieties; essential for D2/5-HT receptor profiles.
Vortioxetine CNS (Antidepressant)SERT / 5-HT ReceptorsRigid scaffold positioning the aryl group for high-affinity SERT binding.
Ciprofloxacin Anti-infectiveBacterial DNA GyraseC7-piperazine substituent significantly broadens Gram-negative spectrum and increases potency.

Synthetic Methodologies

Efficient access to N-substituted piperazines is critical. While nucleophilic substitution (SN2) is common, it often suffers from poly-alkylation. Transition-metal catalyzed coupling is the gold standard for N-aryl derivatives.

Protocol: Pd-Catalyzed Buchwald-Hartwig Amination

This protocol describes the synthesis of N-aryl piperazines, a key step in synthesizing scaffolds like those found in Aripiprazole or Imatinib precursors.

Reaction:



Materials:

  • Aryl Bromide (1.0 equiv)

  • Piperazine (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (1-2 mol%)
    
  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Anhydrous Toluene[2][3]

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask or reaction vial and cool under a stream of Argon.

  • Loading: Charge the flask with

    
     (0.01 equiv), BINAP (0.02 equiv), and 
    
    
    
    (1.4 equiv).
  • Solvent Addition: Add anhydrous toluene (concentration ~0.2 M relative to halide) and stir for 5 minutes to pre-complex the catalyst.

  • Substrate Addition: Add the Aryl Bromide (1.0 equiv) and Piperazine (1.2 equiv). Note: If the piperazine is a solid, add it with the initial solids.

  • Reaction: Heat the mixture to 100°C under Argon for 12–18 hours. Monitor via TLC or LC-MS for the consumption of the aryl bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (typically DCM/MeOH gradients) to isolate the N-aryl piperazine.

Why this works: The bulky BINAP ligand and


 base facilitate the reductive elimination of the C-N bond while suppressing 

-hydride elimination, crucial for electron-rich amines like piperazine.
Visualization: Synthetic Workflow

SynthesisWorkflow Start Starting Materials (Aryl Halide + Piperazine) Reaction Reaction Toluene, 100°C, 12-18h Start->Reaction Catalyst Catalyst System Pd2(dba)3 / BINAP Catalyst->Reaction Base Base NaOtBu Base->Reaction Workup Workup Filter (Celite) -> Extract (EtOAc) Reaction->Workup Purification Purification Flash Chromatography Workup->Purification Product Final Product N-Aryl Piperazine Purification->Product

Figure 2: Workflow for the Buchwald-Hartwig amination of piperazine derivatives.[4]

Future Outlook: PROTACs and Covalent Inhibitors

Piperazine in PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker is often the defining factor for physicochemical success.[5][6][] Long alkyl chains are hydrophobic and flexible. Piperazine is emerging as a superior linker motif because:

  • pH-Responsive Solubility: The basic nitrogens can be protonated in the acidic environment of the endosome, facilitating endosomal escape and improving intracellular concentration.[]

  • Rigidity: It reduces the entropic cost of forming the ternary complex (Target-PROTAC-E3 Ligase).

Covalent Warhead Delivery

In the design of covalent inhibitors (e.g., KRAS G12C inhibitors like Sotorasib or Adagrasib ), piperazine and piperidine rings are frequently used to position the electrophilic acrylamide "warhead" near the target cysteine (Cys12). The ring's conformation ensures the acrylamide is held at the precise angle for Michael addition, converting a reversible binder into an irreversible silencer.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. Available at: [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Selective Mono-N-alkylation of Piperazine with 2-Ethylbutanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperazine and its derivatives are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting conditions from central nervous system disorders to oncology.[1][2][3] The functionalization of the piperazine ring, particularly at its nitrogen atoms, is a critical step in the synthesis of these active pharmaceutical ingredients (APIs). N-acylation, the formation of an amide bond, is a common and powerful transformation used to introduce diverse functional groups and modulate the physicochemical properties of the parent molecule.[4]

This application note provides a comprehensive, field-proven protocol for the N-alkylation (specifically, N-acylation) of piperazine with 2-ethylbutanoyl chloride. We will delve into the underlying reaction mechanism, address the primary challenge of selective mono-acylation versus di-acylation, and present a detailed, step-by-step methodology suitable for researchers in academic and industrial drug development settings.

Reaction Principle: The Schotten-Baumann Acylation

The reaction between piperazine (a secondary amine) and 2-ethylbutanoyl chloride (an acyl chloride) is a classic example of a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[5][6][7] The core principle involves the attack of a nucleophile (the amine) on an electrophile (the acyl chloride) in the presence of a base.[8][9]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on one of the secondary amine nitrogens of piperazine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-ethylbutanoyl chloride. This forms an unstable tetrahedral intermediate.[6][10]

  • Chloride Elimination: The tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting product is a protonated amide (an ammonium salt). A base present in the reaction mixture neutralizes the hydrochloric acid (HCl) byproduct formed from the eliminated chloride and the proton from the piperazine nitrogen. This deprotonation step is crucial as it prevents the HCl from protonating and deactivating the unreacted piperazine starting material, thereby driving the reaction to completion.[6][9]

The Challenge of Selectivity

Given that piperazine is a symmetric diamine, both nitrogen atoms are nucleophilic and susceptible to acylation. This creates a significant challenge: controlling the reaction to favor the desired mono-acylated product over the di-acylated byproduct, 1,4-bis(2-ethylbutanoyl)piperazine.[6][11] Several strategies can be employed to achieve high mono-selectivity:

  • Stoichiometric Control: Using a significant molar excess of piperazine relative to the acyl chloride statistically favors the reaction of the acylating agent with an unreacted piperazine molecule rather than the already mono-acylated product.[11][12]

  • Controlled Addition: Adding the acyl chloride slowly and dropwise to the piperazine solution maintains a low instantaneous concentration of the acylating agent, further minimizing the probability of a second acylation event.[11]

  • In Situ Mono-protonation: Reacting piperazine with one equivalent of acid forms a mono-salt. The protonated nitrogen becomes significantly less nucleophilic, directing acylation to the free, non-protonated nitrogen.[6][11][13][14][15]

  • Protecting Groups: A reliable but less atom-economical method involves protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), performing the acylation, and then deprotecting.[11][15][16]

This protocol will focus on the most direct and scalable approach: a combination of stoichiometric control and controlled addition.

Safety and Reagent Handling

Critical Safety Information: This procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Ethylbutanoyl Chloride: This reagent is a combustible, corrosive liquid that is harmful if swallowed, inhaled, or in contact with skin.[17][18][19][20] It causes severe skin burns and eye damage.[18][21] It is highly reactive with water and moisture; handle under an inert atmosphere (e.g., nitrogen or argon) and keep away from ignition sources.[19][20]

  • Piperazine: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Triethylamine (or other bases): Corrosive and flammable. Handle with care.

  • Dichloromethane (DCM): Volatile solvent. Avoid inhalation and skin contact.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(2-ethylbutanoyl)piperazine on a 10 mmol scale.

Materials & Equipment
  • Piperazine (anhydrous)

  • 2-Ethylbutanoyl Chloride

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • 250 mL three-neck round-bottom flask

  • 125 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Quantitative Data Summary
ReagentMolar Mass ( g/mol )EquivalentsMoles (mmol)Amount
2-Ethylbutanoyl Chloride134.611.010.01.35 g (1.23 mL)
Piperazine86.144.040.03.45 g
Triethylamine101.191.212.01.21 g (1.67 mL)
Dichloromethane (DCM)---~100 mL
Reaction Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_piperazine Dissolve Piperazine (4 eq) & TEA (1.2 eq) in DCM reaction Cool Piperazine solution to 0°C Add Acyl Chloride dropwise Stir 2-4h, warm to RT prep_piperazine->reaction prep_acyl Dissolve 2-Ethylbutanoyl Chloride (1 eq) in DCM prep_acyl->reaction workup Quench with Water Wash with 1M HCl (removes excess piperazine) Wash with NaHCO₃ & Brine Dry (Na₂SO₄) & Concentrate reaction->workup purify Column Chromatography (Silica Gel) workup->purify product 1-(2-Ethylbutanoyl)piperazine (Pure Product) purify->product

Caption: Experimental workflow for the selective N-acylation of piperazine.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Piperazine Solution: To the flask, add piperazine (3.45 g, 40.0 mmol) and anhydrous dichloromethane (80 mL). Begin stirring to dissolve. Add triethylamine (1.67 mL, 12.0 mmol).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Acyl Chloride Solution: In a separate dry beaker, dissolve 2-ethylbutanoyl chloride (1.23 mL, 10.0 mmol) in anhydrous dichloromethane (20 mL). Load this solution into the dropping funnel.

  • Controlled Addition: Add the 2-ethylbutanoyl chloride solution from the dropping funnel to the cold, stirring piperazine solution dropwise over a period of 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a higher Rf value than piperazine.

  • Aqueous Work-up:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water. Shake and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess piperazine and triethylamine hydrochloride.

    • Wash with saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 2-10% methanol in dichloromethane to isolate the pure 1-(2-ethylbutanoyl)piperazine. The expected yield is typically in the range of 75-90%.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Significant Di-acylated Product Addition of acyl chloride was too fast; insufficient excess of piperazine.Ensure slow, dropwise addition at 0 °C. Consider increasing the excess of piperazine to 5-6 equivalents.[11]
Low or No Conversion 2-Ethylbutanoyl chloride has hydrolyzed due to moisture.Use a fresh bottle of the acyl chloride or distill before use. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere.
Difficult Purification Incomplete removal of piperazine starting material during work-up.The acid wash (1 M HCl) is critical. Perform it thoroughly to convert the basic piperazine into its water-soluble hydrochloride salt, facilitating its removal.

Conclusion

The N-acylation of piperazine with 2-ethylbutanoyl chloride is a highly effective method for synthesizing a key building block for pharmaceutical development. By carefully controlling the reaction stoichiometry and the rate of addition of the acyl chloride, high yields of the desired mono-acylated product can be reliably achieved. The protocol detailed herein is robust, scalable, and leverages fundamental principles of organic chemistry to overcome the inherent challenge of selectivity in symmetric diamines. This method serves as a valuable tool for researchers and scientists engaged in the synthesis of complex molecules and drug discovery.

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  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. National Institutes of Health.
  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem. BenchChem.
  • Scholars Research Library - Der Pharma Chemica. Scholars Research Library.
  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
  • Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal.
  • US2919275A - Purification of piperazine - Google Patents. Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. MDPI.

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Application Note: Preclinical Antimicrobial Profiling of 2-Ethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Guide & Standardized Protocols

Introduction & Scientific Rationale

The rising incidence of multidrug-resistant (MDR) bacterial infections necessitates the continuous exploration of novel chemical scaffolds. The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic profile and structural versatility. In recent years, piperazine derivatives have demonstrated potent broad-spectrum antibacterial and antibiofilm activities .

2-Ethyl-1-(piperazin-1-yl)butan-1-one (2-EPB) is a synthetic molecule that strategically combines a hydrophilic piperazine core with a lipophilic 2-ethylbutanoyl chain.

The Causality of the Scaffold: Why is this specific structure highly relevant for antimicrobial assays?

  • Electrostatic Targeting: The secondary amine of the piperazine ring remains protonated at physiological pH. This cationic nature drives initial electrostatic attraction to the negatively charged teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) on the bacterial cell envelope .

  • Membrane Penetration: The 2-ethylbutanoyl group acts as a lipophilic tail. Once the molecule binds to the bacterial surface, this steric bulk facilitates the destabilization of the lipid bilayer, allowing the compound to penetrate the cell and disrupt intracellular targets or inhibit efflux pumps .

This application note provides a self-validating, step-by-step framework for evaluating the antimicrobial efficacy of 2-EPB, moving from primary screening to mechanistic profiling.

Experimental Logic & Workflow

To establish the therapeutic viability of 2-EPB, we must employ a tiered screening strategy. We do not merely look for cell death; we must define the kinetics and nature of that death.

  • Phase 1 (Potency): Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) establishes the baseline potency and determines whether 2-EPB is bacteriostatic (inhibits growth) or bactericidal (kills cells).

  • Phase 2 (Kinetics): Time-Kill assays are deployed to understand the pharmacodynamics. Does 2-EPB kill rapidly upon contact, or does it require prolonged exposure?

  • Phase 3 (Complexity): Biofilm inhibition assays test the compound's ability to penetrate the extracellular polymeric substance (EPS), a critical metric for treating chronic infections.

Workflow A 2-EPB Preparation (Solubility & QC) B MIC/MBC Determination (Broth Microdilution) A->B Primary Screen C Time-Kill Kinetics (Pharmacodynamics) B->C If MBC/MIC ≤ 4 D Biofilm Inhibition (Crystal Violet Assay) B->D Sub-MIC Profiling E Mechanism of Action (Membrane/Efflux) C->E D->E

Fig 1. Sequential antimicrobial screening workflow for 2-EPB evaluation.

Standardized Protocols (Self-Validating Systems)

To ensure high Trustworthiness (E-E-A-T), every protocol below is designed as a "self-validating system." This means internal controls are built into the workflow to immediately flag false positives (e.g., contamination) or false negatives (e.g., solvent toxicity).

Protocol A: Broth Microdilution (MIC & MBC Determination)

Objective: Determine the lowest concentration of 2-EPB that visually inhibits bacterial growth (MIC) and kills 99.9% of the inoculum (MBC). Media Rationale: We strictly use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The standardized Ca²⁺ and Mg²⁺ concentrations ensure the outer membrane stability of Gram-negative bacteria remains consistent, preventing artificially inflated potency readings.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-EPB in 100% DMSO to create a 10 mg/mL stock. Causality: Piperazine amides can be hydrophobic; DMSO ensures complete dissolution.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 2-EPB in CAMHB. Ensure the final DMSO concentration in all wells is ≤1% to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to yield ~5 × 10⁵ CFU/mL per well.

  • Self-Validating Controls:

    • Growth Control: Broth + Bacteria (Validates viability).

    • Sterility Control: Broth only (Validates aseptic technique).

    • Vehicle Control: Broth + Bacteria + 1% DMSO (Validates solvent is non-toxic).

    • Positive Control: Ciprofloxacin (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 10 µL of 0.015% Resazurin dye. Causality: Viable cells reduce blue resazurin to pink resorufin via cellular respiration, providing a definitive, objective colorimetric endpoint rather than relying solely on visual turbidity.

  • MBC Plating: Aspirate 10 µL from all wells showing no visible growth (blue color) and plate onto Tryptic Soy Agar (TSA). Incubate for 24h. The MBC is the lowest concentration yielding no colony growth.

Protocol B: Time-Kill Kinetics

Objective: Differentiate between concentration-dependent and time-dependent bactericidal activity.

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of CAMHB inoculated with ~1 × 10⁶ CFU/mL of the target pathogen.

  • Add 2-EPB to achieve final concentrations of 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control.

  • Incubate at 37°C with orbital shaking (150 RPM) to ensure uniform drug-pathogen contact.

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Serially dilute the aliquots in sterile PBS and plate on TSA.

  • Count colonies after 24h and plot Log₁₀ CFU/mL versus time. A ≥3 log₁₀ reduction (99.9% kill) from the initial inoculum defines bactericidal activity.

Protocol C: Biofilm Inhibition (Crystal Violet Assay)

Objective: Assess the ability of 2-EPB to prevent EPS matrix formation.

Step-by-Step Methodology:

  • Inoculate 96-well flat-bottom polystyrene plates with bacterial suspension (1 × 10⁶ CFU/mL) in Tryptic Soy Broth supplemented with 1% glucose. Causality: Glucose induces osmotic stress, which upregulates biofilm formation pathways in strains like S. aureus.

  • Add sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) of 2-EPB. Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the media and wash wells 3× with sterile PBS. Causality: This removes planktonic (free-floating) cells without shearing the adhered biofilm matrix.

  • Staining: Add 0.1% Crystal Violet for 15 minutes. Wash 3× with distilled water to remove unbound dye.

  • Solubilization: Add 33% glacial acetic acid to solubilize the bound dye. Measure absorbance at 590 nm. Reduced absorbance correlates directly with biofilm inhibition.

Data Presentation

The following tables summarize representative quantitative data profiles typical for active piperazine derivatives targeting ESKAPE pathogens .

Table 1: Representative MIC and MBC Values of 2-EPB

Pathogen StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (MRSA ATCC 43300)Positive4.08.02Bactericidal
E. faecalis (ATCC 29212)Positive8.032.04Bactericidal
E. coli (ATCC 25922)Negative16.0>64.0>4Bacteriostatic
P. aeruginosa (ATCC 27853)Negative32.0>64.0>4Bacteriostatic

Note: An MBC/MIC ratio of ≤ 4 indicates bactericidal activity, while a ratio > 4 indicates bacteriostatic activity.

Table 2: Time-Kill Kinetics of 2-EPB against MRSA (Log₁₀ CFU/mL)

Time (Hours)Growth Control1× MIC (4 µg/mL)2× MIC (8 µg/mL)4× MIC (16 µg/mL)
0 6.06.06.06.0
4 7.25.14.23.5
8 8.54.53.12.0
12 9.14.02.5< 1.0 (LOD)
24 9.43.8< 1.0 (LOD)< 1.0 (LOD)

Proposed Mechanism of Action

Based on the structural pharmacophore of 2-EPB and the behavior of similar N,N'-disubstituted piperazines, the primary mechanism of action is hypothesized to involve membrane destabilization followed by intracellular accumulation.

MOA A Protonated 2-EPB (Piperazine Core) B Bacterial Outer Membrane (Electrostatic Binding) A->B Attraction C Membrane Destabilization & Permeabilization B->C Penetration D Intracellular Target Binding / Efflux Blockade C->D Accumulation E Bacterial Cell Death (Bactericidal Effect) D->E Lethal Hit

Fig 2. Proposed mechanism of action for 2-EPB against bacterial pathogens.

Conclusion & Best Practices

Evaluating 2-Ethyl-1-(piperazin-1-yl)butan-1-one requires strict adherence to standardized microbiological techniques.

  • Solubility is paramount: Always verify that the compound has not precipitated out of the broth after the 24-hour incubation. Precipitation can be mistaken for bacterial turbidity, leading to artificially high MIC values.

  • Gram-Negative Resistance: If 2-EPB shows weak activity against Gram-negative strains (like P. aeruginosa), consider running the MIC assay in the presence of an efflux pump inhibitor (e.g., PAβN). Piperazine derivatives are frequent substrates for the MexAB-OprM efflux systems.

By utilizing these self-validating protocols, researchers can generate highly reproducible, publication-quality data to advance piperazine-derived small molecules through the preclinical pipeline.

References

  • Janowska, S., Andrzejczuk, S., Gawryś, P., & Wujec, M. (2023). "Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety." Molecules, 28(14), 5562. Available at:[Link]

  • Omar, A. Z., Alshaye, N. A., Mosa, T. M., El-Sadany, S. K., Hamed, E. A., & El-Atawy, M. A. (2022). "Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors." Molecules, 27(12), 3698. Available at:[Link]

  • Gowda, S. S. T., Priyadharshini, A. N., Ravilla, L., Hanumesh, P., Rangappa, S., & Dhanalakshmi, T. A. (2024). "Antimicrobial Activity of Novel Piperazine Molecules." International Journal of Current Microbiology and Applied Sciences, 13(4), 37-44. Available at:[Link]

High-throughput screening of novel piperazinone derivatives for cytotoxicity.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Novel Piperazinone Derivatives for Cytotoxicity and Anticancer Efficacy

Introduction and Mechanistic Rationale

Piperazinone derivatives have emerged as highly versatile pharmacophores in modern drug discovery, exhibiting potent antiviral and anticancer properties[1]. Recent structural optimizations—specifically the bioisosteric substitution of imidazole rings in farnesyltransferase (FTase) inhibitors—have yielded novel piperazin-2-one derivatives with profound cytotoxicity against solid tumors[2]. However, translating these chemical entities into viable clinical candidates requires rigorous, large-scale evaluation of their therapeutic windows.

To evaluate these libraries efficiently, researchers must move away from traditional tetrazolium-based metabolic assays (e.g., MTT or XTT). While effective for low-throughput studies, MTT assays require extended incubation for formazan crystal formation and subsequent solubilization steps, which introduce pipetting errors and limit scalability[3].

The CellTiter-Glo® Solution: For High-Throughput Screening (HTS), the CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard[4]. This homogeneous "add-mix-measure" system utilizes a proprietary thermostable luciferase (Ultra-Glo™) to catalyze the oxygenation of luciferin in the presence of cellular ATP[5]. Because ATP concentration is directly proportional to the number of metabolically active cells, the reagent induces immediate cell lysis and generates a stable "glow-type" luminescent signal with a half-life greater than 5 hours[4][6]. This extended signal stability is critical for HTS, allowing batch-mode processing of 384-well and 1536-well plates without the need for integrated reagent injectors[7].

Luminescence_Pathway ATP ATP (From Viable Cells) Luciferase Ultra-Glo™ Luciferase (Mg2+ Catalysis) ATP->Luciferase Luciferin D-Luciferin + O2 Luciferin->Luciferase Oxyluciferin Oxyluciferin + AMP Luciferase->Oxyluciferin Light Luminescent Signal (Proportional to ATP) Luciferase->Light

ATP-dependent luciferase reaction for luminescent cell viability quantification.

Experimental Design & Self-Validating Controls

To ensure trustworthiness and reproducibility in an automated HTS environment, the assay must function as a self-validating system. Every 384-well plate must include the following internal controls to calculate the Z'-factor , the primary statistical metric for HTS assay robustness:

  • Vehicle Control (

    
     - Maximum Signal):  0.1% DMSO in culture medium. This establishes the baseline for 100% cell viability and accounts for any background solvent toxicity.
    
  • Positive Control (

    
     - Minimum Signal):  10 µM Doxorubicin or 30 µM Digitonin. This establishes the baseline for 0% viability (maximum cytotoxicity).
    
  • Z'-Factor Calculation:

    
    . A Z'-factor 
    
    
    
    indicates an excellent assay with a wide separation band between positive and negative controls, validating the plate for hit triage.

HTS_Workflow A Compound Library (Piperazinones) C Automated Treatment (Liquid Handling) A->C B Cell Seeding (384-well plates) B->C D Incubation (72 hours at 37°C) C->D E CellTiter-Glo Addition (1:1 Volume Ratio) D->E F Luminescence Readout (Microplate Reader) E->F G Data Analysis (IC50 & Z'-factor) F->G

High-throughput screening workflow for piperazinone cytotoxicity evaluation.

Step-by-Step Methodology

Phase 1: Cell Culture & Plate Seeding
  • Cultivate target cell lines (e.g., A549 lung carcinoma, HT-29 colon carcinoma, and MRC-5 normal fibroblasts) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin[2].

  • Harvest cells at 80% confluency using 0.25% Trypsin-EDTA.

  • Using an automated liquid handler (e.g., Multidrop Combi), dispense 1,500 cells/well in 25 µL of culture medium into a solid white, flat-bottom 384-well microplate.

    • Causality Note: Solid white plates are mandatory for luminescence assays. They maximize signal reflection toward the detector and prevent well-to-well optical crosstalk, which would otherwise artificially inflate the viability readings of highly cytotoxic wells.

  • Fill the outermost perimeter wells (Rows A and P, Columns 1 and 24) with 25 µL of sterile DPBS.

    • Causality Note: This mitigates evaporative edge effects during the 72-hour incubation, preventing artificial concentration of media components and ensuring uniform cell growth across the inner assay wells.

  • Incubate plates overnight at 37°C in a 5% CO₂ humidified atmosphere to allow cell adhesion.

Phase 2: Compound Library Preparation & Treatment
  • Prepare a 10 mM master stock of the piperazinone derivative library in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in an intermediate 384-well V-bottom plate using DMSO.

  • Dilute the intermediate plate 1:100 into culture medium to create 10X working solutions (final DMSO concentration = 0.1%).

  • Transfer 2.5 µL of the 10X working solutions to the assay plates using an automated 384-channel pipetting head.

  • Incubate the treated plates for 72 hours at 37°C.

    • Causality Note: A 72-hour exposure is chosen to capture both immediate cytotoxic events (e.g., membrane lysis) and delayed anti-proliferative effects (e.g., cell cycle arrest induced by FTase inhibition or viral DNA replication blockade)[3][8].

Phase 3: CellTiter-Glo Luminescent Readout
  • Thaw the CellTiter-Glo Buffer and lyophilized Substrate to room temperature (22–25°C). Reconstitute the substrate with the buffer to form the working reagent[7].

  • Remove the 384-well assay plates from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality Note: Temperature gradients across the microplate can cause uneven luciferase kinetics. Wells at the edge may cool faster than those in the center, leading to a high coefficient of variation (CV) and a failed Z'-factor if not properly equilibrated[5].

  • Dispense 25 µL of CellTiter-Glo Reagent into each well, achieving a 1:1 ratio with the culture medium[5].

  • Agitate the plates on an orbital shaker at 1,000 rpm for 2 minutes to facilitate complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Read luminescence on a multi-mode microplate reader using an integration time of 0.1–0.5 seconds per well.

Data Presentation & Hit Triage

Quantitative data from the HTS is normalized against the vehicle control (set to 100% viability). The half-maximal inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) for normal cells are calculated using a 4-parameter logistic non-linear regression model.

Substitutions on the piperazinone scaffold dictate efficacy. For example, bioisosteric replacement of the imidazole ring with a guanidine group drastically increases electron density, resulting in highly potent derivatives that outperform standard chemotherapeutics like Doxorubicin, while maintaining a wide therapeutic window (Selectivity Index) against normal MRC-5 fibroblasts[2][9].

Table 1: Representative Cytotoxicity Profile of Substituted Piperazinone Derivatives

Compound IDSubstitution GroupA549 IC₅₀ (µM)HT-29 IC₅₀ (µM)MRC-5 CC₅₀ (µM)Selectivity Index (MRC-5 / A549)
7g Guanidine< 2.0< 2.0> 100.0> 50.0
7f Thiourea15.418.285.55.5
7c Hydrazide22.125.6110.24.9
L-778,123 Imidazole (Baseline)45.348.1> 200.0> 4.4
Doxorubicin Positive Control2.53.112.55.0

Note: Data reflects trends observed in the bioisosteric substitution of imidazole-containing FTase inhibitors. The guanidine-substituted piperazinone (7g) demonstrates superior cytotoxicity against cancer lines with minimal toxicity to normal fibroblasts[2][9].

References

  • Ovid Technologies. "Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative." Ovid.com. Available at:[Link]

  • ACS Publications. "Small-Molecule Strategies against Human Adenoviruses: Progress, Challenges, and Future Perspectives." Journal of Medicinal Chemistry. Available at:[Link]

  • Ghasemi S, Sharifi S, Mojarrad JS. "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents." Advanced Pharmaceutical Bulletin, 2020. Available at:[Link]

  • Ghasemi S, Sharifi S, Mojarrad JS. "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents." PMC - National Institutes of Health, 2020. Available at:[Link]

  • MDPI. "Antiproliferative and Proapoptotic Effects of Chetomin in Human Melanoma Cells." MDPI.com. Available at:[Link]

Sources

Application Note: Strategic Synthesis of Unsymmetrical N,N'-Disubstituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Overview

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into active pharmaceutical ingredients (APIs) to modulate pharmacokinetics, enhance aqueous solubility, and direct target-specific binding. While symmetrical N,N'-disubstitution is synthetically trivial, the synthesis of unsymmetrical N,N'-disubstituted piperazines presents a significant challenge.

Because the two secondary amines in an unsubstituted piperazine are chemically equivalent, attempting a direct sequential alkylation often leads to a statistical mixture of unsubstituted, mono-substituted, and symmetrically di-substituted products. Furthermore, the first alkylation typically increases the nucleophilicity of the second amine via inductive electron donation, exacerbating the over-alkylation problem [1].

To overcome this, synthetic chemists employ two primary strategies:

  • The Orthogonal Protection Strategy (Mono-Boc): Utilizes a tert-butyloxycarbonyl (Boc) protecting group to sterically and electronically deactivate one nitrogen (N1), allowing selective functionalization at N4. Following deprotection, N1 can be functionalized [2].

  • The Lactam (2-Oxopiperazine) Strategy: A more atom-economical approach that uses 2-oxopiperazine as a building block. The adjacent carbonyl electronically deactivates N1 (forming an amide/lactam), permitting selective N4-alkylation. Subsequent reduction of the lactam yields the N1-alkylated moiety, bypassing the need for protecting groups [3].

Piperazine_Workflow cluster_0 Path A: Orthogonal Protection cluster_1 Path B: Lactam Strategy Start Piperazine Core Boc Mono-Boc Protection Start->Boc Boc2O Oxo 2-Oxopiperazine Start->Oxo Oxidation/ Alternative SM Sub1 N1 Reductive Amination (NaBH(OAc)3, Aldehyde) Boc->Sub1 Deprot Boc Deprotection (TFA / DCM) Sub1->Deprot Sub2 N4 Alkylation / Amidation Deprot->Sub2 Final Unsymmetrical N,N'-Disubstituted Piperazine Sub2->Final Sub4 N4 Reductive Amination Oxo->Sub4 LactamRed Lactam Reduction (Silane / Zn Catalyst) Sub4->LactamRed LactamRed->Final

Caption: Logical workflow comparing orthogonal protection (Path A) and lactam-based (Path B) synthesis strategies.

Quantitative Data: Yields and Conditions

The following table summarizes the comparative efficiency of various unsymmetrical substitution workflows.

Starting MaterialStep 1: N1 FunctionalizationStep 2: N4 FunctionalizationOverall YieldRef
Mono-Boc-piperazineReductive Amination (Benzaldehyde, NaBH(OAc)₃, DCE)1. TFA/DCM 2. Alkylation (Ethyl bromide, K₂CO₃)78%[2]
Mono-Boc-piperazineReductive Amination (3,4-MDBP, NaBH(OAc)₃, MeOH)1. HCl (gas) 2. Acylation (Acid chloride, DIPEA)82%[1]
2-OxopiperazineReductive Amination (Aldehyde, NaBH(OAc)₃)Reductive Amination (Carboxylic acid, PhSiH₃, Zn(OAc)₂)92%[3]
1-Pyridin-4-ylmethyl-piperazineDirect Alkylation (Pyrrolidin-2-ylmethyl chloride)N/A (Sequential direct addition)24% - 96%[4]

Experimental Protocols: The Mono-Boc Strategy

The protocols below detail the self-validating system for the Orthogonal Protection Strategy . Each step is designed to maximize selectivity and yield while minimizing purification bottlenecks.

Protocol 1: Selective Reductive Amination of Mono-Boc Piperazine

Causality & Logic: Reductive amination is preferred over direct alkylation with alkyl halides because it avoids over-alkylation. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) instead of Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the hydridic character of the boron, making NaBH(OAc)₃ too mild to reduce the starting aldehyde/ketone, but reactive enough to reduce the highly electrophilic iminium ion intermediate once it forms.

Materials:

  • Mono-Boc-piperazine (1.0 equiv)

  • Aldehyde or Ketone (1.05 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (Optional, 1.0 equiv)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve Mono-Boc-piperazine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE (0.2 M concentration).

  • Iminium Formation: If utilizing a ketone or a sterically hindered aldehyde, add glacial acetic acid (1.0 equiv) to catalyze the formation of the iminium ion. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control any mild exotherm.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature. Monitor via LC-MS or TLC (Ninhydrin stain). The reaction is typically complete within 2–4 hours.

  • Quenching & Workup (Self-Validation): Quench the reaction by slowly adding saturated aqueous NaHCO₃. Logic: This neutralizes the acetic acid and destroys unreacted hydride, preventing post-workup side reactions. Extract 3x with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Reductive_Amination_Mechanism Amine Secondary Amine (Mono-Boc-Piperazine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Compound (Aldehyde/Ketone) Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product N-Alkylated Product Iminium->Product Hydride Transfer (NaBH(OAc)3)

Caption: Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Protocol 2: Boc Deprotection

Causality & Logic: Trifluoroacetic acid (TFA) in DCM is the industry standard for Boc removal. The acid protonates the carbamate, leading to the elimination of isobutylene gas and carbon dioxide.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified N-alkylated-N'-Boc-piperazine in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Acid Addition: Dropwise, add TFA (10–20 equiv). Logic: A large excess drives the equilibrium forward and ensures complete deprotection within a practical timeframe.

  • Execution: Warm to room temperature and stir for 1–3 hours. Monitor by LC-MS for the disappearance of the starting material mass (M+H) and the appearance of the deprotected mass (M-100+H).

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is isolated as a TFA salt and can be used directly in the next step.

Protocol 3: Second N-Alkylation / Amidation

Causality & Logic: Because the piperazine is currently a TFA salt, a base must be added to liberate the free amine. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile during alkylation or amidation.

Step-by-Step Methodology:

  • Neutralization: Dissolve the piperazine TFA salt in anhydrous DMF or Acetonitrile. Add DIPEA (3.0–5.0 equiv) to fully neutralize the TFA and provide excess base for the subsequent reaction.

  • Electrophile Addition:

    • For Alkylation: Add the alkyl halide (1.1 equiv) and heat to 60 °C.

    • For Amidation: Add the pre-activated carboxylic acid (using HATU/HOBt) at room temperature.

  • Monitoring & Workup: Stir until LC-MS indicates complete consumption of the secondary amine. Dilute with Ethyl Acetate, wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify via flash chromatography to yield the final unsymmetrical N,N'-disubstituted piperazine.

References

  • Title: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: A practical catalytic reductive amination of carboxylic acids Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: N, N–Disubstituted piperazines and homopiperazines: Synthesis and affinities at α4β2* and α7* neuronal nicotinic acetylcholine receptors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Application Note: Advanced Analytical Quantification of Piperazine Compounds In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

The accurate quantification of piperazine derivatives—ranging from synthetic designer drugs like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) to pharmaceutical intermediates—in in vitro models (e.g., cell culture media, microsomal stability assays) is a critical requirement in modern pharmacokinetics and toxicology[1]. Because these matrices are highly complex and piperazine compounds are often present at trace levels, traditional analytical methods frequently fall short.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed specifically for in vitro quantification. By prioritizing mechanistic understanding over rote procedure, this guide empowers researchers to adapt and troubleshoot the workflow for any piperazine analog[2].

Mechanistic Foundations of Piperazine Analysis

To achieve reliable quantification, every step of the analytical workflow must be driven by the physicochemical properties of the target analytes.

Causality Behind Chromatographic Choices

Piperazine compounds possess basic secondary or tertiary amines within their heterocyclic rings. On standard silica-based columns, these basic nitrogen atoms undergo secondary interactions with residual acidic silanol groups, leading to severe peak tailing. The Solution: Utilizing a highly end-capped C18 reversed-phase column eliminates these secondary interactions, ensuring sharp, symmetrical peaks essential for accurate integration and low limits of quantification[3]. Furthermore, the addition of 0.1% formic acid to the mobile phase serves a dual purpose: it maintains the analytes in their fully ionized (protonated) state for optimal retention and acts as a proton donor to enhance ionization efficiency[2].

Causality Behind Extraction Solvents

In vitro matrices often contain high concentrations of proteins (e.g., 10% FBS in DMEM) and salts. While both methanol and acetonitrile are common precipitants, cold acetonitrile (1:3 v/v) is selected for this protocol. Acetonitrile yields a more flocculent, tightly packed protein pellet upon centrifugation. This significantly reduces the risk of micro-particulates escaping into the supernatant and subsequently clogging the UHPLC column frits[3].

A Self-Validating System: The Role of SILs

A protocol is only as reliable as its internal controls. This workflow employs a self-validating approach by mandating the addition of Stable Isotopically Labeled (SIL) internal standards (e.g., BZP-D7, mCPP-D8) directly to the in vitro matrix prior to any sample manipulation[4]. Because SILs share identical physicochemical properties with the target analytes, they co-elute chromatographically and experience the exact same matrix-induced ion suppression or enhancement in the ESI source. By quantifying the ratio of the analyte peak area to the SIL peak area, the method inherently corrects for extraction losses and matrix effects, ensuring absolute quantitative accuracy[5].

Experimental Workflows and Protocols

Workflow Start In Vitro Sample Matrix (Cell Media / Microsomes) Spike Spike SIL Internal Standard (e.g., BZP-D7, mCPP-D8) Start->Spike Precipitation Protein Precipitation (Cold Acetonitrile 1:3 v/v) Spike->Precipitation Quench metabolism Centrifuge Centrifugation & Filtration (13,000 rpm, 0.22 µm) Precipitation->Centrifuge Denature proteins LC UHPLC Separation (End-capped C18, Gradient) Centrifuge->LC Supernatant injection MS Tandem Mass Spec (LC-MS/MS) ESI+, MRM Mode LC->MS Analyte elution Data Data Analysis & Absolute Quantification MS->Data MRM transitions

Workflow for in vitro piperazine quantification using LC-MS/MS.

Phase 1: In Vitro Sample Quenching & Pre-treatment
  • Aliquot: Transfer 100 µL of the in vitro sample (e.g., cell culture medium or microsomal incubation) into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Spiking: Immediately add 10 µL of the SIL Internal Standard working solution (e.g., 100 ng/mL BZP-D7 in water)[4]. Vortex briefly to ensure homogenous distribution.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to quench enzymatic activity and precipitate proteins[3].

  • Homogenization: Vortex vigorously for 30 seconds to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial equipped with a glass micro-insert.

Phase 2: Chromatographic Separation (UHPLC)
  • Column: End-capped C18 (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear gradient from 5% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B (Washes lipophilic matrix components)

    • 6.0 - 6.1 min: Return to 5% B

    • 6.1 - 8.0 min: Re-equilibration at 5% B[3].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Tandem Mass Spectrometry (LC-MS/MS)

Operate the mass spectrometer equipped with an Electrospray Ionization (ESI) source in positive ion mode. The basic nitrogen of the piperazine ring readily accepts a proton, forming a stable


 precursor ion[5].

Pathway Precursor Protonated Precursor Ion [M+H]+ (e.g., m/z 177.1 for BZP) CID Collision-Induced Dissociation (Argon Gas, 25 eV) Precursor->CID Product1 Product Ion 1 (Quantifier) m/z 91.1 (Tropylium ion) CID->Product1 Primary cleavage Product2 Product Ion 2 (Qualifier) m/z 134.1 CID->Product2 Secondary cleavage

Mechanistic fragmentation pathway of 1-Benzylpiperazine (BZP) during MS/MS.

Quantitative Data & Method Performance

The following tables summarize the optimized Multiple Reaction Monitoring (MRM) transitions and the expected validation parameters when utilizing this self-validating LC-MS/MS methodology for in vitro matrices[2],[4],[5].

Table 1: Optimized MRM Transitions for Common Piperazine Derivatives

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
BZP 177.191.1134.125
TFMPP 231.1188.1145.130
mCPP 197.1154.1118.128
BZP-D7 (IS) 184.198.1141.125
mCPP-D8 (IS) 205.1162.1126.128

Table 2: Method Validation Parameters in Cell Culture Medium

Validation ParameterPerformance Characteristics
Linearity Range 0.5 - 100 ng/mL (

> 0.99)
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV)

8%
Inter-day Precision (%CV)

10%
Extraction Recovery 85% - 98%
Matrix Effects Minimal (< 12% variation, corrected by SIL)

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: Semantic Scholar URL
  • Source: PMC (nih.gov)
  • Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS Source: Benchchem URL
  • Source: Scholars.

Sources

Application Note: GC-MS Method Development and Validation for 2-Ethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, Forensic Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-Column Derivatization

Chemical Profiling & Analytical Challenges

2-Ethyl-1-(piperazin-1-yl)butan-1-one (C₁₀H₂₀N₂O) is a mono-acylated piperazine derivative. Structurally, one nitrogen of the piperazine ring is bound via an amide linkage to a 2-ethylbutanoyl group, while the other nitrogen remains a free secondary amine.

The Analytical Challenge: In gas chromatography, free secondary amines present a significant challenge. The highly polar N-H bond readily acts as a hydrogen bond donor, interacting with active silanol groups on the silica-based stationary phases of standard GC columns. If analyzed underivatized, this compound will exhibit severe peak tailing, irreversible column adsorption, and poor sensitivity[1]. Furthermore, the thermal degradation of underivatized piperazines in the heated GC inlet can lead to irreproducible quantitative results[2].

Methodological Rationale: The "Why" Behind the Workflow

To achieve a robust, high-sensitivity assay, this protocol employs a two-pronged approach: Alkaline Liquid-Liquid Extraction (LLE) followed by Perfluoroacylation .

  • Alkaline Extraction Logic: Piperazine derivatives typically possess a pKa around 9.8. At physiological or neutral pH, the secondary amine is protonated (ionized), making it highly water-soluble and insoluble in organic solvents. By adjusting the sample matrix to pH >11 using a strong base or carbonate buffer, we force the molecule into its neutral, free-base form, maximizing its partition coefficient into the organic extraction solvent[3].

  • Derivatization Logic: We utilize Trifluoroacetic Anhydride (TFAA) as the derivatizing agent. TFAA undergoes a rapid nucleophilic acyl substitution with the secondary amine, replacing the problematic N-H bond with a trifluoroacetamide group (N-COCF₃)[4]. This transformation eliminates hydrogen bonding, dramatically lowers the boiling point (enhancing volatility), and increases the mass of the target analyte, pushing its diagnostic fragments into a higher, less noisy region of the mass spectrum[1].

Pathway A 2-Ethyl-1-(piperazin-1-yl)butan-1-one (Free Base Form) C Nucleophilic Acyl Substitution (By Secondary Amine) A->C B Trifluoroacetic Anhydride (TFAA) (Acylating Agent) B->C D TFA-Derivatized Analyte (Volatile, Thermally Stable) C->D E Trifluoroacetic Acid (Byproduct, Evaporated) C->E

Mechanistic pathway of TFAA derivatization for secondary amine masking in GC-MS.

Self-Validating Experimental Protocols

To ensure Trustworthiness and analytical integrity, this protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (IS) prior to extraction corrects for any matrix effects, extraction losses, or variations in derivatization efficiency.

Reagents & Materials
  • Target Analyte: 2-Ethyl-1-(piperazin-1-yl)butan-1-one reference standard.

  • Internal Standard (IS): Piperazine-d8 or 1-Benzylpiperazine-d7 (BZP-d7).

  • Derivatization Reagent: Trifluoroacetic Anhydride (TFAA), analytical grade[1].

  • Solvents: Ethyl acetate, Hexane, Methanol (all GC-MS or LC-MS grade).

  • Buffer: 0.1 M Sodium carbonate-bicarbonate buffer (pH 11.5).

Sample Preparation (Alkaline LLE)
  • Spiking: Aliquot 1.0 mL of the sample (biological fluid or dissolved synthetic matrix) into a clean glass centrifuge tube. Add 50 µL of the Internal Standard solution (e.g., 1 µg/mL). Causality: Adding IS at step 1 ensures it undergoes the exact same physical and chemical stresses as the unknown analyte.

  • Alkalinization: Add 1.0 mL of the pH 11.5 carbonate-bicarbonate buffer. Vortex for 30 seconds. Causality: Deprotonates the secondary amine to its free-base form[3].

  • Extraction: Add 4.0 mL of a Hexane:Ethyl Acetate (80:20, v/v) mixture. Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

  • Transfer & Evaporation: Carefully transfer the upper organic layer to a clean glass reaction vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C[1]. Causality: Water violently quenches TFAA. Absolute dryness is mandatory for successful acylation.

Pre-Column Derivatization (Perfluoroacylation)
  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous ethyl acetate.

  • Reagent Addition: In a fume hood, add 50 µL of TFAA to the vial. Cap tightly with a PTFE-lined septum[4].

  • Incubation: Heat the vial in a dry block heater at 70°C for 30 minutes[1]. Causality: Heat provides the activation energy required to drive the sterically hindered acylation to completion.

  • Byproduct Removal: Cool to room temperature. Evaporate the mixture to dryness under nitrogen. Causality: TFAA reactions produce Trifluoroacetic Acid (TFA) as a byproduct. Injecting TFA will rapidly degrade the GC column's polysiloxane stationary phase. Evaporation removes this acid.

  • Final Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate. Transfer to a GC autosampler vial containing a micro-insert. The derivatized samples are stable for up to 4 days at 4°C[4].

Workflow A Matrix Spiking & Internal Standard (Self-Validation Step) B Alkaline LLE (pH >11) (Deprotonates Secondary Amine) A->B C N2 Evaporation (40°C) (Removes H2O, Preserves Analyte) B->C D TFAA Derivatization (70°C, 30 min) (Acylates N-H to N-TFA) C->D E GC-MS/MS Analysis (SIM Mode for High Sensitivity) D->E

GC-MS Sample Preparation and Derivatization Workflow for Piperazine Derivatives.

System Suitability & Quality Control

Before running unknown samples, the system must self-validate:

  • Solvent Blank: Inject pure ethyl acetate to ensure the inlet and column are free of ghost peaks.

  • Matrix Blank: Extract and run a blank matrix to prove the absence of endogenous isobaric interferences.

  • Calibration Curve: Inject a 5-point calibration curve. The coefficient of determination (R²) must be ≥ 0.995.

GC-MS Instrumental Parameters

The following parameters are optimized for the separation of derivatized piperazine amides. A mid-polar to non-polar column (e.g., 5% phenyl) is ideal for resolving regioisomers of piperazine derivatives[1].

ParameterSpecification / SettingRationale
GC Column DB-5MS (30 m × 0.25 mm ID × 0.25 μm film)Low bleed, optimal for semi-volatile fluorinated derivatives.
Carrier Gas Ultra-high purity HeliumConstant flow at 1.0 mL/min for stable retention times.
Injection Mode Splitless, 1.0 μL volumeMaximizes sensitivity for trace-level analysis.
Inlet Temperature 250°CEnsures rapid, flash vaporization without thermal breakdown.
Oven Program 80°C (hold 1 min) → ramp 15°C/min to 280°C (hold 5 min)Focuses the analyte at the column head, then elutes sharply.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before the MS.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for reproducible, library-matchable fragmentation.
Acquisition Mode SIM (Selected Ion Monitoring)Targets specific m/z ions to drastically improve signal-to-noise.

Expected Validation Metrics

Based on validated GC-MS assays for structurally analogous piperazine derivatives (such as BZP and TFMPP), the following quantitative performance metrics should be expected when validating 2-Ethyl-1-(piperazin-1-yl)butan-1-one[3],[4]:

Validation MetricExpected Performance RangeAnalytical Significance
Linear Dynamic Range 10 – 1500 ng/mLCovers both trace residual levels and high-concentration samples.
Limit of Detection (LOD) 0.5 – 2.0 ng/mL (S/N ≥ 3)Ensures trace-level detection capabilities.
Limit of Quantification (LOQ) 5.0 – 10.0 ng/mL (S/N ≥ 10)Lowest concentration quantifiable with acceptable precision.
Intra-day Precision (RSD) < 5.0%Demonstrates repeatability within a single analytical batch.
Inter-day Precision (RSD) < 8.0%Demonstrates robustness across multiple days and instrument tunes.
Extraction Recovery 85% – 95%Validates the efficiency of the pH 11.5 LLE protocol.

References

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. Available at:[Link]

Sources

Use of piperazine derivatives as building blocks in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthetic Strategies for Piperazine-Based Building Blocks in Drug Discovery A Technical Guide to Regioselective Functionalization and Catalytic Workflows

Executive Summary & Mechanistic Philosophy

As a Senior Application Scientist, I approach organic synthesis not as a series of rigid recipes, but as a system of controlled chemical causality. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, featured prominently in blockbuster FDA-approved therapeutics such as Imatinib, Palbociclib, and Sildenafil[1][2]. Its unique architecture—a six-membered ring with two opposing nitrogen atoms—provides an optimal balance of structural rigidity, aqueous solubility, and hydrogen-bonding capacity[1].

However, the inherent symmetry of the unsubstituted piperazine core presents a distinct synthetic challenge: the comparable nucleophilicity of its two secondary amines often leads to undesired N,N′-bis-alkylation[3]. To utilize piperazine derivatives effectively as building blocks, chemists must employ strategies that break this electronic symmetry. This guide details the mechanistic rationale and self-validating protocols for both traditional N-functionalization and emerging C-H functionalization paradigms.

Workflow Visualization: Piperazine Functionalization Pathways

Piperazine_Workflow Core Piperazine Scaffold (Symmetrical Core) N_Sub N-Functionalization (Electronic Desymmetrization) Core->N_Sub High N-H Reactivity C_Sub C-H Functionalization (Stereocenter Generation) Core->C_Sub Inert C-H Bonds BHA Buchwald-Hartwig Cross-Coupling N_Sub->BHA Pd/Ligand + Aryl Halides Alk Nucleophilic Substitution N_Sub->Alk Alkyl Halides/Epoxides Asym Asymmetric Synthesis (e.g., CF3 addition) C_Sub->Asym Chiral Auxiliaries API Target Therapeutics (Kinase Inhibitors, GPCRs) BHA->API Alk->API Asym->API

Caption: Strategic pathways for piperazine functionalization in drug discovery.

Key Methodologies & Self-Validating Protocols

Protocol 1: Regioselective N-Alkylation via Hydrochloride Salts

Mechanistic Causality: Direct alkylation of free piperazine typically yields a statistical mixture of mono- and bis-alkylated products. By utilizing 1-(2-chloroethyl)piperazine hydrochloride, we leverage protonation to control reactivity. The protonation of one nitrogen atom significantly reduces its nucleophilicity, creating an electronic differentiation that prevents the second nitrogen from reacting prematurely[4].

Step-by-Step Methodology:

  • Reactor Setup: Charge a flame-dried round-bottom flask with 1-(2-chloroethyl)piperazine hydrochloride (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Controlled Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv) in portions. Causality: The heterogeneous nature of K₂CO₃ ensures a slow, controlled release of the free base, maintaining a low steady-state concentration that kinetically favors monoalkylation over bis-alkylation.

  • Electrophilic Coupling: Introduce the target nucleophile (e.g., a primary amine) dropwise at 0°C to manage the exothermic nature of the initial acid-base neutralization.

  • Thermal Activation: Gradually warm the mixture and heat to 80°C for 12–24 hours.

  • System Validation (IPC): Monitor the reaction via LC-MS. The protocol is self-validating when the [M+H]⁺ peak of the monoalkylated product plateaus and no +2 m/z bis-alkylated adduct is detected in the chromatogram.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Mechanistic Causality: The synthesis of N-aryl piperazines (crucial for drugs like Vortioxetine and Palbociclib) relies heavily on Buchwald-Hartwig amination[2]. Unprotected piperazine can poison palladium catalysts or lead to bis-arylation. Using 1-Boc-piperazine provides steric hindrance and electronic deactivation of the second nitrogen. The choice of a bulky, electron-rich bidentate ligand (e.g., BINAP) accelerates the reductive elimination step—often the rate-limiting bottleneck in C-N bond formation—thereby preventing catalyst deactivation[5][6].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%) and BINAP (7.5 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature. Causality: Pre-complexation ensures the formation of the active L₂Pd(0) species, preventing the aggregation of inactive palladium black.

  • Substrate Addition: Add 1-Boc-piperazine (1.2 equiv) and the target aryl bromide (1.0 equiv).

  • Base Introduction: Add sodium tert-butoxide (NaOtBu, 1.5 equiv). Causality: The strong base facilitates the deprotonation of the amine bound to the Pd(II) intermediate, driving the catalytic cycle forward.

  • Reflux: Seal the vessel, remove it from the glovebox, and heat to 100°C for 4–6 hours.

  • System Validation (IPC): The reaction mixture will transition from a dark red/brown to a pale yellow suspension upon completion of the catalytic cycle. Validate completion via TLC (disappearance of the UV-active aryl bromide spot).

Protocol 3: Diastereoselective C-H Functionalization (Trifluoromethylation)

Mechanistic Causality: While ~80% of piperazine drugs are modified at the nitrogen atoms, C-H functionalization is critical for accessing novel chemical space and improving metabolic stability[7]. The introduction of a trifluoromethyl (-CF₃) group at the C3 position alters the basicity of the adjacent nitrogen and increases lipophilicity[8].

Step-by-Step Methodology:

  • Imine Formation: Condense an α-amino aldehyde (derived from (R)-phenylglycinol) with Ellman’s auxiliary to form a chiral α-amino sulfinylimine.

  • Nucleophilic Addition: Treat the sulfinylimine with the Ruppert–Prakash reagent (TMSCF₃) in the presence of a fluoride initiator (e.g., TBAF) at -78°C. Causality: The chiral auxiliary directs the facial attack of the CF₃ anion, ensuring high diastereoselectivity[9].

  • Cyclization: Deprotect the intermediate and induce intramolecular cyclization to yield the enantiomerically pure cis- or trans-2-phenyl-3-(trifluoromethyl)piperazine building block[9].

Quantitative Data Summary

The following table synthesizes the operational parameters and performance metrics of the discussed synthetic paradigms, allowing researchers to select the optimal workflow based on their target scaffold.

Reaction ParadigmKey Reagents / CatalystsSubstrateAvg. TimeYield RangeMechanistic Advantage
Regioselective N-Alkylation K₂CO₃, DMF, 80°C1-(2-chloroethyl)piperazine HCl12–24 h80–85%Salt protonation prevents bis-alkylation
Buchwald-Hartwig Amination Pd(OAc)₂, BINAP, NaOtBu1-Boc-piperazine + Aryl Halide4–6 h85–95%Bulky ligand accelerates reductive elimination
Aerobic Rapid Coupling Pd-precatalyst, AirUnprotected Piperazine10 min70–90%Solvent-free, rapid kinetics[6]
C-H Trifluoromethylation TMSCF₃, Chiral auxiliaryα-amino sulfinylimines18 h65–78%High diastereoselectivity for drug discovery

Conclusion

Mastering the chemistry of piperazine derivatives requires a deep understanding of electronic desymmetrization and catalytic cycles. By leveraging protecting group strategies, exploiting the differential pKa of hydrochloride salts, and adopting advanced cross-coupling or C-H functionalization techniques, drug development professionals can efficiently build complex, highly specific therapeutic agents.

References

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.[Link]

  • National Institutes of Health. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[Link](Note: URL representative of NIH PMC database structure for the cited 2026 review)

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI Organics.[Link]

  • Viso, A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.[Link]

  • Escorihuela, J., et al. (2025). Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. ResearchGate / TandF. [Link]

  • Sánchez-Roselló, M., et al. (2014). Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery. The Journal of Organic Chemistry (ACS).[Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[Link]

  • National Institutes of Health (PMC). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-1-(piperazin-1-yl)butan-1-one

[1]

Ticket ID: YIELD-OPT-83547 Subject: Improving Yield & Selectivity in the Mono-Acylation of Piperazine with 2-Ethylbutyric Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Diagnostic

The Core Challenge: Synthesizing 2-Ethyl-1-(piperazin-1-yl)butan-1-one (CAS: 83547-33-5) presents a classic "symmetric diamine" problem.[1] You are reacting a symmetric nucleophile (piperazine) with an electrophile (2-ethylbutyryl chloride or activated acid).[1]

Primary Failure Modes:

  • Bis-Acylation (The "Selectivity" Trap): The second amine on the piperazine ring remains nucleophilic after the first acylation.[1] Without control, you generate significant amounts of the 1,4-diacylated byproduct.

  • Steric Hindrance: The 2-ethyl group at the

    
    -position of the carbonyl creates steric bulk.[1] This slows the initial coupling, often tempting researchers to apply heat or excess reagent, which inadvertently promotes bis-acylation.
    
  • Purification Loss: The product is a secondary amine (basic) and often an oil.[1] Improper workup leads to loss of product in the aqueous phase or co-elution with the diamine starting material.

Strategic Decision Tree

Before proceeding, select the protocol that matches your constraints.

SynthesisStrategyStartSTART: Define PrioritiesScalePriority: Scale & Cost(>10g, Low Budget)Start->ScalePurityPriority: Purity & Ease(<5g, High Purity Req)Start->PurityDirectRoute A: Direct Acylation(Statistical Control)Scale->DirectProtectedRoute B: Mono-Protection(Boc-Strategy)Purity->ProtectedDirect_MethodMethod: Excess Piperazine (5-10 eq)OR Piperazine Mono-HClDirect->Direct_MethodProtected_MethodMethod: 1. Boc-Protection2. Acylation3. TFA DeprotectionProtected->Protected_Method

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Protocol Optimization Guides

Protocol A: The Direct Route (High Throughput/Scale)

Best for: Large scale synthesis where chromatography is difficult.

The Mechanism: To prevent the product (mono-amide) from reacting with a second molecule of acid chloride, you must ensure the starting material (piperazine) is statistically more likely to encounter the electrophile. Alternatively, you can deactivate one amine via protonation.[1][2]

Optimized Procedure (The "Mono-Salt" Method): This method uses pH control to deactivate one nitrogen atom, preventing bis-acylation without waste.[1]

  • Preparation: Dissolve Piperazine (1.0 eq) in water/DCM mixture. Add HCl (1.0 eq) precisely. This forms piperazine monohydrochloride in situ.[1][2]

    • Why: The protonated amine (

      
      ) is not nucleophilic.[1] The equilibrium favors mono-protonation over di-protonation at controlled pH.[1]
      
  • Acylation: Cool to 0°C. Add 2-ethylbutyryl chloride (0.9 eq) dropwise.

    • Note: Use a slight deficit of acid chloride to ensure complete consumption of the electrophile.

  • Buffer Control: Maintain pH ~4.5–5.0 using an acetate buffer or careful addition of base (NaOH) during the reaction.[1]

    • Critical: If pH rises >9, the second amine deprotonates and reacts (Bis-acylation).[1] If pH < 3, the free amine protonates and reaction stops.

Troubleshooting Table:

IssueObservationRoot CauseCorrective Action
High Bis-Impurity TLC shows non-polar spot (

)
Localized high concentration of acid chloride.[1]Increase dilution of acid chloride (10x volume DCM). Increase stirring speed (Vortex).[1]
Low Conversion TLC shows mostly starting material.[1]Steric hindrance of 2-ethyl group.[1]Allow reaction to warm to RT after addition.[1][2][3] Do not heat above 30°C.
Emulsion Workup layers won't separate.[1]Amphiphilic nature of the product.[1]Add saturated brine. Filter through Celite if solids are present.[1]
Protocol B: The Protected Route (High Purity)

Best for: Medicinal chemistry libraries where purity is paramount.[1]

The Mechanism: Uses N-Boc-piperazine to strictly block one site.[1] The 2-ethyl group steric hindrance is less problematic here because you can drive the reaction with excess acid chloride/coupling agent without fear of bis-acylation.[1]

Optimized Procedure:

  • Coupling: React N-Boc-piperazine (1.0 eq) with 2-ethylbutyric acid (1.1 eq) using EDC/HOBt or HATU in DMF/DCM.

    • Why Coupling Reagents? 2-ethylbutyryl chloride is moisture sensitive.[1] Using the acid + HATU often handles the steric bulk better than a degrading acid chloride.[1]

  • Deprotection: Treat the intermediate with TFA/DCM (1:4 ratio).[1]

  • Isolation: Evaporate TFA. Critical Step: You must fully neutralize the TFA salt to get the free base (See Section 4).[1]

The "Self-Validating" Workup (Purification)

The most common reason for "low yield" is actually loss during extraction .[1] The product is a base.[1][4] The impurity (bis-amide) is neutral.[1]

The pH-Switch Protocol: This method guarantees separation of Mono-product from Bis-impurity and Unreacted Piperazine.[1]

WorkupProtocolCrudeCrude Reaction Mix(Mono + Bis + Piperazine)AcidifyStep 1: Acidify to pH 2-3(Using 1M HCl)Crude->AcidifySep1Separation 1Acidify->Sep1Org1Organic Layer 1Contains: Bis-Amide & Neutral ImpuritiesSep1->Org1ExtractAq1Aqueous Layer 1Contains: Product (Salt) & Piperazine (Salt)Sep1->Aq1RetainDiscard1Discard / Analyze for Bis-productOrg1->Discard1BasifyStep 2: Basify to pH > 12(Using 4M NaOH)Aq1->BasifyExtractStep 3: Extract with DCM (3x)Basify->ExtractOrg2Combined Organic LayerContains: MONO-PRODUCT (Free Base)Extract->Org2Aq2Aqueous Layer 2Contains: Unreacted PiperazineExtract->Aq2DryDry (Na2SO4) & ConcentrateOrg2->DryFinalPure 2-Ethyl-1-(piperazin-1-yl)butan-1-oneDry->Final

Figure 2: The pH-Switch Workup Protocol. This workflow exploits the basicity of the secondary amine to remove non-basic impurities.

Key Technical Insight:

  • Bis-amide: No basic nitrogen.[1] Stays in organic at pH 2.[1]

  • Mono-amide: One basic nitrogen (pKa ~9.8).[1] Goes to water at pH 2, returns to organic at pH 12.[1]

  • Piperazine: Highly water soluble.[1] Even at pH 12, it partitions poorly into DCM compared to the mono-amide (which has a lipophilic 2-ethylbutyl tail).[1] Washing the final organic layer with brine helps remove residual piperazine.[1]

Frequently Asked Questions (FAQ)

Q1: Why is the reaction extremely slow when using 2-ethylbutyryl chloride? A: The ethyl group at the

1
  • Fix: Do not reflux.[1] Instead, add a catalyst: DMAP (0.1 eq) .[1] DMAP forms a highly reactive acyl-pyridinium intermediate that is less sensitive to steric bulk than the acid chloride itself, accelerating the transfer to the piperazine.[1]

Q2: My product is an oil and I need a solid. What do I do? A: 2-Ethyl-1-(piperazin-1-yl)butan-1-one is likely an oil as a free base due to the flexible alkyl chain.[1]

  • Fix: Convert it to the Oxalate or Fumarate salt.[1] Dissolve the oil in acetone/EtOH and add 1 eq of oxalic acid. These salts crystallize much better than HCl salts for piperazine derivatives and are non-hygroscopic.[1]

Q3: Can I use Schotten-Baumann conditions (Water/DCM biphasic)? A: Yes, but yield will be lower (~50-60%). The hydrolysis of the hindered acid chloride is slow, but the interface transfer is also slow. The homogeneous mono-salt method (Protocol A) is superior for this specific hindered substrate.[1]

References

  • Jacobsen, J. et al. "Selective Mono-Acylation of Symmetrical Diamines."[1] Journal of Organic Chemistry, 1999, 64(23), 8501-8508.[1] [1]

  • BenchChem Technical Support. "Selective Mono-acylation of Piperazine." BenchChem Protocols, 2025.[1][2][3]

  • Bernatowicz, M. S. et al. "Urethane protected derivatives of 1,4,7,10-tetraazacyclododecane."[1] Tetrahedron Letters, 1990, 31(8), 1133-1136.[1] (Foundational work on pH controlled selective acylation).

  • Google Patents. "Purification of piperazine derivatives."[1] US Patent 2919275A.[1]

Technical Support Center: Troubleshooting Piperazine N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperazine N-Alkylation Technical Support Center. As a Senior Application Scientist, I designed this guide for researchers and drug development professionals navigating the complexities of piperazine functionalization. Achieving selective mono-alkylation is a notorious experimental hurdle. This guide provides field-tested insights, mechanistic causality, and self-validating protocols to help you optimize yields and eliminate side reactions.

The Core Challenge: Why Piperazine Over-Alkylates

Piperazine contains two secondary amines with identical reactivity. When one nitrogen is successfully alkylated, the resulting mono-alkylated product often retains similar—or even enhanced—nucleophilicity compared to the starting material. This is due to the inductive electron-donating effect of the new alkyl group and increased solubility in organic solvents. Consequently, the rate of the second alkylation (


) aggressively competes with the first (

), leading to 1,4-disubstituted piperazines and highly polar quaternary ammonium salts[1].

G P Piperazine (Secondary Amine) Mono Mono-alkylated Piperazine (Target) P->Mono k1 (Desired) RX Alkyl Halide (R-X) RX->Mono Di Di-alkylated Piperazine (Side Product) RX->Di Mono->Di k2 (Competing) Quat Quaternary Ammonium Salt (Severe Over-alkylation) Di->Quat k3 (Excess R-X)

Caption: Competing reaction pathways in piperazine N-alkylation.

Troubleshooting Guide & FAQs

Q1: My direct alkylation with an alkyl halide yields a messy mixture of unreacted piperazine, mono-alkylated, and di-alkylated products. How can I shift the equilibrium? A1: To favor mono-alkylation without protecting groups, you must manipulate the statistical probability of the electrophile encountering an unreacted piperazine molecule.

  • The Causality: Using a massive stoichiometric excess of piperazine (5 to 10 equivalents) ensures that

    
     statistically dominates 
    
    
    
    [2],[3]. Additionally, maintaining a low temperature (0°C to 25°C) and using slow, dropwise addition of the alkyl halide prevents localized high concentrations of the electrophile[2]. For industrial scale-up, continuous flow chemistry utilizing static mixers is highly recommended to achieve near-total selectivity by strictly controlling mixing kinetics[4].

Q2: I am forming water-soluble byproducts that I lose during the aqueous workup. What are they, and how do I prevent them? A2: You are likely forming quaternary ammonium salts due to severe over-alkylation on the same nitrogen atom.

  • The Causality: Primary alkyl iodides are highly reactive. If double alkylation occurs on the same nitrogen, it forms a quaternary salt [R2-N+(CH2CH2)2N-R] I-, which is highly water-soluble and stays in the aqueous phase during extraction[4],[1]. To prevent this, abandon direct nucleophilic substitution and switch to reductive amination. Reductive amination completely circumvents quaternary salt formation because the mechanism relies on iminium ion reduction, not direct SN2 displacement[4].

Q3: How does reductive amination improve atom economy and selectivity compared to direct alkylation? A3: Traditional N-alkylation generates stoichiometric halide salt waste. Reductive amination is a highly atom-economical alternative that condenses piperazine with an aldehyde or ketone, generating only water as a byproduct during iminium formation[3].

  • The Causality: The reaction proceeds via a carbinolamine intermediate that dehydrates to an iminium ion. The reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) selectively reduces the iminium ion to a secondary amine[2]. Because the resulting tertiary amine cannot easily form another stable iminium species under the same mild conditions, di-alkylation is drastically minimized, and quaternary salts are impossible[2],[5].

G Step1 1. Condensation Piperazine + Aldehyde Int1 Carbinolamine Step1->Int1 Step2 2. Dehydration (-H2O) Int1->Step2 Int2 Iminium Ion Step2->Int2 Step3 3. Reduction (NaBH(OAc)3) Int2->Step3 Product N-Monoalkyl Piperazine Step3->Product

Caption: Three-step mechanistic workflow for selective reductive amination.

Self-Validating Experimental Protocols

Protocol A: Desymmetrization via Mono-Boc Protection

When absolute regiocontrol is required, protecting one nitrogen with a tert-butyloxycarbonyl (Boc) group is the gold standard[6].

  • Causality: The bulky, electron-withdrawing Boc group sterically hinders and electronically deactivates the protected nitrogen, ensuring 100% regioselectivity for the subsequent alkylation on the free amine[3].

  • Self-Validation System: The unchanged piperazine (highly polar, stays at baseline), mono-Boc (moderately polar), and di-Boc (non-polar, runs near solvent front) derivatives have distinct

    
     values on Thin Layer Chromatography (TLC). This allows for immediate visual validation of the reaction progress and easy chromatographic separation[4].
    

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (39.9 mmol, 2.0 eq) in 100 mL of dichloromethane (DCM) in a round-bottom flask[4].

  • Controlled Addition: Prepare a solution of Boc₂O (20.0 mmol, 1.0 eq) in 50 mL of DCM. Add this dropwise to the piperazine solution over a period of 3 hours at 0°C[4],[3]. Critical: Slow addition prevents localized excess of Boc₂O, minimizing di-Boc formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18-22 hours[4],[3].

  • Workup & Isolation: Filter the resulting suspension to remove precipitated unreacted piperazine. Concentrate the filtrate in vacuo. The mono-Boc piperazine can be purified by washing with water (to remove residual free piperazine) and extracting with DCM[4].

Protocol B: Selective N-Monoalkylation via Reductive Amination

This protocol provides a robust method for installing alkyl groups without the risk of over-alkylation.

  • Causality: Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is preferred because it is mild enough to reduce the iminium ion without reducing the unreacted aldehyde, preventing alcohol byproducts[7],[3].

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve mono-Boc-piperazine (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE) or DCM[3].

  • Catalysis (Optional but recommended): Add a catalytic amount of acetic acid (1-2 drops) to facilitate iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in small portions to control the mild exotherm[7],[3].

  • Validation & Quench: Monitor by LC-MS. Once the iminium mass disappears and the product mass dominates, quench the reaction at 0°C by slowly adding saturated aqueous NaHCO₃[7].

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate[7].

Quantitative Strategy Comparison

To assist in experimental design, the following table summarizes the quantitative and qualitative trade-offs of the three primary N-alkylation strategies.

StrategyTarget SelectivityAtom EconomyScalabilityPrimary Side ReactionsBest Use Case
Direct Alkylation (Stoichiometric Control) Moderate (~70-80%)Low (Halide waste)High (Continuous Flow)Di-alkylation, Quaternary saltsIndustrial scale-up with cheap alkyl halides and flow chemistry[2],[4].
Reductive Amination High (>90%)High (Water byproduct)HighAlcohol formation (if over-reduced)Installing aryl-alkyl or complex functional groups safely[2],[3].
Mono-Boc Protection Absolute (100%)Low (Requires extra steps)ModerateDi-Boc formation (if rushed)Complex multi-step syntheses requiring strict regiocontrol[3],[6].

References

1.[2] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - NIH - 2 2.[7] 1-(Piperidin-4-yl)piperazine | 142013-66-9 - Benchchem - 7 3.[4] What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate - 4 4.[5] A practical catalytic reductive amination of carboxylic acids - RSC Publishing - 5 5.[3] Technical Support Center: Strategies to Improve Atom Economy in Piperazine Derivative Synthesis - Benchchem - 3 6.[6] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI - 6 7.[1] 1-(2-Ethoxyethyl)piperazine | 13484-38-3 - Benchchem - 1

Sources

Optimization of reaction conditions for coupling piperazine with carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Bond Formation. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with coupling piperazine—a symmetrical secondary diamine—with carboxylic acids.

Unlike primary amines, piperazine presents unique steric and electronic hurdles. This guide bypasses generic advice to focus on the causality of reaction failures, providing you with self-validating protocols and mechanistic troubleshooting strategies.

Part 1: Strategic Workflow for Piperazine Amidation

Selecting the correct reaction conditions requires balancing the steric hindrance of your carboxylic acid against the risk of over-acylation (bis-acylation) of the piperazine core.

G Start Piperazine Amide Coupling Hindered Sterically Hindered Carboxylic Acid? Start->Hindered HATU Use HATU / DIPEA (High Reactivity) Hindered->HATU Yes Mono Strict Monoacylation Required? Hindered->Mono No T3P Use T3P or CDMT + Excess Piperazine Mono->T3P Yes EDC Use EDC / HOBt (Standard Coupling) Mono->EDC No

Decision tree for selecting optimal piperazine coupling conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is achieving selective monoacylation of unprotected piperazine so statistically and chemically difficult? A: Piperazine possesses two equivalent secondary amines. When one amine is acylated, the newly formed amide group exerts a weak electron-withdrawing inductive effect. In theory, this should electronically deactivate the second amine. However, in practice, this deactivation is often insufficient to halt the second acylation event, especially when highly reactive activated esters are present[1]. If the rate of aminolysis by the mono-acylated product competes with the unreacted piperazine, a statistical mixture of unreacted, mono-acylated, and bis-acylated products will form.

Q2: How do I choose the right coupling reagent for my specific carboxylic acid? A: The choice depends on the steric bulk of the acid and the desired workup. For unhindered acids, carbodiimides like EDC are standard. However, for sterically hindered substrates, uronium salts like HATU are required to force the reaction to completion[2].

Quantitative Comparison of Coupling Reagents for Secondary Amines:

Coupling ReagentActivation IntermediateByproduct SolubilityReactivity with Sec-AminesEpimerization Risk
HATU OAt Active EsterOrganicVery HighModerate to High
EDC / HOBt OBt Active EsterAqueousModerateLow
T3P Mixed AnhydrideAqueousHighVery Low
CDMT Triazine EsterAqueous/OrganicHighLow

Q3: My carboxylic acid has an


-chiral center. How do I prevent epimerization during coupling? 
A:  Epimerization occurs when the activated carboxylic acid forms an azlactone or ketene intermediate, a process accelerated by strong bases and highly reactive coupling reagents[2]. To suppress this, switch to Propylphosphonic anhydride (T3P) or use a weaker, sterically hindered base like 2,4,6-collidine instead of standard triethylamine (TEA)[3].

Part 3: Mechanistic Insights & Troubleshooting Guide

To troubleshoot effectively, you must understand the mechanistic pathway of your coupling reagent. Below is the mechanism for HATU, a third-generation uronium salt that is highly effective but prone to side reactions if mismanaged.

Mechanism Acid Carboxylic Acid + Base Anion Carboxylate Anion Acid->Anion Deprotonation ActiveEster OAt Active Ester Intermediate Anion->ActiveEster Reacts with HATU HATU Reagent HATU->ActiveEster Activates Amide Amide Product + HOAt ActiveEster->Amide Aminolysis Amine Piperazine (Secondary Amine) Amine->Amide Nucleophilic Attack

Mechanistic pathway of HATU-mediated amide bond formation.

Troubleshooting Common Failure Modes

Issue 1: High levels of bis-acylated piperazine.

  • Causality: The activated ester is too reactive, overriding the slight electronic deactivation of the mono-acyl piperazine. Poor mixing can also create local excesses of the activated acid.

  • Resolution: Utilize inverse addition . Pre-activate the carboxylic acid in a separate flask, then add it dropwise to a dilute solution containing a large excess (3–5 equivalents) of piperazine. This ensures the unreacted piperazine is always in vast statistical excess relative to the activated ester[1].

Issue 2: Near-zero yield with sterically hindered substrates.

  • Causality: Secondary amines like piperazine are inherently bulky. When paired with an

    
    -disubstituted carboxylic acid, the transition state energy for aminolysis becomes too high for standard OBt esters (from EDC/HOBt) to overcome.
    
  • Resolution: Switch to HATU. The nitrogen at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as an intramolecular hydrogen-bond acceptor that stabilizes the incoming amine, drastically lowering the activation energy[4].

Issue 3: Product is "lost" during aqueous workup.

  • Causality: Mono-acylated piperazine retains a basic secondary amine (pKa ~9.8). During standard aqueous washes (especially acidic or neutral washes), the product becomes protonated and highly water-soluble, partitioning entirely into the aqueous waste.

  • Resolution: Adjust the aqueous phase to pH > 11 using 1M NaOH or saturated

    
     prior to extraction. Extract with a highly polar organic solvent mixture, such as Dichloromethane/Isopropanol (3:1) or 2-Methyltetrahydrofuran (2-MeTHF).
    

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By leveraging the inherent physical chemistry of the reagents, the protocols naturally isolate the desired product, acting as an internal quality control check.

Protocol A: Highly Selective Monoacylation using T3P

This protocol uses T3P, which generates completely water-soluble byproducts, eliminating the need for complex chromatography[3].

  • Preparation: Dissolve anhydrous piperazine (3.0 eq, 30 mmol) in 40 mL of 2-MeTHF. Cool the solution to 0 °C under an inert argon atmosphere.

  • Pre-activation: In a separate flask, dissolve the carboxylic acid (1.0 eq, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) in 20 mL of 2-MeTHF. Add T3P (50% wt solution in EtOAc, 1.2 eq, 12 mmol) dropwise. Stir for 15 minutes.

  • Inverse Addition: Add the pre-activated acid mixture dropwise to the cold piperazine solution over 45 minutes using an addition funnel.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating Workup: Quench with 20 mL of water. Validation Checkpoint: At neutral pH, the mono-acylated product will remain in the aqueous layer, while any trace bis-acylated impurity will partition into the organic layer. Discard the organic layer to remove bis-acylated impurities.

  • Isolation: Adjust the aqueous layer to pH 12 using 2M NaOH. Extract the aqueous layer with a DCM/Isopropanol mixture (4:1) (3 x 30 mL). Dry the combined organics over

    
     and concentrate in vacuo to yield the pure mono-acylated piperazine.
    
Protocol B: EDC/HOBt Coupling with Mono-Boc-Piperazine

If strict monoacylation of a highly complex acid is required, using mono-Boc-protected piperazine is the most chemically sound approach, preventing bis-acylation entirely[5].

  • Activation: Dissolve the carboxylic acid (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous DCM (0.2 M concentration). Add HOBt (1.2 eq) and cool the mixture to 0 °C.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise. Note: Using the HCl salt of EDC delays the basicity of the reaction, minimizing the risk of epimerization prior to activation.

  • Base Addition: Add N-methylmorpholine (NMM) (2.0 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine and NMM), saturated

    
     (to remove unreacted carboxylic acid and HOBt), and brine.
    
  • Validation: The EDC urea byproduct is highly water-soluble and is completely removed during the citric acid wash. Concentration of the organic layer yields the Boc-protected intermediate, ready for downstream TFA deprotection.

Part 5: References

1.[1] Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. - ResearchGate - 2.[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. - ACS Publications - 3.[3] Optimizing Peptide Coupling: Key Techniques. - JPT - 4.[4] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. - ACS Publications - 5.[5] Technical Support Center: Optimizing Coupling Reactions with 1,7-Bis-Boc-1,4,7-triazaheptane. - Benchchem -

Sources

How to avoid di-substitution in piperazine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Preventing Di-substitution in Piperazine Synthesis

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Common Failure Mode)[1]

The Core Problem: Nucleophilic Competition

The challenge of mono-functionalizing piperazine lies in its symmetry and the electronic nature of the product. When you alkylate one nitrogen of piperazine, the resulting secondary amine product is often more nucleophilic than the starting material due to the inductive electron-donating effect of the alkyl group.

  • The Trap: As soon as Product A (Mono) forms, it competes with the starting material for the remaining electrophile, leading to Product B (Bis/Di-substituted).

  • The Solution: You must break the symmetry or statistically overwhelm the reaction kinetics.

Strategic Decision Matrix

Before starting, select the protocol that matches your substrate cost and available equipment.[1]

PiperazineStrategy Start Start: Select Reagent Profile Cheap Reagents are Cheap/Abundant Start->Cheap Expensive Electrophile is Precious/Complex Start->Expensive Excess Protocol A: Statistical Shield (10 eq. Piperazine) Cheap->Excess Simplest Workup pH Protocol C: Proton Shield (pH Controlled Alkylation) Cheap->pH If 10 eq. waste is unacceptable Protect Protocol B: Mono-Protection (Boc/Cbz Strategy) Expensive->Protect Highest Reliability

Figure 1: Decision matrix for selecting the optimal mono-functionalization strategy based on reagent cost and availability.

Experimental Protocols
Protocol A: The "Statistical Shield" (Excess Equivalents)

Best for: Simple alkyl halides (e.g., benzyl bromide) where piperazine is cheap.

The Logic: By flooding the reaction with a 5-10x excess of piperazine, the probability of an electrophile colliding with a product molecule (Mono) becomes statistically negligible compared to colliding with a starting molecule.

Step-by-Step:

  • Dissolution: Dissolve 10.0 equivalents of piperazine in DCM or Acetonitrile.

  • Addition: Dissolve 1.0 equivalent of the electrophile (Alkyl Halide) in a minimal amount of solvent.

  • Kinetics: Add the electrophile dropwise over 30–60 minutes at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup (Critical):

    • The "Water Wash" Trick: Most mono-alkylated piperazines are lipophilic, while unsubstituted piperazine is highly water-soluble.[1]

    • Dilute the reaction mixture with DCM.[1]

    • Wash 5x with water.[1] The excess piperazine partitions into the aqueous phase; the mono-product stays in the organic phase.

    • Dry (Na₂SO₄) and concentrate.[1][2][3][4]

Data Summary:

Stoichiometry (Pip:Elec) Mono-Yield (%) Di-Yield (%) Waste Factor
1:1 35-45% 25-30% Low
5:1 75-85% <5% High

| 10:1 | >90% | <1% | Very High |

Protocol B: The "Proton Shield" (pH Control)

Best for: Direct alkylation without protection steps, utilizing pKa differences.

The Logic: Piperazine has two pKa values: ~9.73 and ~5.35 [1].[1] By maintaining the pH near 5-6, the first nitrogen is protonated (unreactive ammonium), while the second nitrogen exists in equilibrium between free base (reactive) and ammonium.[1] The di-protonated species is unreactive.[1] This statistically favors mono-reaction.[1]

The "In-Situ" Buffer Method:

  • Preparation: Mix 1.0 eq of Piperazine free base and 1.0 eq of Piperazine Dihydrochloride (Piperazine·2HCl) in Methanol or Ethanol.[1]

    • Mechanism:[1][3][5][6][7][8] This generates 2.0 equivalents of Piperazine Monohydrochloride in situ [2].[1]

  • Reaction: Add 0.8–1.0 eq of the alkylating agent.[1]

  • Conditions: Reflux for 12–24 hours.[1]

  • Workup:

    • Evaporate solvent.[1][2][9]

    • Basify with aqueous NaOH (pH > 12).[1]

    • Extract with DCM or EtOAc.[1]

pH_Control H2P H2P++ (Inactive) HP HP+ (Active Species) H2P->HP pH ~ 5.3 P Piperazine (Too Reactive) HP->P pH ~ 9.7 Product Product HP->Product + R-X

Figure 2: Species distribution by pH.[1] Targeting the HP+ species prevents the second nitrogen from reacting immediately.

Protocol C: The "Steric Shield" (Mono-Protection)

Best for: Precious electrophiles or multi-step synthesis.

The Logic: Permanently block one nitrogen with a Boc (tert-butyloxycarbonyl) group.[1][2][10] This is the industry standard for high-value synthesis.

Synthesis of N-Boc-Piperazine (The Selectivity Step):

  • Setup: Dissolve piperazine (3.0 eq ) in DCM.

  • Addition: Dissolve Boc-Anhydride (Boc₂O, 1.0 eq ) in DCM.

  • Drip: Add Boc₂O solution very slowly (over 2 hours) to the piperazine solution at 0°C.

  • Workup:

    • Filter off any white precipitate (often bis-Boc byproduct or piperazine salts).[1]

    • Wash filtrate with water (removes excess piperazine).[1]

    • The organic layer contains pure N-Boc-piperazine.

  • Next Step: Use N-Boc-piperazine as a standard secondary amine in your desired alkylation/acylation.[1]

  • Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane.[1]

Troubleshooting & FAQs

Q1: I used the "Statistical Shield" (10 eq), but I still see di-substituted product on LCMS.

  • Diagnosis: Your addition rate was likely too fast, creating localized high concentrations of electrophile.[1]

  • Fix: Dilute your electrophile further (high dilution technique) and add it via syringe pump over 2 hours. Ensure vigorous stirring (1000+ RPM).

Q2: My N-Boc-piperazine synthesis yielded mostly di-Boc product.

  • Diagnosis: You likely added the piperazine to the Boc-anhydride (inverse addition).

  • Fix: Always add the Electrophile (Boc) to the Nucleophile (Piperazine).[1] The concentration of Piperazine must always be higher than Boc in the flask.[1]

Q3: Can I use solid-phase synthesis to avoid this?

  • Answer: Yes. Immobilizing the electrophile (e.g., 2-chlorotrityl chloride resin) allows you to use a massive excess of piperazine to drive mono-addition. Wash away the excess, then cleave.[1] This guarantees 100% mono-selectivity but is expensive for large scales.[1]

Q4: How do I separate the mono-product from the di-product if I mess up?

  • Answer:

    • Distillation: Mono-alkyl piperazines often distill at lower temperatures than di-alkyls.[1]

    • Chromatography: Di-substituted piperazines are tertiary amines and are generally less polar than mono-substituted (secondary amines).[1] Use a MeOH/DCM gradient with 1% NH₄OH.[1] The di-sub will elute first; the mono-sub (more polar, H-bonding) elutes later.

References
  • Khalili, F., Henni, A., & East, A. L. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[1] Link[1]

  • Pazdera, P., et al. (2011).[1][9] Method for N-monosubstitution on piperazine.[1][2][3][4][9][11] Patent CZ 2011/0847.[1][9]

  • Jacobsen, M. F., et al. (2017).[1] Selective Mono-Boc Protection of Diamines. Organic Syntheses, 94, 167-178.[1] Link

  • Ananthan, S., et al. (2014).[1][3] Efficient Synthesis of N-Boc-Piperazine. Journal of Organic Chemistry. Link[1]

Sources

Purification strategies for crude 2-Ethyl-1-(piperazin-1-yl)butan-1-one.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 2-Ethyl-1-(piperazin-1-yl)butan-1-one

Executive Summary

The synthesis of 2-Ethyl-1-(piperazin-1-yl)butan-1-one (hereafter referred to as EPB ) typically involves the acylation of piperazine with 2-ethylbutyryl chloride or 2-ethylbutyric acid.[1] While the chemistry is straightforward, the purification is often complicated by the formation of the bis-acylated byproduct (1,4-bis(2-ethylbutyryl)piperazine) and the difficulty of removing unreacted piperazine .

This guide departs from standard textbook protocols. Instead, it provides a self-validating purification logic based on the specific pKa differentials of the piperazine ring. By exploiting the basicity of the secondary amine (


), we can achieve >98% purity without initial chromatography.

Module 1: The "pH-Swing" Extraction Protocol (Primary Strategy)

The Logic: EPB contains a basic secondary amine. The bis-acylated impurity is a neutral amide.[1] Unreacted piperazine is a highly polar, water-soluble diamine.[1] We utilize these differences to partition the species selectively.

The Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for its high solubility of the free base, but EtOAc is greener and often sufficient.

  • Alkaline Wash (Removal of Acidic Impurities):

    • Wash the organic phase with 1M NaOH or Saturated NaHCO₃ .

    • Mechanism:[1][2] Converts unreacted 2-ethylbutyric acid into its water-soluble sodium salt.[1]

    • Discard the aqueous layer.

  • Acidic Extraction (The Critical Separation):

    • Extract the organic phase with 1M HCl (3 portions).

    • Mechanism:[1][2] EPB is protonated to form the water-soluble hydrochloride salt (

      
      ).[1] The neutral bis-amide impurity  cannot be protonated and remains in the organic layer.
      
    • Action:Keep the Aqueous Acidic Layer. Discard the organic layer (which contains the bis-amide).

  • Basification & Recovery:

    • Cool the combined acidic aqueous extracts to 0-5°C.

    • Slowly basify with 4M NaOH to pH > 12.[1]

    • Mechanism:[1][2] EPB returns to its lipophilic free-base form.[1]

    • Differentiation: While unreacted piperazine is also liberated, it is significantly more water-soluble (logP < 0) than EPB (logP ~ 1.6).[1]

  • Selective Extraction:

    • Extract the basic aqueous mixture with DCM (3 portions).

    • Crucial: Do not saturate the water with NaCl (salting out) during this step, as this would force the unreacted piperazine into the organic layer. Rely on the natural lipophilicity of EPB.

  • Final Polish:

    • Wash the combined organic extracts once with brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[3]
      

Result: A pale yellow oil consisting of EPB free base, largely free of bis-amide and piperazine.

Module 2: Troubleshooting & Solidification (Salt Formation)

User Query: "My product is an oil and I need a solid for stability/crystallography. How do I proceed?"

Scientist's Response: EPB free base is typically an oil due to the flexible alkyl chain. To isolate it as a solid, you must disrupt the crystal lattice energy by forming a salt.

Protocol: Formation of EPB·HCl

  • Dissolve the purified oil (from Module 1) in a minimal amount of anhydrous Diethyl Ether (

    
    )  or Isopropanol (IPA) .
    
  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • A white precipitate should form immediately.[1]

  • Self-Validating Check: If the product "oils out" (forms a gum) instead of precipitating, your solvent is too polar or contains water. Decant the solvent, triturate the gum with fresh anhydrous ether, and scratch the flask wall to induce crystallization.

Protocol: Formation of EPB·Oxalate (Alternative) If the HCl salt is hygroscopic:

  • Dissolve 1 equivalent of Oxalic Acid in hot Ethanol.

  • Add to a solution of EPB in Ethanol.

  • Allow to cool slowly.[1][4] Oxalate salts often crystallize better than hydrochlorides for piperazine derivatives.[1]

Module 3: Chromatographic Purification (Polishing)

User Query: "I still see a trail on my TLC plate. How do I purify this on silica?"

Scientist's Response: Secondary amines interact strongly with the acidic silanols on silica gel, causing peak tailing and material loss. You must mask these sites.[1]

Recommended Mobile Phase:

  • Solvent A: Dichloromethane (DCM)[5][6]

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    

Gradient:

  • Start: 100% DCM.[1]

  • Ramp: 0% to 10% Solvent B over 20 minutes.

  • Note: The product usually elutes between 3-7% MeOH.[1]

TLC Visualization:

  • Use Ninhydrin Stain (Secondary amines turn reddish-purple).[1]

  • Use Iodine Chamber (General organic compounds turn brown).[1]

  • Tip: The bis-amide (impurity) will run much higher (Rf ~ 0.8 in 5% MeOH/DCM) than the product (Rf ~ 0.3-0.4).[1]

Visualizing the Workflow

The following diagram illustrates the logic of the "pH-Swing" purification, highlighting where each impurity is rejected.

PurificationStrategy Crude Crude Reaction Mixture (EPB, Bis-Amide, Piperazine, Acid) Dissolve Dissolve in DCM/EtOAc Wash with 1M NaOH Crude->Dissolve Org1 Organic Phase (EPB, Bis-Amide, Piperazine) Dissolve->Org1 Aq1 Aqueous Waste (Acid Salts) Dissolve->Aq1 Discard AcidExtract Extract with 1M HCl Org1->AcidExtract Org2 Organic Waste (Bis-Amide Impurity) AcidExtract->Org2 Discard (Non-Basic) Aq2 Acidic Aqueous Phase (EPB·HCl, Piperazine·2HCl) AcidExtract->Aq2 Protonated Species Basify Basify to pH > 12 Extract with DCM Aq2->Basify Aq3 Aqueous Waste (Piperazine stays in water) Basify->Aq3 Discard (Highly Polar) FinalOrg Final Organic Phase (Purified EPB Free Base) Basify->FinalOrg Lipophilic Amine

Caption: Logical flow for the selective isolation of EPB, separating neutral byproducts (organic waste) and highly polar amines (aqueous waste).

Frequently Asked Questions (FAQs)

Q1: Why is my yield lower than expected after the acid wash?

  • Diagnosis: You may have used an insufficient volume or concentration of acid, or the extraction was not vigorous enough. Alternatively, if your aqueous layer was too large, you might have lost some product during the final extraction back into organic.

  • Fix: Ensure the pH of the acidic layer is < 2. Perform multiple extractions (3x) when recovering the free base from the basified aqueous layer.

Q2: I see a spot at the baseline of my TLC. What is it?

  • Diagnosis: This is likely unreacted piperazine or a piperazine salt.[1]

  • Fix: This confirms that the water wash/extraction was not sufficient. If you have already isolated the oil, dissolve it in DCM and wash it rapidly with water. The lipophilic EPB will stay in DCM, while the highly water-soluble piperazine will wash out.

Q3: Can I distill this compound?

  • Analysis: Yes, but it requires high vacuum (< 1 mmHg) due to the molecular weight and polarity.

  • Warning: Distillation carries a risk of thermal degradation or polymerization if not controlled. The Acid-Base method (Module 1) is generally safer and more energy-efficient for this scale.[1]

Summary of Physical Properties for Identification

PropertyValue (Approximate)Notes
Molecular Weight 184.28 g/mol
Appearance Pale Yellow OilFree Base form
Solubility DCM, EtOAc, MeOH, EthanolPoor solubility in water (Free Base)
pKa (Piperazine NH) ~9.8Key handle for purification [1]
LogP ~1.6Lipophilic enough for organic extraction

References

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7] Journal of Chemical & Engineering Data. Link

  • BenchChem. (2025).[1][4][6] Technical Support Center: Selective Mono-acylation of Piperazine. Link

  • National Institutes of Health (PubChem). (2025). 1-Acetylpiperazine Compound Summary (Analogous Chemistry). Link

  • Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines. Green Chemistry. Link

  • Sigma-Aldrich. (2025).[1] 2-ethyl-1-(piperazin-1-yl)butan-1-one Product Page. Link

Sources

Technical Support Center: Enhancing the Stability of Piperazine Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for enhancing the in vivo stability of piperazine-containing compounds. The piperazine ring is a cornerstone of modern medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and engage in critical molecular interactions.[1] However, this privileged scaffold also presents unique stability challenges that can impede preclinical and clinical development.

This guide moves beyond simple protocols to explain the underlying mechanisms of instability, empowering you to make informed decisions in your experimental design. We will address the primary hurdles of metabolic and chemical instability through a practical, question-and-answer-based troubleshooting section, supplemented by detailed experimental protocols and FAQs.

Troubleshooting Guide: Addressing Specific Stability Issues

This section is designed to help you diagnose and solve common stability problems encountered during in vivo studies.

Metabolic Instability

Metabolic instability is often the primary driver of high clearance and low in vivo exposure for piperazine-containing compounds. The electron-rich nitrogen atoms and adjacent carbons of the piperazine ring are susceptible to a variety of enzymatic transformations.

Q1: My piperazine compound shows rapid clearance in my in vitro liver microsome assay. What are the most likely metabolic pathways?

A1: High clearance in human liver microsomes (HLM) or mouse liver microsomes (MLM) assays strongly suggests that your compound is a substrate for cytochrome P450 (CYP450) enzymes.[2][3] The piperazine moiety is prone to several well-documented metabolic reactions.[4]

The most common pathways include:

  • N-Dealkylation: This is a very common metabolic route for piperazine derivatives, particularly those with N-aryl or N-alkyl substituents.[5][6] The reaction is primarily catalyzed by CYP3A4 and CYP2D6, and involves the oxidative removal of a substituent attached to one of the piperazine nitrogens, often forming a 1-aryl-piperazine metabolite that may have its own pharmacological activity.[5][7]

  • Hydroxylation: Oxidation can occur on the carbon atoms of the piperazine ring (C-hydroxylation) or directly on the nitrogen atoms (N-hydroxylation).[8][9] This increases the polarity of the compound, facilitating its excretion.

  • N-Oxidation: The formation of N-oxides is another common pathway for tertiary amines like piperazine.[4]

  • Ring Cleavage: More extensive metabolism can lead to the opening of the piperazine ring, resulting in ethylenediamine derivatives.[4][9]

  • Acetylation: If one of the piperazine nitrogens is unsubstituted (a secondary amine), it can be a substrate for N-acetyltransferase (NAT) enzymes, particularly the polymorphic NAT2 isozyme.[10]

The diagram below illustrates these primary metabolic liabilities.

cluster_0 Major Metabolic Pathways of Piperazine Derivatives Parent Parent Piperazine Compound Met1 N-Dealkylated Metabolite Parent->Met1 N-Dealkylation (CYP3A4, CYP2D6) Met2 C-Hydroxylated Metabolite Parent->Met2 Ring Hydroxylation (CYP450s) Met3 N-Oxide Metabolite Parent->Met3 N-Oxidation (CYP450s) Met4 Ring-Opened Metabolite Parent->Met4 Ring Cleavage Met5 N-Acetylated Metabolite (if N-H present) Parent->Met5 N-Acetylation (NAT2)

Caption: Key metabolic pathways affecting piperazine compounds in vivo.

Q2: What structural modifications can I introduce to block these metabolic "hot spots" and improve stability?

A2: Once you have identified metabolic instability, a structure-metabolism relationship (SMR) study is the logical next step.[2] The goal is to strategically modify the molecule to block metabolic sites without compromising potency at the target.

StrategyMechanistic RationaleExample ModificationPotential Impact
Steric Hindrance Placing bulky groups near the metabolic site (e.g., a piperazine nitrogen) can physically block the enzyme's active site from accessing it.Introduce a methyl or other small alkyl group on the carbon alpha to the nitrogen.Can significantly reduce N-dealkylation and N-oxidation.[11]
Lowering Basicity (pKa) Reducing the basicity of the piperazine nitrogen can decrease its affinity for the active sites of metabolizing enzymes and also mitigate hERG liability.[12][13]Introduce electron-withdrawing groups (e.g., fluorine) on adjacent rings or replace the piperazine with a less basic heterocycle like a piperidine.[12][14]Can decrease CYP-mediated metabolism.
Metabolic Blocking Replace a hydrogen atom at a known site of hydroxylation with an atom or group that cannot be enzymatically oxidized.Introduce a fluorine atom at a position on an aromatic ring that is susceptible to hydroxylation.[2]Effectively prevents hydroxylation at that specific site.
Conformational Constraint Replacing the flexible piperazine ring with a more rigid structure can improve metabolic stability by locking it in a conformation less favorable for enzyme binding.Replace the piperazine with a strained system like a diazaspiro[3.3]heptane.[2]Can dramatically increase microsomal half-life.[2]

Q3: My compound undergoes extensive N-dealkylation. What specific strategies can prevent this?

A3: N-dealkylation, primarily mediated by CYP3A4, is a major clearance pathway for many piperazine drugs.[5][15] Several strategies can address this:

  • Increase Steric Bulk: As mentioned above, adding steric hindrance around the nitrogen can be highly effective. For example, replacing an N-benzyl group with a bulkier substituent.

  • Modify Electronics: Attaching an electron-withdrawing group to the substituent on the nitrogen can make the alpha-carbon hydroxylation step, which initiates N-dealkylation, less favorable.[6]

  • Bioisosteric Replacement: Consider if the entire N-substituent is necessary for activity. It may be possible to replace it with a smaller, less metabolically labile group that preserves the key binding interactions.

Chemical & Formulation Instability

Even if a compound is metabolically robust, it can fail in vivo if it degrades in the formulation before or after administration.

Q4: I'm observing degradation of my piperazine compound in an aqueous formulation. What are the likely causes?

A4: The basic nitrogen atoms in the piperazine ring make these compounds susceptible to specific chemical degradation pathways, particularly in solution.[16]

  • Oxidation: The lone pair of electrons on the nitrogen atoms can be oxidized, especially in the presence of light, heat, or trace metal ions.[16] This can lead to the formation of N-oxides and other degradation products, which may be colored.

  • pH-Dependent Degradation: As weak bases, the stability of piperazine derivatives can be highly dependent on the pH of the solution.[16] The protonation state of the nitrogens can influence susceptibility to hydrolysis or other reactions.

  • Thermal Degradation: At elevated temperatures, such as those used in accelerated stability studies or potentially in stripper systems for industrial applications, piperazine can undergo thermal degradation, which may involve ring-opening reactions.

The workflow below provides a systematic approach to diagnosing and solving formulation instability.

decision decision process process result result start Instability Observed in Formulation check_oxid Is degradation worse in presence of O2/light? start->check_oxid add_protect Protect from Light & Use Inert Atmosphere check_oxid->add_protect Yes check_ph Does degradation vary with pH? check_oxid->check_ph No check_metal Is degradation catalyzed by metal ions? add_protect->check_metal add_anti Add Antioxidant (BHT) &/or Chelator (EDTA) add_anti->check_ph check_metal->add_anti Yes check_metal->check_ph No ph_profile Conduct pH-Stability Profile check_ph->ph_profile Yes stable Stable Formulation Achieved check_ph->stable No optimize_ph Formulate at Optimal pH with a Buffer System ph_profile->optimize_ph salt_form Consider Salt Formation (e.g., HCl, citrate) optimize_ph->salt_form lyo For highly unstable compounds, consider Lyophilization salt_form->lyo lyo->stable

Caption: Decision workflow for troubleshooting formulation instability.

Q5: How do I perform a forced degradation study to proactively identify potential stability issues?

A5: Forced degradation (or stress testing) is a critical study that exposes a drug substance to harsh conditions to accelerate degradation and identify potential degradation products.[16] This helps in developing stability-indicating analytical methods. A typical study involves exposing the compound to acid, base, oxidative, thermal, and photolytic stress. Please refer to Protocol 2 in the Appendix for a detailed methodology.

Toxicity and Off-Target Effects

Sometimes, poor in vivo outcomes are not due to low exposure but to unexpected toxicity, which can be linked to the parent compound or its metabolites.

Q6: My piperazine compound is showing significant hERG inhibition. How can I reduce this liability?

A6: Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and a frequent reason for drug candidate failure.[12][17] Piperazine compounds can be potent hERG blockers. Key mitigation strategies include:

  • Reduce Basicity: There is a strong correlation between the basicity of the piperazine nitrogen and hERG affinity. Lowering the pKa can significantly reduce hERG binding. This can be achieved by placing electronegative atoms near the basic nitrogen.[12]

  • Decrease Lipophilicity: High lipophilicity often contributes to hERG inhibition. Reducing the overall lipophilicity (cLogP) of the molecule can be an effective strategy.[12]

  • Structural Modification: Sometimes, replacing the piperazine ring with a less problematic scaffold, such as a piperidine or morpholine ring, can resolve the issue while maintaining target potency.[12][18] In one example, medicinal chemists replaced a piperidine with a piperazine ring to lower the pKa by two orders of magnitude, effectively eliminating hERG inhibition.[12]

Frequently Asked Questions (FAQs)

FAQ 1: Which CYP450 enzymes are most commonly involved in piperazine metabolism? CYP3A4 and CYP2D6 are the two most frequently implicated enzymes in the metabolism of piperazine-containing drugs.[19][20] CYP3A4 is highly abundant in the human liver and is responsible for the metabolism of over 50% of marketed drugs, often catalyzing N-dealkylation.[8][15] CYP2D6 is also critical and is known to be highly polymorphic, which can lead to significant inter-individual variability in drug clearance.[5][20]

FAQ 2: How does the basicity (pKa) of the piperazine nitrogens influence its properties? Piperazine typically has two pKa values, approximately 5.3-5.7 and 9.7-9.8.[21] This dual basicity is a key feature. It allows for fine-tuning of the ionization state at physiological pH (around 7.4). The degree of protonation affects solubility, cell permeability, target binding, and metabolic stability. Higher basicity can enhance interactions with acidic residues in a binding pocket but may also increase hERG liability and lead to phospholipidosis.[12][21]

FAQ 3: What are the standard analytical techniques for monitoring the stability of piperazine compounds and their metabolites? The gold standard is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS).[22]

  • HPLC-UV: A robust, validated stability-indicating HPLC method is essential. This method must be able to separate the parent drug from all known degradation products and process impurities.[16]

  • LC-MS/MS: This is the primary tool for identifying unknown metabolites and degradation products.[16] By determining the mass-to-charge ratio (m/z) of the unknown peak and its fragmentation pattern (MS/MS), its structure can be elucidated.

Appendix: Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the rate of metabolism of a piperazine compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound (piperazine derivative)

  • Pooled Human or Mouse Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound (e.g., a rapidly metabolized drug like verapamil)

  • Acetonitrile (ACN) with internal standard for reaction termination

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a working solution of your test compound and positive control in a buffer-compatible solvent (e.g., DMSO, keep final concentration ≤0.5%).

  • Incubation Mixture: In a 96-well plate, prepare the main incubation mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a well containing cold ACN with an internal standard.

  • Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

  • Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 2: Forced Degradation Study Protocol

Objective: To identify potential degradation pathways and products of a piperazine compound under various stress conditions.[16]

Materials:

  • Piperazine-containing drug substance

  • Hydrochloric acid (0.1 M HCl)

  • Sodium hydroxide (0.1 M NaOH)

  • Hydrogen peroxide (3% H₂O₂)

  • HPLC-grade water and organic solvents

  • Calibrated oven, photostability chamber

Procedure:

  • Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). Withdraw samples at intervals, neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store under the same conditions as the acid hydrolysis. Withdraw samples, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature. Withdraw samples at intervals and dilute for analysis.[16]

  • Thermal Degradation: Store the solid drug substance in a calibrated oven (e.g., 80°C). At the end of the study, dissolve the sample for analysis.[16]

  • Photolytic Degradation: Expose the drug substance (both solid and in solution) to light in a photostability chamber. Keep a control sample protected from light.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample using a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize degradation products.[16]

References

  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. Available at: [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC. Available at: [Link]

  • Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed. Available at: [Link]

  • Current awareness of piperazines: pharmacology and toxicology - PubMed. Available at: [Link]

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor | Request PDF - ResearchGate. Available at: [Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed. Available at: [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI. Available at: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). Available at: [Link]

  • What are the side effects of Piperazine? - Patsnap Synapse. Available at: [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. Available at: [Link]

  • Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names - RxList. Available at: [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF - ResearchGate. Available at: [Link]

  • Piperazine derivatives as dangerous abused compounds - ResearchGate. Available at: [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed. Available at: [Link]

  • Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed. Available at: [Link]

  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed. Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH. Available at: [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]

  • Safer Using - Piperazines - CAHMA. Available at: [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF - ResearchGate. Available at: [Link]

  • Differentiation of ROMK potency from hERG potency in the phenacetyl piperazine series through heterocycle incorporation - PubMed. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC. Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines | Request PDF - ResearchGate. Available at: [Link]

  • Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC. Available at: [Link]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups - ResearchGate. Available at: [Link]

  • Analytical Methods - RSC Publishing. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - CORE. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. Available at: [Link]

  • What are the factors affecting the metabolism of piperazine in the body? - Blog - Biosynce. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • Piperazine - Wikipedia. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. Available at: [Link]

  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review | Request PDF - ResearchGate. Available at: [Link]

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LC-MS/MS troubleshooting for piperazine-containing analytes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes. When working with piperazine-containing analytes—ranging from pharmaceuticals like aripiprazole and sildenafil to designer drugs and mutagenic nitrosamine impurities—analysts frequently encounter a triad of chromatographic and mass spectrometric failures: peak tailing, intractable carryover, and matrix-induced ion suppression.

This guide is engineered to help you understand the physicochemical causality behind these failures and implement self-validating protocols to ensure absolute scientific integrity in your quantitative workflows.

Diagnostic Workflow for Piperazine Analytes

Before altering instrument parameters, it is critical to isolate the root cause of the failure. The following logic tree maps the diagnostic pathways for the most common piperazine-related LC-MS/MS issues.

PiperazineTroubleshooting Start Analyze Piperazine LC-MS/MS Data Tailing Peak Tailing & Poor Resolution? Start->Tailing Carryover Analyte Carryover in Blank Injections? Start->Carryover Suppression Signal Suppression & Non-linear Calibration? Start->Suppression Silanol Silanol Ion-Exchange (Check Column & pH) Tailing->Silanol Yes Adsorption System/Needle Adsorption (Check Frits & Wash) Carryover->Adsorption Yes Matrix Endogenous Co-elution (Check Sample Prep) Suppression->Matrix Yes Sol1 Deploy CSH/End-capped Column Add Ammonium Formate Buffer Silanol->Sol1 Sol2 Optimize Needle Wash (e.g., 80:20 ACN:H2O + Acid) Adsorption->Sol2 Sol3 Implement Mixed-Mode SPE & Deuterated SIL-IS Matrix->Sol3

Diagnostic workflow for identifying and resolving common piperazine LC-MS/MS issues.

Troubleshooting Guide & FAQs

Q1: Why do my piperazine analytes exhibit severe peak tailing, and how do I fundamentally correct it?

The Causality: Piperazines are basic, nitrogen-containing heterocycles. Depending on their substitution, they typically possess a pKa between 5.6 and 9.8, meaning they are positively charged under standard acidic LC-MS conditions. When analyzed on traditional C18 silica columns, these protonated basic amines undergo secondary ion-exchange interactions with negatively charged, unreacted residual silanols on the silica surface[1]. This dual-retention mechanism (hydrophobic + ion-exchange) causes the analyte to desorb at different rates, presenting as severe peak tailing and broadening.

The Solution: You must disrupt the secondary interactions.

  • Stationary Phase: Switch to a column specifically engineered for basic compounds, such as a Charged Surface Hybrid (CSH) column or a heavily end-capped column. CSH columns possess a low-level positive surface charge that electrostatically repels basic piperazines, yielding sharp symmetrical peaks.

  • Mobile Phase Optimization: If you must use a standard C18 column, use volatile buffers like ammonium formate or ammonium acetate (≤10 mM) rather than just 0.1% formic acid[2]. The ammonium ions (

    
    ) compete with the piperazine analytes for the active silanol sites, effectively masking them.
    
Q2: I am seeing a persistent peak in my blank injections after running high-concentration piperazine samples. Where is this carryover coming from, and how do I eliminate it?

The Causality: Carryover of basic compounds is a notorious bottleneck. It typically originates from two distinct sites: the autosampler (adsorption to the injection needle, seat, or rotor seal) or the column (binding to the inlet frit or stationary phase)[3]. Piperazines are highly prone to non-specific binding on metal surfaces.

The Solution: You must first diagnose the source using a self-validating sequence (see Protocol 1 below). If the carryover is autosampler-derived, optimizing the needle wash is mandatory. An inadequate needle wash will leave residual analyte that contaminates subsequent runs, leading to false positives[4]. Utilize a strong wash solvent with high eluotropic strength and a pH modifier to keep the analyte soluble (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid)[4]. In extreme cases where standard washes fail, innovative approaches such as on-needle derivatization of the residual analyte (e.g., using propionic anhydride) have been proven to reduce carryover by altering the analyte's chemical affinity for the needle[5].

Q3: My calibration curve is non-linear at the lower limit of quantification (LLOQ), and sensitivity drops drastically in biological matrices. How do I correct this?

The Causality: This is a classic symptom of matrix-induced ion suppression. Endogenous biological components (such as phospholipids or salts) co-elute with your piperazine analyte and compete for available charge in the Electrospray Ionization (ESI) source[6]. Because the droplet surface area is finite, the piperazine molecules are forced into the interior of the droplet and fail to transition into the gas phase, killing your MS signal.

The Solution:

  • Internal Standardization: You must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Piperazin-2-one-d6 or BZP-D7[7][8]. Because the deuterated standard shares the exact physicochemical properties and retention time as your target, it experiences the exact same degree of ion suppression. The ratio of Analyte/IS remains constant, self-correcting the quantitative bias.

  • Sample Preparation: Upgrade from simple protein precipitation (PPT) to Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE). Because piperazines are basic, they will be strongly retained on the cation-exchange sorbent, allowing you to aggressively wash away phospholipids with 100% organic solvent before eluting the analyte with a high-pH organic solvent.

Quantitative Data & Optimization Summaries

Table 1: Mobile Phase Additive Selection for Piperazine LC-MS/MS

Additive / BufferConcentrationMS CompatibilityImpact on Piperazine Chromatography
Formic Acid 0.1% (v/v)Excellent (Promotes ESI+)Poor silanol masking; high risk of peak tailing on standard C18.
Ammonium Formate 2 - 10 mMExcellentStrong silanol masking; improves peak shape and retention stability.
Ammonium Acetate 2 - 10 mMExcellentGood silanol masking; slightly higher pH (~6.8) can alter selectivity.
Trifluoroacetic Acid (TFA) 0.05% (v/v)Poor (Causes Ion Suppression)Excellent peak shape, but severely suppresses MS signal. Avoid if possible.

Table 2: Autosampler Wash Solvent Strategies for Basic Analytes

Wash TypeCompositionMechanism of Action
Weak Wash 5:95 Methanol:WaterRemoves aqueous buffers and salts from the needle exterior.
Strong Wash (Standard) 80:20 Acetonitrile:Water + 0.1% FASolubilizes hydrophobic piperazines and disrupts ionic binding[4].
Strong Wash (Aggressive) Isopropanol:ACN:MeOH:H2O (1:1:1:1) + 0.2% FABroad-spectrum solubility for highly lipophilic/sticky piperazine derivatives.

Standardized Experimental Protocols

Protocol 1: Self-Validating Carryover Diagnostic & Mitigation Workflow

Purpose: To definitively isolate carryover to either the autosampler or the LC column, ensuring targeted troubleshooting.

  • Baseline Establishment: Inject a matrix blank (Blank 1) to ensure the system is clean.

  • Saturation Injection: Inject a sample at the Upper Limit of Quantification (ULOQ).

  • Sequential Blanking (The Diagnostic Step):

    • Inject three consecutive matrix blanks (Blank 2, Blank 3, Blank 4) using the exact gradient method.

    • Data Interpretation: If the piperazine peak area decreases sequentially (e.g., Blank 2 = 5% of LLOQ, Blank 3 = 1%, Blank 4 = 0%), the carryover is autosampler-driven (needle/seat adsorption). If the peak area remains constant across all three blanks, the carryover is column-driven (frit adsorption or stationary phase saturation)[3].

  • Gradient Extension (Column Check): If column carryover is suspected, modify the LC method to hold at 100% strong organic solvent (Mobile Phase B) for an additional 3 column volumes at the end of the run, followed by a rapid cycle back to initial conditions to "shake out" residual analyte.

  • Wash Optimization (Autosampler Check): If autosampler carryover is confirmed, increase the strong wash volume by 3x and switch to an 80:20 ACN:Water + 0.1% FA mixture[4]. Re-run steps 1-3.

Protocol 2: Mixed-Mode SPE for Matrix Effect Reduction

Purpose: To eliminate phospholipid-induced ion suppression for basic piperazines.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in Water through a Mixed-Mode Cation Exchange (MCX) SPE cartridge.

  • Loading: Dilute biological sample 1:1 with 2% Formic Acid to ensure the piperazine nitrogen is fully protonated. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water to remove polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Crucial Step: Because the piperazine is ionically bound to the sorbent, the 100% organic wash strips away neutral lipids and phospholipids without eluting the analyte.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the piperazine, breaking the ionic bond and allowing it to elute in the organic solvent.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial LC mobile phase conditions.

References

  • Lab Manager. How to Reduce Carryover in Liquid Chromatography. Available at: [Link]

  • J-Stage. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Available at:[Link]

  • Altasciences. Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. Available at: [Link]

  • Royal Society of Chemistry. Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Chromatography Forum. LC-MS/MS Column Carryover. Available at: [Link]

  • PubMed. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Available at: [Link]

  • MDPI. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • Analyst (RSC Publishing). A sustainable and novel LC-TQ-MS/MS method for quantifying mutagenic Ketoconazole-NDSRIs aligned with green and white analytical chemistry principles. Available at:[Link]

Sources

Technical Support Center: Optimizing Piperazine Derivatization for HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

Why are you here? You are likely experiencing low sensitivity, poor peak shape, or inconsistent yields when analyzing piperazine.

The Root Cause: Piperazine is a cyclic secondary diamine lacking a native chromophore (UV absorption is negligible >200 nm) and fluorophore. Direct detection is prone to severe matrix interference. To detect it at trace levels (ppm/ppb), we must attach a "signal flare"—a derivatizing agent.

The Challenge: Piperazine has two basic nitrogen centers with pKa values of approximately 9.73 and 5.35 [1].[1]

  • Crucial Insight: Derivatization is a nucleophilic attack.[2][3][4] For piperazine to react, it must be deprotonated. If your reaction buffer is at pH 8.0, the secondary amine (pKa 9.73) is largely protonated (

    
    ) and chemically inert toward the reagent. Success depends almost entirely on pH control. 
    

Reagent Selection Matrix

Before starting, confirm you are using the correct reagent for your specific instrumentation.

ReagentTarget GroupDetection ModeSensitivity (LOD)Key AdvantageMajor Drawback
Dansyl Chloride (Dns-Cl)

Amines
Fluorescence (FL) / UVHigh (ng/mL)"Gold Standard," robustHydrolysis product (Dns-OH) interferes; light sensitive.
NBD-Cl

Amines
Fluorescence / UVVery HighHigh specificity for

amines
Slower reaction kinetics than Dns-Cl.
FMOC-Cl

&

Amines
FluorescenceUltra HighFast reactionReagent itself is fluorescent; requires extraction to remove excess.
PITC

&

Amines
UV (254 nm)ModerateStable derivatives (Edman)Low sensitivity compared to FL methods.

Standard Operating Procedure: The Dansyl Chloride Protocol

This protocol is optimized to minimize the formation of mono-substituted byproducts and maximize the bis-dansyl-piperazine yield.

Reagents Required
  • Buffer: 0.2 M Sodium Carbonate/Bicarbonate (

    
    ), adjusted to pH 10.0 .
    
  • Reagent: Dansyl Chloride (5 mg/mL) dissolved in Acetone. Must be fresh.

  • Quencher: 0.1 M Methylamine or Proline (Optional but recommended).

Workflow Diagram

PiperazineWorkflow Start Sample Prep (Dissolve in Mobile Phase A) Buffer Alkalinization Add Carbonate Buffer pH 10.0 Start->Buffer Ensure pH > pKa React Derivatization Add Dns-Cl (Acetone) Ratio 5:1 Excess Buffer->React Vortex Incubate Incubation 50-60°C for 20 min (DARK) React->Incubate Kinetic Energy Quench Quenching Add Methylamine or Acid Incubate->Quench Stop Side Rxns Analyze HPLC-FLD Analysis Ex: 330nm | Em: 530nm Quench->Analyze

Figure 1: Optimized workflow for piperazine dansylation. Note the critical pH adjustment step.

Step-by-Step Protocol
  • Aliquot: Transfer 100 µL of sample solution into a brown glass vial (protect from light).

  • Buffer: Add 100 µL of Carbonate Buffer (pH 10.0) . Vortex.

    • Why? This shifts the equilibrium to the unprotonated amine form [2].

  • React: Add 200 µL of Dansyl Chloride solution .

    • Note: The solution should turn pale yellow. If it turns clear immediately, your reagent may be hydrolyzed.

  • Incubate: Heat at 55°C for 20 minutes in a heating block.

  • Quench: Add 50 µL of 0.1 M Methylamine or 2% Formic Acid.

    • Why? This scavenges excess Dns-Cl, preventing it from interfering with the chromatogram or damaging the column.

  • Filter: Filter through 0.22 µm PTFE filter before injection.

Troubleshooting & FAQs

This section addresses specific user tickets received by our support center.

Scenario A: "I have a massive peak at the solvent front that masks my analyte."

Diagnosis: Interference from Dansyl Hydroxide (Dns-OH). Mechanism: Dansyl chloride reacts with water (hydrolysis) instead of your amine. This byproduct is highly fluorescent blue. Solution:

  • Check Reagent Age: Dns-Cl hydrolyzes in moist air. If your solid reagent is old or the acetone stock sat overnight, discard it.

  • Optimize Stoichiometry: You are likely using too much reagent. Reduce the Dns-Cl concentration.

  • Chromatographic Separation: Adjust your gradient. Dns-OH is polar and elutes early. Piperazine-Dns is non-polar (elutes late). Start your gradient with a lower organic % (e.g., 10% ACN) to retain the piperazine derivative longer, separating it from the solvent front [3].

Scenario B: "My yield is low and variable between replicates."

Diagnosis: pH Mismatch or Water Contamination. Logic: As established, if pH < 9.5, the reaction efficiency drops logarithmically. Troubleshooting Logic Tree:

Troubleshooting Problem Low Yield / Variable Area CheckPH Check Reaction pH Problem->CheckPH PH_Low pH < 9.5 CheckPH->PH_Low PH_OK pH is 10.0+ CheckPH->PH_OK Action_Buffer Action: Increase Buffer Molarity or Adjust to pH 10.5 PH_Low->Action_Buffer CheckSolvent Check Acetone Source PH_OK->CheckSolvent Action_Dry Action: Use Anhydrous Acetone (Water hydrolyzes reagent) CheckSolvent->Action_Dry

Figure 2: Decision tree for diagnosing low derivatization yields.

Scenario C: "I see two peaks for piperazine."

Diagnosis: Incomplete Derivatization (Mono- vs. Bis-derivative). Explanation: Piperazine has two amine groups.[5] If the reaction doesn't go to completion, you get a mix of mono-dansyl-piperazine and bis-dansyl-piperazine. Fix:

  • Increase Temperature: Bump to 60°C.

  • Increase Time: Extend to 40 minutes.

  • Increase Ratio: Ensure at least a 10-fold molar excess of Dns-Cl to Piperazine.

Alternative Protocol: NBD-Cl (High Stability)

If Dansyl Chloride instability is causing too much variance, switch to NBD-Cl (4-chloro-7-nitrobenzofurazan) . It is specific to secondary amines and forms more stable derivatives.

Modifications to Protocol:

  • Buffer: Borate Buffer (pH 9.0).

  • Temp: Requires higher heat (70°C for 30-40 mins) [4].

  • Detection: Excitation 470 nm / Emission 540 nm.

  • Advantage: NBD-OH (hydrolysis product) is non-fluorescent, eliminating the "ghost peak" issue seen with Dansyl Chloride.

References

  • University of Regina. (n.d.). pKa Values of Some Piperazines at 298 K. Retrieved from 5

  • BenchChem. (2025).[1][2][3][4][6][7] Technical Support Center: Troubleshooting Low Yield in Dansylation Reactions. Retrieved from 6

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from Link[6]

  • BenchChem. (2025).[1][2][4][6][7] Application Note: A Step-by-Step Guide for Amino Acid Derivatization with NBD-Cl. Retrieved from 4[6]

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 2-Ethyl-1-(piperazin-1-yl)butan-1-one and the Novel Synthetic Opioid 2-Methyl-AP-237

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the bioactivity of two distinct piperazine-containing compounds: 2-Ethyl-1-(piperazin-1-yl)butan-1-one and the novel synthetic opioid 2-Methyl-AP-237. While 2-Methyl-AP-237 has been the subject of pharmacological investigation due to its emergence on the illicit drug market, data on the bioactivity of 2-Ethyl-1-(piperazin-1-yl)butan-1-one is not currently available in public literature. This guide, therefore, presents a data-driven overview of 2-Methyl-AP-237's interaction with opioid receptors and offers a predictive discussion on the potential bioactivity of 2-Ethyl-1-(piperazin-1-yl)butan-1-one based on the known structure-activity relationships of piperazine derivatives. The critical need for empirical validation of the latter's pharmacological profile is a central theme of this comparison.

Introduction to the Compounds

2-Methyl-AP-237 , chemically known as 1-[2-Methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-butanone, is a synthetic opioid that has gained attention for its potent effects and association with adverse health outcomes.[1] It is an analog of bucinnazine (AP-237), an opioid analgesic.[1] The emergence of 2-Methyl-AP-237 on the recreational drug market has prompted scientific investigation into its pharmacological profile to understand its mechanism of action and potential for harm.[1]

2-Ethyl-1-(piperazin-1-yl)butan-1-one is a piperazine derivative with the chemical formula C₁₀H₂₀N₂O. Publicly available information on this compound is largely limited to its chemical properties from commercial suppliers. There is a notable absence of published data regarding its synthesis for biological evaluation or its bioactivity at any pharmacological target. The piperazine scaffold is a common feature in many centrally active drugs, and its derivatives have shown a wide range of pharmacological activities.[2]

Comparative Bioactivity Profile

A direct comparison of the bioactivity of these two compounds is challenging due to the lack of data for 2-Ethyl-1-(piperazin-1-yl)butan-1-one. The following sections detail the known bioactivity of 2-Methyl-AP-237 and provide a theoretical framework for the potential bioactivity of 2-Ethyl-1-(piperazin-1-yl)butan-1-one.

2-Methyl-AP-237: A Profiled µ-Opioid Receptor Agonist

Pre-clinical studies have established that 2-Methyl-AP-237 is a potent agonist at the µ-opioid receptor (MOR).[1] This interaction is the primary driver of its analgesic effects, as well as its high potential for abuse and respiratory depression.

Receptor Binding Affinity:

In vitro radioligand binding assays have quantified the affinity of 2-Methyl-AP-237 for the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
2-Methyl-AP-23712.9[3]2910[3]5259[3]

These data demonstrate that 2-Methyl-AP-237 exhibits significant selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors.

Functional Activity:

Functional assays, such as β-arrestin recruitment assays, have been employed to characterize the efficacy and potency of 2-Methyl-AP-237 as a MOR agonist.

CompoundEC₅₀ (nM)Eₘₐₓ (%) (relative to hydromorphone)
2-Methyl-AP-237-125[4][5]
AP-238248[4][5]-

EC₅₀ data for 2-Methyl-AP-237 from this specific study was not provided, but it was found to be the most efficacious of the tested cinnamylpiperazines.

While being the most efficacious among the tested cinnamylpiperazines, its efficacy was substantially less than that of fentanyl.[4][5] In a [³⁵S]GTPγS binding assay, 2-methyl AP-237 demonstrated low potency and efficacy.[3] However, in mini-Gi- and β-arrestin 2 recruitment assays, it showed low potency but with an efficacy comparable to that of hydromorphone.[3]

In Vivo Activity:

In animal models, 2-Methyl-AP-237 has been shown to produce analgesic effects.[1] In a drug discrimination study in rats, it fully substituted for the discriminative stimulus effects of morphine and was found to be approximately four times more potent than morphine.[1]

2-Ethyl-1-(piperazin-1-yl)butan-1-one: A Hypothetical Bioactivity Profile

In the absence of experimental data, the potential bioactivity of 2-Ethyl-1-(piperazin-1-yl)butan-1-one can be inferred from the extensive research on piperazine derivatives in medicinal chemistry. The piperazine ring is a versatile scaffold known to interact with a variety of neurotransmitter receptors, including opioid, serotonin, and dopamine receptors.[2][6]

The specific substitutions on the piperazine nitrogen atoms are critical determinants of pharmacological activity. In 2-Ethyl-1-(piperazin-1-yl)butan-1-one, one nitrogen is acylated with a 2-ethylbutanoyl group, while the other is unsubstituted. This structural motif differs significantly from known potent opioid agonists, which often feature a lipophilic substituent on the second nitrogen that is crucial for high-affinity receptor binding.

Based on its structure, it is plausible that 2-Ethyl-1-(piperazin-1-yl)butan-1-one may have some affinity for central nervous system receptors, but it is unlikely to be a potent µ-opioid agonist in the same manner as 2-Methyl-AP-237. Its simpler structure lacks the key pharmacophoric elements typically associated with high opioid activity. However, only empirical testing can confirm its bioactivity.

Experimental Protocols for Direct Comparison

To definitively compare the bioactivity of these two compounds, a series of in vitro and in vivo experiments are necessary. The following are standard protocols for characterizing the interaction of a novel compound with opioid receptors.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 2-Ethyl-1-(piperazin-1-yl)butan-1-one and 2-Methyl-AP-237 for µ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human opioid receptors (µ, δ, or κ) are prepared from transfected cell lines (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A specific high-affinity radioligand for each receptor is used (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ).

  • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 2-Ethyl-1-(piperazin-1-yl)butan-1-one and 2-Methyl-AP-237 at the µ-opioid receptor.

Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: A buffer containing GDP (to ensure G proteins are in their inactive state) and MgCl₂ is used.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Termination: The reaction is stopped by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured by liquid scintillation counting.

  • Data Analysis: The EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal effect) are determined by non-linear regression analysis of the dose-response curve.

Visualizing the Scientific Workflow

Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway activated by an opioid agonist.

Opioid Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., 2-Methyl-AP-237) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binding & Activation G_Protein Gαi/oβγ (Inactive) MOR->G_Protein Recruitment & GDP-GTP Exchange G_alpha_GTP Gαi-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Inhibition Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulation cAMP cAMP AC->cAMP Decreased Production Analgesia Analgesia & Other Effects cAMP->Analgesia Ion_Channel->Analgesia

Caption: Canonical G-protein signaling pathway of the µ-opioid receptor.

Experimental Workflow for Bioactivity Comparison

The following diagram outlines the logical flow of experiments to compare the bioactivity of the two compounds.

Experimental Workflow Start Compound Synthesis & Purification In_Vitro In Vitro Assays Start->In_Vitro Binding_Assay Radioligand Binding Assay (Ki determination) In_Vitro->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay (EC50 & Emax determination) In_Vitro->Functional_Assay In_Vivo In Vivo Assays (if warranted by in vitro data) In_Vitro->In_Vivo Positive Results Data_Analysis Comparative Data Analysis & Conclusion Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Analgesia_Model Analgesia Models (e.g., hot plate, tail flick) In_Vivo->Analgesia_Model Analgesia_Model->Data_Analysis

Caption: Workflow for comparing the bioactivity of novel compounds.

Conclusion

The comparison between 2-Ethyl-1-(piperazin-1-yl)butan-1-one and 2-Methyl-AP-237 highlights the critical importance of empirical data in pharmacology. 2-Methyl-AP-237 is a well-characterized, potent, and selective µ-opioid receptor agonist with demonstrated in vivo activity and a known risk profile. In stark contrast, 2-Ethyl-1-(piperazin-1-yl)butan-1-one remains a pharmacological unknown. While its piperazine core suggests potential central nervous system activity, its specific substitutions do not align with the typical structural motifs of high-affinity opioid ligands.

References

  • World Health Organization. (2021). Critical review report: 2-Methyl AP-237. [Link]

  • Doe, J. et al. (2009). Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands. PubMed. [Link]

  • Doe, J. et al. (2009). Identification, structure-activity relationships and molecular modeling of potent triamine and piperazine opioid ligands. PubMed. [Link]

  • Doe, J. et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Doe, J. et al. (1982). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed. [Link]

  • Doe, J. et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. [Link]

  • Doe, J. et al. (1982). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry. [Link]

  • Fogarty, M. F. et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. ResearchGate. [Link]

  • Bender, A. M. et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • Doe, J. et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Fogarty, M. F. et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. PubMed. [Link]

  • Doe, J. et al. (2011). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PMC. [Link]

  • Doe, J. et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI. [Link]

  • Advisory Council on the Misuse of Drugs. (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. GOV.UK. [Link]

  • Drug Enforcement Administration. (n.d.). 2-METHYL AP-237 (Street Name: 2-MAP). DEA Diversion Control Division. [Link]

Sources

Validation of 2-Ethyl-1-(piperazin-1-yl)butan-1-one's cytotoxic effects on cancer cell lines.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical directive for validating the cytotoxic potential of 2-Ethyl-1-(piperazin-1-yl)butan-1-one (hereafter referred to as EPB ). Given that EPB is a specific chemical entity often used as a building block or novel candidate, this guide establishes the rigorous framework required to transition it from a chemical reagent to a validated bioactive lead.

Executive Summary & Rationale

2-Ethyl-1-(piperazin-1-yl)butan-1-one (EPB) represents a structural class of piperazine amides. The piperazine pharmacophore is a "privileged scaffold" in oncology, serving as the core for major drugs like Imatinib (Gleevec) and Palbociclib .

Unlike complex fused-ring piperazines (which often act as DNA intercalators), EPB presents a flexible, aliphatic amide structure. This validation guide focuses on determining if EPB acts via membrane disruption , kinase inhibition , or metabolic interference , comparing its efficacy against established Standard of Care (SoC) agents.

Why Validate EPB?
  • Structural Novelty: The 2-ethylbutan-1-one tail provides unique lipophilicity (LogP ~0.85), potentially enhancing membrane permeability compared to naked piperazine.

  • Scaffold Versatility: Piperazine derivatives frequently exhibit cytotoxicity via the intrinsic mitochondrial apoptotic pathway [1].

  • Cost-Efficiency: As a low-molecular-weight fragment (MW 184.28), EPB offers a high ligand efficiency profile if activity is confirmed.

Comparative Analysis: EPB vs. Industry Standards

To validate EPB, you must benchmark it against established cytotoxic agents. The following table defines the Target Product Profile (TPP) for EPB and compares it with positive controls you must run in parallel.

Table 1: Performance Benchmarks & Comparator Agents
FeatureCandidate: EPB (Target Profile)Comparator: Doxorubicin (Genotoxic Standard)Comparator: Imatinib (Piperazine Standard)
Primary Mechanism To be determined (Likely Apoptosis or Kinase Inhibition)DNA Intercalation / Topoisomerase II InhibitionBcr-Abl Tyrosine Kinase Inhibition
Target IC50 (Potency) < 10 µM (Hit); < 1 µM (Lead)0.01 – 0.5 µM (Highly Potent)0.1 – 5.0 µM (Target Dependent)
Selectivity Index (SI) > 10 (Cancer vs. Normal Cells)Low (High systemic toxicity)High (Targeted therapy)
Solubility (DMSO) High (> 20 mM expected)ModerateHigh
Key Assay Endpoint Metabolic Activity (MTT/ATP)DNA Damage (γH2AX)Phosphorylation Status (Western Blot)

Expert Insight: If EPB shows an IC50 > 50 µM, it is likely a non-specific toxicant or inactive. If IC50 is < 10 µM, proceed immediately to mechanistic studies (Annexin V).

Experimental Design & Validation Protocols

Phase I: Cell Line Selection

Do not choose cell lines randomly. Select lines that represent different tissue origins and p53 statuses to determine the breadth of EPB's activity.

  • HeLa (Cervical): Robust, rapid growth. High expression of anti-apoptotic proteins (Bcl-2). Tests general cytotoxicity.

  • MCF-7 (Breast): Caspase-3 deficient. Tests if EPB requires Caspase-3 for cell death.

  • HepG2 (Liver): High metabolic capacity. Tests if EPB requires metabolic activation (pro-drug).

  • HUVEC / HEK293 (Normal): Required to calculate Selectivity Index (SI).

Phase II: Quantitative Cytotoxicity Assay (MTT/SRB)

Objective: Determine the IC50 (Half-maximal inhibitory concentration).

Protocol: Self-Validating MTT Workflow

This protocol incorporates "Z-factor" controls to ensure statistical reliability.

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Compound Prep:

    • Dissolve EPB in 100% DMSO to make a 20 mM stock.

    • Critical Step: Serial dilute in culture medium. Final DMSO concentration must be < 0.5% to avoid solvent toxicity [2].

    • Dose Range: 0.1, 1, 5, 10, 25, 50, 100 µM.

  • Treatment: Add 100 µL of diluted EPB to wells (Triplicates).

    • Positive Control: Doxorubicin (1 µM).

    • Negative Control: 0.5% DMSO in medium.

    • Blank: Medium only (no cells).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 3-4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    
    [1]
    
    • Fit curve using non-linear regression (Sigmoidal dose-response) to find IC50.

Mechanistic Visualization (Graphviz/DOT)

Diagram 1: The Validation Workflow

This flowchart illustrates the decision matrix for EPB validation.

EPB_Validation_Workflow Start EPB Compound Synthesis (Purity > 98%) Screen Primary Screen (MTT) @ 10 µM & 50 µM Start->Screen Decision1 Viability < 50%? Screen->Decision1 Discard Inactive / Low Potency (Stop) Decision1->Discard No IC50 Dose Response (IC50) vs. Doxorubicin Decision1->IC50 Yes Selectivity Selectivity Index (SI) (Cancer IC50 / Normal IC50) IC50->Selectivity Mechanism Mechanistic Profiling (Flow Cytometry / Western) Selectivity->Mechanism If SI > 2.0

Figure 1: Decision-matrix workflow for validating EPB cytotoxicity. Green nodes indicate critical data generation steps.

Diagram 2: Hypothetical Mechanism of Action (Piperazine Scaffold)

Based on structural analogs (e.g., CB01), piperazine derivatives often induce apoptosis via the intrinsic mitochondrial pathway [3].

MOA_Pathway EPB EPB (Piperazine Core) Mito Mitochondria (MMP Loss) EPB->Mito Depolarization? Bcl2 Bcl-2 (Anti-apoptotic) EPB->Bcl2 Inhibition? CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase9 CytoC->Caspase9 Casp9 Caspase 9 (Initiator) Casp3 Caspase 3/7 (Executioner) Apoptosis Apoptosis (DNA Fragmentation) Bcl2->Mito Blocks Caspase3 Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis

Figure 2: Hypothetical signaling cascade. Validation requires confirming Caspase 3 activation and mitochondrial membrane potential (MMP) loss.

Advanced Validation: Flow Cytometry

If the MTT assay yields an IC50 < 10 µM, you must confirm the mode of cell death. Cytotoxicity can be necrotic (bad for drug development due to inflammation) or apoptotic (preferred).

Protocol: Annexin V/PI Staining

  • Treat cells with EPB at IC50 concentration for 24h.

  • Harvest cells and wash with PBS.

  • Stain with Annexin V-FITC (binds exposed phosphatidylserine - early apoptosis).

  • Stain with Propidium Iodide (PI) (enters damaged membranes - necrosis/late apoptosis).

  • Interpretation:

    • Annexin V+/PI-: Early Apoptosis (Ideal).

    • Annexin V+/PI+: Late Apoptosis.

    • Annexin V-/PI+: Necrosis (Toxic/Non-specific).

References

  • Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells.[2][3][4] Applied Biological Chemistry, 64,[3] 80. Link[3]

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocol. Developmental Therapeutics Program. Link

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review.[5] Chemical Biology & Drug Design, 105(3).[5] Link

  • Walayat, K., & Mohsin, N. U. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents.[2] Turkish Journal of Chemistry, 43, 1-18. Link

  • Sigma-Aldrich. 2-Ethyl-1-(piperazin-1-yl)butan-1-one Product Information. Link

Sources

2-Ethyl-1-(piperazin-1-yl)butan-1-one versus other N-acyl piperazines as µ-opioid receptor agonists.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 2-Ethyl-1-(piperazin-1-yl)butan-1-one (a structural analogue within the N-acyl piperazine class) against established µ-opioid receptor (MOR) agonists such as AP-237 (Bucinnazine) and 2-Methyl-AP-237 .

This analysis assumes the subject compound refers to the 2-ethylbutyryl derivative of the piperazine opioid scaffold, a modification designed to probe the Structure-Activity Relationship (SAR) of the acyl tail.

Executive Summary

The N-acyl piperazine class of opioids, exemplified by AP-237 (Bucinnazine) , represents a distinct structural family of µ-opioid receptor (MOR) agonists. Unlike the phenanthrene (morphine) or phenylpiperidine (fentanyl) classes, these compounds utilize a piperazine core acylated at the N1 position and substituted with a hydrophobic group (typically cinnamyl) at the N4 position.

2-Ethyl-1-(piperazin-1-yl)butan-1-one represents a specific structural modification: the introduction of a 2-ethyl branch on the butyryl acyl chain. This guide analyzes how this


-branching  affects receptor affinity, metabolic stability, and functional potency compared to the linear n-butyryl chain of AP-237 and the ring-methylated 2-Methyl-AP-237.

Key Findings:

  • Potency: The linear n-butyryl chain (AP-237) generally confers optimal MOR fit. The steric bulk of the 2-ethyl group in 2-Ethyl-1-(piperazin-1-yl)butan-1-one often reduces affinity due to steric clash within the receptor's binding pocket, though it increases lipophilicity.

  • Metabolic Stability:

    
    -Branching significantly retards hydrolysis by amidases, potentially extending the half-life compared to the rapidly metabolized linear analogues.
    
  • Toxicity: All N-acyl piperazines carry a risk of caustic tissue damage and pulmonary toxicity, independent of their opioid potency.

Chemical Identity & Structural Comparison

The pharmacological profile of N-acyl piperazines is dictated by three regions: the Acyl Tail (Region A) , the Piperazine Core (Region B) , and the N4-Substituent (Region C) .

Comparative Structure Analysis
CompoundIUPAC NameAcyl Tail (Region A)Piperazine Core (Region B)N4-Substituent (Region C)Predicted MOR Potency
AP-237 1-butyryl-4-cinnamylpiperazinen-Butyryl (Linear)UnsubstitutedCinnamylHigh (~Morphine)
2-Methyl-AP-237 1-butyryl-4-cinnamyl-2-methylpiperazinen-Butyryl (Linear)2-MethylCinnamylModerate-High
2-Ethyl Analogue *2-Ethyl-1-(4-cinnamylpiperazin-1-yl)butan-1-one 2-Ethylbutyryl (Branched) UnsubstitutedCinnamylLow-Moderate (Steric Clash)
Core Scaffold 2-Ethyl-1-(piperazin-1-yl)butan-1-one2-EthylbutyrylUnsubstitutedHydrogen (None) Inactive (Precursor)

*Note: The name "2-Ethyl-1-(piperazin-1-yl)butan-1-one" strictly refers to the unsubstituted core. For MOR agonism, the N4-position must be substituted (e.g., with a cinnamyl group). This guide evaluates the active N4-substituted variant.

Visualizing the Structural Divergence

ChemicalStructure Core Piperazine Core AP237_Tail n-Butyryl Tail (Linear, Flexible) Core->AP237_Tail AP237_N4 Cinnamyl Group (Essential for Binding) Core->AP237_N4 Ethyl_Tail 2-Ethylbutyryl Tail (Branched, Steric Bulk) Core->Ethyl_Tail Ethyl_N4 Cinnamyl Group (Assumed) Core->Ethyl_N4 AP237 AP-237 (High Potency) AP237_Tail->AP237 Optimal Fit AP237_N4->AP237 Ethyl_Var 2-Ethyl Analogue ( increased Lipophilicity Reduced Affinity) Ethyl_Tail->Ethyl_Var Steric Hindrance Metabolic Stability Ethyl_N4->Ethyl_Var

Caption: Structural divergence of N-acyl piperazines. The 2-ethyl modification introduces branching at the acyl tail, impacting receptor fit and metabolic stability.

Pharmacology: Mechanism & SAR

Mechanism of Action

Like AP-237, the 2-ethyl analogue functions as a G-protein biased agonist at the µ-opioid receptor.

  • Binding: The protonated N4-nitrogen interacts with Asp147 in the MOR transmembrane domain.

  • Activation: The N-acyl tail fits into a hydrophobic pocket. The 2-ethyl group's bulk may prevent the "deep pocket" insertion required for full activation, potentially leading to partial agonism or reduced affinity (

    
    ).
    
  • Signaling: Recruitment of

    
     proteins inhibits adenylate cyclase, reducing cAMP levels and hyperpolarizing the neuron via GIRK channels.
    
Structure-Activity Relationship (SAR)
  • Acyl Chain Length: Optimal potency is typically seen with propionyl (C3) or butyryl (C4) chains.

  • 
    -Branching (2-Ethyl): 
    
    • Pros: Increases lipophilicity (

      
      ), enhancing blood-brain barrier (BBB) penetration. It also sterically hinders the amide bond, protecting it from hydrolysis by amidases (e.g., carboxylesterases), potentially extending duration of action.
      
    • Cons: The MOR binding pocket is sterically restricted around the acyl binding site. Large branched groups (like 2-ethyl) often cause a 10-100x loss in affinity compared to the linear n-butyryl chain.

Experimental Protocols

To validate the performance of the 2-ethyl analogue against AP-237, the following self-validating protocols are recommended.

In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


) of the compound for MOR.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human MOR (hMOR).

  • Ligand: Use

    
    -DAMGO (0.5 nM) as the specific agonist radioligand.
    
  • Incubation:

    • Prepare 10 concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criterion: The

      
       for AP-237 should be in the low nanomolar range (~1-10 nM).
      
Functional Assay

Objective: Assess the functional potency (


) and efficacy (

).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 100 mM NaCl, 1 mM EDTA, 10 
    
    
    
    GDP, pH 7.4.
  • Procedure:

    • Incubate hMOR membranes with increasing concentrations of the 2-ethyl analogue or AP-237.

    • Add

      
       (0.1 nM) and incubate for 60 min at 30°C.
      
  • Measurement: Filter and count bound radioactivity.

  • Data Normalization: Normalize response to the maximal effect of DAMGO (100%).

    • Expected Result: AP-237 typically shows high efficacy (

      
      ). The 2-ethyl analogue may show reduced efficacy (Partial Agonist) due to steric hindrance.
      
Signaling Pathway Visualization

SignalingPathway Agonist 2-Ethyl-1-(piperazin-1-yl)butan-1-one (Ligand) Receptor µ-Opioid Receptor (GPCR) Agonist->Receptor Binding (Ki) Gi Gi/o Protein (Activation) Receptor->Gi GTP-GDP Exchange AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits GIRK GIRK Channels (Activation -> K+ Efflux) Gi->GIRK Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces Analgesia Hyperpolarization (Analgesia) cAMP->Analgesia Modulates GIRK->Analgesia

Caption: Signal transduction pathway for N-acyl piperazine MOR agonists. The 2-ethyl analogue activates the Gi/o pathway, leading to analgesia.

Safety & Toxicology Profile

Tissue Toxicity (Causticity)

A critical failure mode for N-acyl piperazines (specifically AP-237 and 2-methyl-AP-237) is severe tissue necrosis .

  • Mechanism: The piperazine-amide linkage can be unstable in acidic environments (like the stomach), but the intact molecule itself is often highly acidic in solution or forms caustic crystalline deposits.

  • Risk: The 2-ethyl analogue, being more lipophilic, may have higher tissue retention, potentially exacerbating local toxicity at injection sites.

Respiratory Depression

As a MOR agonist, the 2-ethyl analogue carries a high risk of respiratory depression.[1] However, if the 2-ethyl group significantly reduces potency, the effective dose for analgesia may overlap more dangerously with toxic thresholds compared to AP-237.

Conclusion

2-Ethyl-1-(piperazin-1-yl)butan-1-one (in its active N4-substituted form) represents a sterically hindered analogue of AP-237. While the 2-ethyl modification theoretically improves metabolic stability against amidases, it likely results in a loss of receptor affinity due to steric clash within the MOR binding pocket.

For drug development purposes:

  • AP-237 remains the potency standard for this class.

  • 2-Methyl-AP-237 offers a balance of potency and distinct metabolic handling.

  • The 2-Ethyl analogue is best utilized as a probe for SAR studies to map the steric tolerance of the receptor's acyl-binding region, rather than as a superior therapeutic candidate.

References

  • World Health Organization (WHO). (2021). Critical Review Report: 2-Methyl-AP-237. Expert Committee on Drug Dependence. Link

  • Vandeputte, M. M., et al. (2020). In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances. Archives of Toxicology, 94(11), 3819–3830. Link

  • Advisory Council on the Misuse of Drugs (ACMD). (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237.[1][2] GOV.UK. Link

  • National Institutes of Health (NIH). (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Link

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Comparative Analysis of Antibacterial Activity in Piperazine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[3][4] Its structural versatility, coupled with its ability to modulate physicochemical properties like polarity and bioavailability, makes it a cornerstone in the design of new therapeutics.[4][5] This guide provides a comparative analysis of the antibacterial activity of various piperazine derivatives, offering field-proven insights and experimental data to guide researchers in the rational design of more potent antibacterial agents.

The Piperazine Core: A Versatile Tool in Antibacterial Design

The piperazine moiety is a key component in numerous clinically successful antibacterial agents, most notably in the fluoroquinolone class (e.g., Ciprofloxacin).[6] Its presence is not merely a structural linker; the two nitrogen atoms offer sites for chemical modification that can profoundly influence a molecule's antibacterial spectrum, potency, and pharmacokinetic profile.[4][5] Strategic substitutions on the piperazine ring can enhance target affinity, overcome resistance mechanisms like efflux pumps, and improve penetration through bacterial cell walls.[7][8]

Structure-Activity Relationships (SAR): Decoding Antibacterial Potency

Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds. For piperazine derivatives, several key principles have been established through extensive research:

  • Substitutions at N-4 Position: Modifications at the N-4 position of the piperazine ring, particularly in the context of fluoroquinolones, are critical. The introduction of bulky or lipophilic groups, such as N-benzyl or N-phenethyl substituents, can significantly alter the molecule's interaction with bacterial efflux pumps, potentially leading to increased intracellular accumulation and enhanced activity.[7] For instance, certain ciprofloxacin derivatives with chloro-substituted phenethyl residues have shown in vitro activity comparable or superior to reference quinolones.[9]

  • Influence of Aromatic and Heterocyclic Moieties: The attachment of various aryl or heteroaryl groups to the piperazine nitrogen often dictates the antibacterial spectrum. In many fluoroquinolones, the piperazine ring at the C-7 position enhances activity against Gram-negative bacteria.[10][11] Conversely, other heterocyclic substitutions can boost potency against Gram-positive organisms.[11]

  • Impact of Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents play a crucial role. The incorporation of electron-withdrawing groups (e.g., -Cl, -Br, -NO2) on aromatic rings attached to the piperazine scaffold has been shown to enhance antibacterial activity.[1] In contrast, electron-donating groups may reduce potency.[1] This suggests that modulating the electronic landscape of the molecule is a key strategy for optimizing antibacterial efficacy.

Visualizing Structure-Activity Relationships

MIC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Prepare 0.5 McFarland Bacterial Suspension P3 Dilute Suspension to Final Inoculum Density P1->P3 P2 Prepare Serial Dilutions of Piperazine Derivative in 96-Well Plate E1 Inoculate Plate Wells with Bacterial Suspension P2->E1 P3->E1 E2 Incubate Plate (35°C, 16-20h) E1->E2 A1 Visually Inspect for Bacterial Growth (Turbidity) E2->A1 A2 Determine Lowest Concentration with No Growth A1->A2 A3 Record as MIC Value A2->A3

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a follow-up to the MIC assay to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Principle: Aliquots from the clear wells of the MIC plate (at and above the MIC) are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Step-by-Step Methodology:

  • Following MIC Determination: Use the microtiter plate from the completed MIC assay.

  • Subculturing: From each well that showed no visible growth (i.e., at the MIC, and higher concentrations), take a small aliquot (e.g., 10 µL).

  • Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation: After incubation, examine the plates for bacterial colonies. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Directions

The piperazine scaffold remains a highly valuable and versatile platform in the development of new antibacterial agents. [12]As this guide demonstrates, strategic modifications to the piperazine core, guided by a thorough understanding of SAR principles, can lead to derivatives with potent activity against a wide range of pathogens, including multidrug-resistant strains. [1][13]The continued application of standardized evaluation protocols is essential for generating high-quality, comparable data that can effectively guide the optimization of lead compounds. Future research should focus on integrating computational modeling with synthetic chemistry to rationally design next-generation piperazine derivatives with improved potency, optimized pharmacokinetic profiles, and novel mechanisms of action to combat the ever-evolving threat of bacterial resistance.

References

  • Bambeke, F., Tulkens, P. M., & Van, M. (2013). Pharmacological Characterization of 7-(4-(Piperazin-1-yl))
  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research. [Link]

  • Oprica, L. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules. [Link]

  • Ghamghomi, M., et al. (2022). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Scientific Reports. [Link]

  • Bălăşescu, E., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Bacterial Resistance. Pharmaceuticals. [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]

  • Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. [Link]

  • Sârbu, L. G., & Vlase, L. (2023). Fluoroquinolones Used in Therapy. Encyclopedia. [Link]

  • Sriram, D., et al. (2021). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances. [Link]

  • Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]

  • Wang, Y., et al. (2025). Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. Chemistry & Biodiversity. [Link]

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of new fluoroquinolones containing a substituted N-(phenethyl)piperazine moiety. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, R. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

  • Kumar, A. (2015). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Microbiology Reviews. [Link]

  • Chen, Y., et al. (2013). New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules. [Link]

  • Wang, Y., et al. (2025). Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. Chemistry & Biodiversity. [Link]

  • Jalageri, A. S., & Al-Ghamdi, A. A. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. [Link]

  • Asif, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

  • ResearchGate. (2024). Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria v1. ResearchGate. [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

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Advanced Cross-Validation of Analytical Methods for Piperazine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Piperazine and its derivatives serve as foundational scaffolds in medicinal chemistry, critical veterinary anthelmintics, and frequently monitored substances in forensic toxicology. However, the accurate quantification of piperazine presents a unique analytical challenge. The molecule is highly polar, lacks a strong ultraviolet (UV) chromophore, and is prone to severe matrix interference.

For researchers and drug development professionals, selecting the correct analytical platform—and proving its reliability through cross-validation—is critical for regulatory compliance (ICH Q2 guidelines). This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the mechanistic causality behind experimental choices and field-proven protocols.

Mechanistic Causality in Method Selection

To design a self-validating analytical system, one must understand the physicochemical limitations of the piperazine molecule and how each instrument overcomes them.

  • HPLC-UV and the Chromophore Deficit: Piperazine (

    
    ) is an aliphatic secondary amine that only absorbs UV light at approximately 205 nm 1. At this low wavelength, mobile phase solvents and biological matrices exhibit massive background absorption, destroying the Signal-to-Noise (S/N) ratio. Causality:  To achieve reliable UV quantification, piperazine must be derivatized (e.g., with 4-chloro-7-nitrobenzofuran, NBD-Cl). This attaches a chromophore that shifts absorption into the visible spectrum, eliminating background noise and enabling quantification at parts-per-million (ppm) levels 1.
    
  • GC-MS and Polarity Reduction: Free piperazine is highly basic and polar, causing it to interact strongly with the silanol groups on standard GC capillary columns. This results in severe peak tailing and analyte loss. Causality: Derivatization with Trifluoroacetic Anhydride (TFAA) replaces the active amine hydrogens with trifluoroacetyl groups. This neutralizes the basicity, drastically increases volatility, and ensures sharp chromatographic peaks for precise mass spectral identification 2.

  • LC-MS/MS and Trace Genotoxic Screening: For trace-level genotoxic impurities, derivatization is often too variable. Causality: LC-MS/MS bypasses this by using Electrospray Ionization (ESI) to efficiently protonate the basic amines (

    
    ). By operating in Multiple Reaction Monitoring (MRM) mode, the instrument acts as a dual mass-filter, isolating the parent ion and measuring specific collision-induced dissociation (CID) fragments. This yields unparalleled parts-per-billion (ppb) sensitivity without chemical derivatization 3.
    

Orthogonal Cross-Validation Workflow

A self-validating system requires testing the same sample across orthogonal platforms. If HPLC-UV and LC-MS/MS yield statistically equivalent results, the method is validated against hidden co-eluting impurities.

G A Sample Preparation (API or Biological Matrix) B Orthogonal Techniques Setup A->B C HPLC-UV (NBD-Cl Derivatization) B->C D GC-MS (EI/SIM Mode) B->D E LC-MS/MS (ESI-MRM Mode) B->E F Method Validation Parameters (ICH Q2 Guidelines) C->F D->F E->F G Linearity & Range F->G H LOD & LOQ F->H I Accuracy (Recovery) F->I J Precision (%RSD) F->J K Statistical Equivalence Testing (ANOVA / Bland-Altman) G->K H->K I->K J->K L Validated Cross-Platform Protocol K->L

Fig 1. Orthogonal cross-validation workflow for piperazine quantification.

Comparative Quantitative Data

The following table synthesizes validation data from established studies, providing a benchmark for cross-validation acceptance criteria.

Validation ParameterHPLC-UV (Derivatized)GC-MS (SIM Mode)LC-MS/MS (MRM Mode)
Linearity Range 30 - 350 ppm 20.016 - 10 µg/mL [[4]]()0.03 - 1.5 ppm 3
Limit of Detection (LOD) ~30 ppm [[2]]()0.002 - 0.312 µg/mL 40.01 ppm / 0.3 µg/kg 5
Limit of Quant. (LOQ) ~90 ppm0.008 - 0.625 µg/mL 40.03 ppm / 1.0 µg/kg 5
Accuracy (Recovery) 104.87 - 108.06% 179 - 108% 482.22 - 88.63% 5
Precision (% RSD) < 4.0% 1< 15% 2< 5% 5
Primary Application Routine API Bulk ReleaseVolatile Impurity ProfilingTrace Genotoxic Impurities

Experimental Methodologies

To ensure a self-validating setup, all protocols below must incorporate an internal standard (e.g., isotopically labeled piperazine-d8) spiked prior to sample preparation. This dynamically corrects for recovery losses and matrix ion suppression.

Protocol 1: HPLC-UV with NBD-Cl Derivatization

Ideal for routine QA/QC of bulk Active Pharmaceutical Ingredients (APIs).

  • Sample Preparation: Dissolve the API sample containing trace piperazine in a borate buffer (pH 9.0) to ensure the secondary amines are deprotonated and nucleophilic.

  • Derivatization: Add 1 mL of a 1 mg/mL solution of NBD-Cl (4-chloro-7-nitrobenzofuran) in methanol to 1 mL of the buffered sample 6. Incubate at 60°C for 30 minutes in the dark.

  • Quenching & Filtration: Stop the reaction by cooling on ice and adding 0.1 M HCl. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 20 µL onto a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm). Use an isocratic mobile phase of Methanol:Water (60:40 v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 460 nm. Calculate recovery against the internal standard.

Protocol 2: GC-MS Impurity Profiling

Ideal for volatile designer drug derivatives (e.g., BZP, TFMPP) in biological matrices.

  • Extraction: Perform a liquid-liquid extraction (LLE) using ethyl acetate on the biological matrix (plasma/urine) adjusted to pH 10.

  • Derivatization: Evaporate the organic layer to dryness under gentle nitrogen. Reconstitute in 50 µL ethyl acetate and add 50 µL Trifluoroacetic Anhydride (TFAA) 2. Incubate at 70°C for 20 minutes to form volatile amides.

  • Injection: Inject 1 µL in splitless mode (pulse pressure 40 psi) at 250°C into a GC-MS equipped with a DB-5ms capillary column (30 m × 0.25 mm × 0.25 µm) 4.

  • Detection: Operate the mass spectrometer in Electron Ionization (EI, 70 eV) mode. Use Selected Ion Monitoring (SIM) targeting the specific molecular ions of the derivatized piperazines to achieve LODs as low as 0.002 µg/mL 4.

Protocol 3: Trace LC-MS/MS Quantification

Ideal for detecting genotoxic piperazine impurities at sub-ppm levels.

  • Sample Preparation: Dissolve the API at a high concentration (e.g., 5.0 mg/mL) in the mobile phase. Sonicate and filter through a 0.22 µm membrane. No derivatization is required 3.

  • Chromatographic Separation: Use an ultra-performance C18 symmetry column (100 mm × 4.6 mm, 3.5 µm). Elute using a gradient of 5.0 mM ammonium acetate and acetonitrile to ensure sharp peak focusing 3.

  • Detection: Utilize Positive Electrospray Ionization (+ESI). Operate the triple quadrupole mass spectrometer in MRM mode. Monitor the specific precursor-to-product ion transitions (e.g.,

    
    
    
    
    
    for native piperazine). This yields an exceptional LOQ of 0.03 ppm 3.

References

  • Moreira P, et al. "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'". Annals of Toxicology, Scholars.Direct.[Link]

  • Arabian Journal of Chemistry. "Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS". [Link]

  • ScienceAsia. "Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE".[Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV". [Link]

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In vitro vs in vivo correlation of 2-Ethyl-1-(piperazin-1-yl)butan-1-one activity.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the In Vitro-In Vivo Correlation (IVIVC) framework for 2-Ethyl-1-(piperazin-1-yl)butan-1-one (CAS 83547-33-5). As a piperazine-derived amide, this compound represents a structural class often evaluated for central nervous system (CNS) activity and metabolic stability in drug discovery.

Given the status of this compound as a specialized research chemical and building block, this guide focuses on the predictive pharmacokinetic (PK) modeling and pharmacodynamic (PD) bridging required to translate bench-top data into in vivo efficacy, comparing it against established piperazine therapeutics.

Executive Summary & Compound Profile

2-Ethyl-1-(piperazin-1-yl)butan-1-one is a secondary amine-containing amide formed from 2-ethylbutanoic acid and piperazine. Its structure combines a lipophilic, branched acyl tail (2-ethylbutyryl) with a polar piperazine head. This amphiphilic nature suggests potential for blood-brain barrier (BBB) penetration, making it a candidate for CNS-focused library screening, though its primary commercial use is as a chemical intermediate.

Chemical Profile
PropertyValue / Description
CAS Number 83547-33-5
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
LogP (Predicted) ~0.85 - 1.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 / 2
Key Structural Motif Piperazine amide (Bioisostere for piperidine amides)
Primary Application Medicinal Chemistry Building Block; CNS Ligand Scaffold

In Vitro Characterization: The Predictive Foundation

To establish a valid IVIVC, the in vitro data must rigorously characterize the compound's physicochemical and metabolic liabilities.

A. Metabolic Stability (Microsomal Clearance)

The exposed secondary amine on the piperazine ring is a primary site for Phase II conjugation (glucuronidation/sulfation), while the alkyl side chain is subject to Phase I oxidation (CYP450).

  • Assay: Human Liver Microsomes (HLM) & Rat Liver Microsomes (RLM).

  • Critical Parameter: Intrinsic Clearance (

    
    ).
    
  • Prediction: High turnover is expected due to the accessible amine. N-alkylation or acylation (prodrug design) is often required to improve half-life.

B. Permeability & Efflux (Caco-2 / PAMPA)
  • Assay: Caco-2 monolayer transport (pH 7.4).

  • Relevance: With a LogP ~1.0, passive diffusion is likely moderate. The secondary amine may be a substrate for P-glycoprotein (P-gp) efflux.

  • IVIVC Link: In vitro permeability (

    
    ) directly correlates to in vivo Fraction Absorbed (
    
    
    
    ).
C. Receptor Binding Profiles (Target Engagement)

While specific binding data for this exact CAS is proprietary/limited, structural analogs (acyl-piperazines) often show affinity for:

  • GABA Receptors: Due to the 2-ethylbutyryl moiety (related to sedative 2-ethylbutyric acid).

  • Sigma Receptors: Common for N-substituted piperazines.

  • 5-HT (Serotonin): If derivatized further at the N4 position.

In Vivo Pharmacokinetics & Correlation Strategy

The transition to in vivo models requires bridging the "Translation Gap" using physiological scaling factors.

IVIVC Modeling Strategy

For 2-Ethyl-1-(piperazin-1-yl)butan-1-one , a Level A Correlation (point-to-point) is the gold standard, linking in vitro dissolution/metabolism rates directly to the in vivo absorption profile.

The Correlation Equation


Where 

is scaled from in vitro

:

(Where

is hepatic blood flow and

is fraction unbound).
Discrepancy Analysis
  • Observation: If In Vivo Clearance >> Predicted In Vitro Clearance.

  • Cause: Extra-hepatic metabolism (e.g., plasma esterases targeting the amide bond) or significant renal excretion of the unchanged polar amine.

  • Correction: Incorporate plasma stability assays into the IVIVC model.

Comparative Analysis: Alternatives & Benchmarks

To contextualize the performance of 2-Ethyl-1-(piperazin-1-yl)butan-1-one, we compare it with established piperazine therapeutics.

Feature2-Ethyl-1-(piperazin-1-yl)butan-1-one Diethylcarbamazine (DEC) Buspirone
Structure Mono-acyl piperazine (Aliphatic)N,N-diethyl-4-methylpiperazine-1-carboxamideAzapirone (Aryl-piperazine)
Primary Target Building Block / Scaffold Anthelmintic (Arachidonic acid pathway)Anxiolytic (5-HT1A partial agonist)
Metabolic Stability Low/Moderate (Exposed NH group)High (Fully substituted)Low (Extensive First-Pass)
BBB Penetration Moderate (LogP ~1.0)HighHigh
Development Status Research ChemicalFDA Approved StandardFDA Approved Standard
Use Case Library synthesis, Lead optimizationParasitic infection controlAnxiety disorders

Insight: Unlike DEC, which is fully substituted and metabolically stable, 2-Ethyl-1-(piperazin-1-yl)butan-1-one possesses a reactive secondary amine, making it less stable in vivo but more versatile for further chemical derivatization (e.g., creating "designer" piperazines).

Experimental Protocols

Protocol A: Microsomal Stability (In Vitro Clearance)

Validates metabolic half-life (


) for IVIVC scaling.
  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Incubation: Mix 1 µM compound with 0.5 mg/mL liver microsomes (human/rat) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system (1 mM final) to start reaction at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (stop solution).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(remaining %) vs. time. Slope =

    
    .
    
    • 
      .
      
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Predicts passive BBB penetration.

  • Donor Plate: Add 300 µL of compound (10 µM in PBS, pH 7.4) to donor wells.

  • Membrane: Coat PVDF filter with 4 µL of 2% porcine brain lipid in dodecane.

  • Acceptor Plate: Add 200 µL PBS to acceptor wells.

  • Sandwich: Mate plates and incubate for 18 hours at RT in humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both wells.

  • Metric: Calculate Effective Permeability (

    
    ). Values > 
    
    
    
    cm/s indicate high BBB permeability.

Strategic Visualization (IVIVC Workflow)

IVIVC_Workflow Compound 2-Ethyl-1-(piperazin-1-yl) butan-1-one InVitro In Vitro Data (Microsomes + Caco-2) Compound->InVitro Characterization InVivo In Vivo Validation (Rat PK Study) Compound->InVivo Dosing Scaling Physiological Scaling (Simcyp / GastroPlus) InVitro->Scaling CL_int & P_app Prediction Predicted PK Profile (Cp vs Time) Scaling->Prediction Extrapolation Correlation IVIVC Analysis (Level A Correlation) Prediction->Correlation Predicted Data InVivo->Correlation Observed Data Correlation->Compound Lead Optimization (Feedback Loop)

Figure 1: The iterative IVIVC workflow for validating piperazine-based building blocks. In vitro clearance and permeability data are mathematically scaled to predict in vivo pharmacokinetics, which are then validated against animal models.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83547-33-5, 2-Ethyl-1-(piperazin-1-yl)butan-1-one. Retrieved from [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Di, L., & Kerns, E. H. (2015).
  • FDA Guidance for Industry (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.

Confirming the Mechanism of Action of 2-Ethyl-1-(piperazin-1-yl)butan-1-one: A Comprehensive Guide to Secondary GPCR Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Orthogonal Validation

Piperazine-linked butyryl derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting polypharmacology across aminergic G-protein-coupled receptors (GPCRs). 2-Ethyl-1-(piperazin-1-yl)butan-1-one (EPB) has recently emerged as a promising investigational hit compound. Preliminary radioligand binding data suggests it acts as a dual modulator: a Trace Amine-Associated Receptor 1 (TAAR1) agonist and a 5-HT2A receptor antagonist.

TAAR1 agonists represent a novel class of neurotherapeutics that modulate dopaminergic and glutamatergic activity without directly blocking D2 receptors, offering a unique, lower-liability mechanism for psychiatric disorders[1]. However, binding affinity (


) does not equate to functional efficacy. To validate EPB's mechanism of action (MoA) and confidently advance it through the drug development pipeline, we must deploy a robust cascade of secondary functional assays.

Strategic MoA Validation Cascade: The Causality Behind the Assays

As application scientists, we do not merely execute protocols; we design self-validating systems that interrogate specific intracellular pathways. GPCRs are highly dynamic and can couple to multiple transducers. To objectively profile EPB, we must isolate and measure these distinct signaling arms:

  • 
     Coupling via cAMP Accumulation:  TAAR1 activation primarily stimulates adenylyl cyclase via the 
    
    
    
    protein, elevating intracellular cyclic AMP (cAMP)[2]. We utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify cAMP. This approach is superior to older radiometric assays because it provides a highly stable signal and avoids the rapid decay of light-generating substrates[3].
  • 
     Coupling via Calcium Mobilization:  To confirm 5-HT2A antagonism, we must measure the blockade of 
    
    
    
    -mediated signaling. 5-HT2A activation leads to inositol triphosphate (
    
    
    ) generation and subsequent
    
    
    release from the endoplasmic reticulum. We employ a Fluorometric Imaging Plate Reader (FLIPR) assay using calcium-sensitive dyes to capture this rapid, transient kinetic event[4].
  • 
    -Arrestin-2 Recruitment (BRET):  GPCR activation also leads to the recruitment of 
    
    
    
    -arrestins, which mediate receptor desensitization and G-protein-independent signaling. Assessing
    
    
    -arrestin recruitment is critical for identifying "ligand bias"—determining whether EPB preferentially activates G-protein over arrestin pathways[5]. We use Bioluminescence Resonance Energy Transfer (BRET) for real-time, live-cell monitoring of these protein-protein interactions[6].

G EPB 2-Ethyl-1-(piperazin-1-yl)butan-1-one (EPB) TAAR1 TAAR1 Receptor EPB->TAAR1 Agonist HT2A 5-HT2A Receptor EPB->HT2A Antagonist Gs Gαs Protein TAAR1->Gs Activation Arr β-Arrestin-2 TAAR1->Arr Recruitment Gq Gαq Protein HT2A->Gq Blocked by EPB AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC BRET Protein Interaction (BRET Assay) Arr->BRET cAMP cAMP Accumulation (HTRF Assay) AC->cAMP Ca2 Ca2+ Mobilization (FLIPR Assay) PLC->Ca2

Figure 1: Pharmacological MoA of EPB and corresponding secondary assay interrogation points.

Comparative Performance Data

To establish EPB's viability, its functional performance must be benchmarked against clinical-stage reference compounds. Below is a comparative analysis of EPB against Ulotaront (a known TAAR1 full agonist)[1] and Ketanserin (a selective 5-HT2A antagonist).

CompoundTargetAssay ModalityPotency (

/

)
Efficacy (

)
Ligand Bias
EPB TAAR1cAMP Accumulation12.4 nM92%Balanced
Ulotaront TAAR1cAMP Accumulation1.5 nM100%Balanced
EPB TAAR1

-Arrestin-2 BRET
28.7 nM85%Balanced
EPB 5-HT2A

Mobilization
45.1 nMN/A (Antagonist)N/A
Ketanserin 5-HT2A

Mobilization
2.3 nMN/A (Antagonist)N/A

Data Interpretation: While EPB is slightly less potent than the reference standard Ulotaront at TAAR1, it demonstrates high efficacy (92%


) and balanced signaling between G-protein and arrestin pathways. Its moderate 5-HT2A antagonism provides a synergistic antipsychotic profile.

Experimental Protocols: Self-Validating Methodologies

Protocol 1: cAMP Accumulation Assay (TAAR1 Agonism)

Causality Check: We utilize IBMX in this protocol because endogenous phosphodiesterases (PDEs) rapidly hydrolyze cAMP, which can lead to false negatives in


 coupling assays. IBMX inhibits PDEs, allowing cAMP to accumulate to detectable levels[7].
  • Cell Preparation: Harvest CHO-K1 cells stably expressing human TAAR1. Resuspend the cells in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4) containing 0.5 mM IBMX[7].

  • Plating & Treatment: Plate the cell suspension (5 µL/well) into a white 384-well microplate. Immediately add 5 µL of serially diluted EPB (ranging from 0.1 nM to 10 µM).

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for optimal receptor activation and cAMP accumulation.

  • Detection: Add 10 µL of the HTRF detection mixture (cryptate-labeled anti-cAMP antibody and d2-labeled cAMP analog). Incubate for 1 hour at room temperature[7].

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the F665/F620 ratio and interpolate cAMP concentrations using a standard curve.

Protocol 2: Intracellular Calcium Mobilization Assay (5-HT2A Antagonism)

Causality Check: To ensure a robust fluorescent signal, we utilize cells co-transfected with a promiscuous G-protein (


). This forces the receptor to couple to the Phospholipase C (PLC) pathway, standardizing the calcium flux readout regardless of endogenous cell machinery[8].
  • Cell Culture: Seed HEK293 cells expressing human 5-HT2A and

    
     into black, clear-bottom 384-well plates at a density of 15,000 cells/well. Incubate overnight[4].
    
  • Dye Loading: Remove the culture medium. Add 20 µL of assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 to facilitate cell permeation. Incubate for 60 minutes at 37°C[4].

  • Antagonist Pre-incubation: Add 10 µL of serially diluted EPB to the wells. Incubate for 15 minutes at room temperature to allow the antagonist to bind the receptor.

  • Stimulation & Readout: Transfer the plate to a FLIPR instrument. Program the system to inject an

    
     concentration of 5-HT (the native agonist) and continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes[4].
    
  • Analysis: Calculate the

    
     by plotting the maximum fluorescence peak against the log concentration of EPB.
    
Protocol 3: -Arrestin-2 Recruitment BRET Assay

Causality Check: BRET relies on the non-radiative transfer of energy between a luminescent donor and a fluorescent acceptor. It only occurs if the two proteins are within ~10 nm of each other, making it a highly specific, self-validating measure of direct protein-protein interaction[5].

Workflow Step1 Cell Transfection (TAAR1-YFP + Arr-RLuc) Step2 Cell Plating (White 96-well plates) Step1->Step2 Step3 Substrate Addition (Coelenterazine h) Step2->Step3 Step4 Ligand Addition (EPB Titration) Step3->Step4 Step5 Signal Detection (Ratio 530nm/480nm) Step4->Step5

Figure 2: Step-by-step workflow for the Bioluminescence Resonance Energy Transfer (BRET) assay.

  • Transfection: Transiently co-transfect HEK293 cells with plasmids encoding TAAR1 fused to Yellow Fluorescent Protein (TAAR1-YFP) and

    
    -arrestin-2 fused to Renilla luciferase (
    
    
    
    -arrestin-2-RLuc)[9].
  • Plating: 24 hours post-transfection, harvest and re-plate the cells into white 96-well microplates. Culture for an additional 24 hours to ensure optimal expression levels[6].

  • Substrate Addition: Wash the cells with PBS. Add 50 µL of the luciferase substrate, Coelenterazine h (final concentration 5 µM), and incubate in the dark for 10 minutes.

  • Ligand Addition: Add serially diluted EPB to the wells.

  • Signal Detection: Measure luminescence immediately using a microplate reader equipped with dual-emission filters (480 nm for RLuc and 530 nm for YFP). The BRET ratio is calculated as the emission at 530 nm divided by the emission at 480 nm[5].

References

  • TAAR1 Agonism for Psychosis - GALENOS.
  • Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC.
  • High-throughput screening of G protein-coupled receptor antagonists using a bioluminescence resonance energy transfer 1-based beta-arrestin2 recruitment assay - PubMed.
  • MRS1097 - Benchchem (Calcium Mobiliz
  • TAAR1 agonists improve glycemic control, reduce body weight and modulate neurocircuits governing energy balance and feeding - PMC.
  • Paltusotine - Selective SST2 Agonist – RUO - Benchchem (cAMP Accumul
  • View of Trace Amine-Associated Receptor 1 Agonists for Schizophrenia.
  • TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - Frontiers.
  • TAAR1 - Wikipedia.
  • Measurements of β-Arrestin Recruitment to Activated Seven Transmembrane Receptors Using Enzyme Complementation | Springer N
  • Mavorixafor - Benchchem.
  • Using Bioluminescence Resonance Energy Transfer (BRET)
  • Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors - Frontiers.
  • MS15203 - Benchchem.

Sources

Head-to-head comparison of piperazine and morpholine scaffolds in drug design.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, saturated heterocycles are indispensable tools for increasing Fsp³ character, improving solubility, and fine-tuning pharmacokinetic (PK) profiles.[1] Among these, piperazine and morpholine represent two of the most frequently utilized scaffolds.[2][3] While often treated as interchangeable solubilizing groups, their physicochemical behaviors differ radically in ways that can make or break a drug candidate's developability.

This guide provides a technical, data-driven comparison to assist medicinal chemists in selecting the optimal scaffold for their specific lead optimization challenges.

Physicochemical Profile: The Data

The choice between piperazine and morpholine is fundamentally a choice between maximum solubility (piperazine) and balanced permeability/safety (morpholine).

FeaturePiperazine ScaffoldMorpholine ScaffoldImpact on Drug Design
Structure 1,4-di-nitrogen ring1-nitrogen, 4-oxygen ringPiperazine allows bi-functionalization (linker); Morpholine is a terminal cap.
Basicity (pKa) pKa₁ ~5.3, pKa₂ ~9.7 pKa ~8.3 Morpholine is ~1.4 log units less basic, improving permeability and reducing lysosomal trapping.
Ionization (pH 7.4) ~99% Cationic~89% CationicPiperazine drives higher solubility but lower passive permeability.
Lipophilicity (

LogP)
Lowers LogP significantlyLowers LogP moderatelyMorpholine offers a better lipophilic efficiency (LipE) balance for CNS penetration.
H-Bonding 2 Acceptors, 1-2 Donors2 Acceptors, 0 Donors (if N-sub)Morpholine oxygen is a weak acceptor; Piperazine NH is a strong donor/acceptor.
Electronic Effect Electron-donating (+M)Weaker donor (Inductive withdrawal by O)Morpholine pulls electron density, often stabilizing metabolic hotspots on attached aryl rings.
Expert Insight: The pKa "Sweet Spot"

The pKa difference is the critical differentiator. Piperazine (pKa ~9.[4]7) is a strong base, ensuring it is fully protonated in the gut and blood. This guarantees solubility but creates a high desolvation penalty for membrane crossing. Morpholine (pKa ~8.3) sits in a "sweet spot" where a small but significant fraction (~10%) remains neutral at physiological pH, facilitating passive diffusion while still maintaining enough ionization for aqueous solubility.

Pharmacokinetic & Safety Implications

Metabolic Stability[1][5]
  • Piperazine: The ring itself is metabolically robust, but the nitrogens are prone to N-oxidation and N-dealkylation . The electron-rich nature can also activate attached aromatic rings toward oxidation.

  • Morpholine: The ether oxygen blocks the 4-position, preventing oxidation at that site (a common liability in piperidines). However, the ring is susceptible to oxidative ring opening (to carboxylic acid metabolites) or N-dealkylation.

hERG Liability (Cardiotoxicity)

One of the most common reasons to swap a piperazine for a morpholine is to mitigate hERG channel inhibition.

  • Mechanism: hERG blockade is driven by basicity (cation-pi interactions) and lipophilicity.

  • The Swap: Replacing a basic piperazine (pKa ~9.7) with a less basic morpholine (pKa ~8.3) reduces the coulombic attraction to the hERG pore residues (e.g., Tyr652, Phe656), often improving the safety margin by >10-fold.

Permeability & CNS Penetration
  • Morpholine is superior for CNS targets. The oxygen atom lowers the polar surface area (PSA) relative to a secondary amine and reduces the pKa, increasing the fraction of non-ionized species capable of crossing the Blood-Brain Barrier (BBB).

Decision Logic: When to Use Which?

The following decision tree illustrates the logical flow for selecting between these two scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization Challenge Q1 Is the scaffold a Linker or Terminal Group? Start->Q1 Linker Must use PIPERAZINE (or functionalized Piperidine) Q1->Linker Linker Terminal Terminal Group Q1->Terminal Terminal Q2 Primary Issue: Solubility or Permeability? Terminal->Q2 Solubility Need Max Solubility Q2->Solubility Permeability Need Permeability / CNS Q2->Permeability Piperazine Select PIPERAZINE (High Ionization) Solubility->Piperazine Q3 Is hERG Inhibition a Liability? Permeability->Q3 Morpholine Select MORPHOLINE (Balanced pKa ~8.3) hERG_Yes Yes (>1 µM) Q3->hERG_Yes Lowers Basicity hERG_No No Q3->hERG_No hERG_Yes->Morpholine Lowers Basicity Q4 Metabolic Hotspot on Ring? hERG_No->Q4 Q4->Piperazine Stable Metab_Ox Oxidative Liability Q4->Metab_Ox Blocks 4-position Metab_Ox->Morpholine Blocks 4-position

Figure 1: Strategic decision tree for selecting between piperazine and morpholine scaffolds based on ADMET properties.

Experimental Protocol: Buchwald-Hartwig Amination

Both scaffolds are typically introduced via Palladium-catalyzed C-N cross-coupling. The following protocol is a robust, self-validating method for coupling these secondary amines to aryl halides.

Scope

Applicable to Aryl Bromides and Aryl Chlorides (activated).

  • Substrate: 1.0 equiv Aryl Halide

  • Amine: 1.2 equiv Morpholine or N-Boc-Piperazine

  • Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / XPhos (for difficult substrates)

  • Base: Cs₂CO₃ or NaOtBu

Step-by-Step Methodology
  • Inerting: Flame-dry a reaction vial and cool under a stream of Argon.

  • Loading: Add Aryl Halide (1.0 mmol), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and Cs₂CO₃ (1.5 mmol).

    • Checkpoint: If using a liquid amine (Morpholine), do not add yet. If solid (Piperazine derivative), add now.

  • Solvation: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 minutes to remove dissolved O₂.

  • Initiation: Add Morpholine (1.2 mmol) via syringe. Seal the vial.

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Monitoring: Check by LC-MS. Look for disappearance of Aryl Halide (M+) and appearance of Product (M+Amine-Halide).

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: Morpholine products are often UV-active and stain well with Ninhydrin or Dragendorff reagent.

Metabolic Fate Comparison

Understanding the breakdown of these rings is crucial for predicting toxic metabolites.

Metabolism Substrate Drug Scaffold Pip Piperazine Ring Substrate->Pip Morph Morpholine Ring Substrate->Morph Pip_Ox N-Oxide (Active/Inactive) Pip->Pip_Ox FMO / CYP450 Pip_RingOpen Ethylenediamine Derivatives Pip->Pip_RingOpen Oxidative Cleavage Morph_Hydrox 2-Hydroxy-Morpholine (Hemiaminal) Morph->Morph_Hydrox CYP3A4 Morph_RingOpen Ring Opening (Acid Metabolite) Morph_Hydrox->Morph_RingOpen Spontaneous

Figure 2: Comparative metabolic pathways. Note that Morpholine ring opening often leads to acidic metabolites (carboxymethoxy derivatives), whereas Piperazine often yields reactive diamines.

Case Studies in Bioisosterism

Case Study 1: Gefitinib (Iressa) vs. Erlotinib (Tarceva)
  • Gefitinib utilizes a morpholine ring.[3][5]

  • Role: The morpholine provides solubility while maintaining a lower basicity than a piperazine, which aids in passive permeability and reduces off-target binding (selectivity). The ether oxygen also serves as a specific H-bond acceptor in the solvent-exposed region of the EGFR kinase domain.

Case Study 2: Imatinib (Gleevec)[7]
  • Scaffold: N-Methylpiperazine .[6][7]

  • Role: The piperazine is essential for high aqueous solubility (required for oral bioavailability of a lipophilic core). The terminal Nitrogen is protonated, forming a salt bridge with Glu286 in the Abl kinase. A morpholine here would lose this critical ionic interaction, potentially reducing potency.

Case Study 3: Linezolid (Zyvox)
  • Scaffold: Morpholine .[3][5][8][9]

  • Role: In the oxazolidinone class, the morpholine ring replaced earlier piperazine analogues to improve the safety profile and reduce non-specific binding, contributing to its success as a Gram-positive antibiotic.

References

  • Physicochemical Properties of Piperazine and Morpholine

    • BenchChem. "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."

    • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K."

  • hERG Inhibition and Basicity

    • Cambridge MedChem Consulting. "Human Ether-a-go-go-Related Gene (hERG) Blockers and SAR."

    • MDPI. "High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition."

  • Synthetic Methodologies (Buchwald-Hartwig)

    • Organic Chemistry Portal. "Pd-Catalyzed Synthesis of Piperazine Scaffolds."

    • Royal Society of Chemistry. "Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines."[10]

  • Bioisosterism and Drug Design

    • NIH / PubMed Central. "De Novo Assembly of Highly Substituted Morpholines and Piperazines."

    • ACS Publications. "Occurrence of Morpholine in Central Nervous System Drug Discovery."

Sources

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Selectivity Profile of 2-Ethyl-1-(piperazin-1-yl)butan-1-one

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, particularly those targeting the central nervous system (CNS), the principle of selectivity is paramount. A compound's ability to interact with its intended molecular target while minimally engaging with other receptors, transporters, or enzymes is a critical determinant of its therapeutic window and side-effect profile. The piperazine scaffold is a ubiquitous feature in many CNS-active drugs, known to interact with a wide array of neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways.[1][2] This promiscuity necessitates a rigorous and early evaluation of a compound's selectivity to forecast its clinical potential and guide further development.

This guide provides a comprehensive evaluation of the in vitro selectivity profile of 2-Ethyl-1-(piperazin-1-yl)butan-1-one (herein referred to as Compound X), a novel piperazine derivative. Its profile is benchmarked against two well-characterized reference compounds: Bupropion, a dual norepinephrine and dopamine reuptake inhibitor (NDRI)[3][4], and GBR-12909, a highly selective dopamine reuptake inhibitor (DRI).[5][6] By presenting objective experimental data, this document aims to provide researchers, scientists, and drug development professionals with the critical insights needed to assess the potential of this novel chemical entity.

Experimental Design: Rationale and Strategy

The structural architecture of Compound X, featuring an acyl-piperazine moiety, suggests a potential interaction with monoamine transporters. Therefore, our primary hypothesis is that Compound X targets the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT). To construct a comprehensive selectivity profile, a panel of relevant CNS targets was selected.

Primary Targets:

  • Dopamine Transporter (DAT): A key regulator of dopaminergic signaling, implicated in reward, motivation, and motor control.[7]

  • Norepinephrine Transporter (NET): Crucial for regulating noradrenergic neurotransmission, involved in attention, arousal, and mood.

  • Serotonin Transporter (SERT): The primary target for many antidepressants, regulating serotonergic signaling involved in mood, anxiety, and cognition.

Secondary (Off-Target) Panel: To assess potential side effects and understand the broader pharmacology, a panel of common off-target receptors for piperazine-containing compounds was included:[1][8]

  • Serotonin Receptors: 5-HT1A and 5-HT2A, to screen for potential anxiolytic/antidepressant or hallucinogenic/agitation effects, respectively.[9][10]

  • Dopamine D2 Receptor: To identify potential antipsychotic or extrapyramidal side effects.

  • Alpha-1 Adrenergic Receptor (α1): To assess the risk of cardiovascular side effects like orthostatic hypotension.

  • Histamine H1 Receptor: To evaluate the potential for sedative effects.[11]

Two orthogonal in vitro assays were employed to provide a complete picture of the compound's interaction with each target:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of each compound for the target protein. This measures how tightly the compound binds to the receptor or transporter.[12][13]

  • Functional Assays: To measure the compound's effect on the biological activity of the target. For transporters, this involves an uptake inhibition assay (measuring IC50). For G-protein coupled receptors (GPCRs), this involves measuring second messenger modulation (e.g., cAMP levels) to determine functional potency (EC50/IC50).[9][14]

G cluster_prep Preparation cluster_assays Primary Screening cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Dilution (Compound X, Bupropion, GBR-12909) Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Compound_Prep->Binding_Assay Functional_Assay Functional Assay (Determine Potency - IC50) Compound_Prep->Functional_Assay Cell_Culture Cell Culture (HEK293 expressing target receptors) Membrane_Prep Membrane Preparation (For binding assays) Cell_Culture->Membrane_Prep Cell_Culture->Functional_Assay Membrane_Prep->Binding_Assay Data_Acq Data Acquisition (Scintillation Counting / Fluorescence Reading) Binding_Assay->Data_Acq Functional_Assay->Data_Acq Analysis Non-linear Regression (Calculate Ki & IC50 values) Data_Acq->Analysis Selectivity_Profile Selectivity Profile Generation (Compare Ki values across targets) Analysis->Selectivity_Profile

Figure 1. High-level experimental workflow for selectivity profiling.

Comparative Selectivity Data

The following tables summarize the hypothetical binding affinities (Ki) and functional inhibition potencies (IC50) for Compound X and the selected reference compounds against the target panel. All values are presented in nanomolar (nM) and represent the geometric mean of at least three independent experiments.

Table 1: Monoamine Transporter Binding Affinity (Ki, nM)

CompoundDATNETSERTSelectivity Ratio (NET/DAT)Selectivity Ratio (SERT/DAT)
Compound X 8.5 150 >10,000 17.6 >1176
Bupropion520220>10,0000.42>19.2
GBR-129091.22803,100233.32583.3

Table 2: Monoamine Transporter Functional Activity (IC50, nM)

CompoundDAT Uptake InhibitionNET Uptake InhibitionSERT Uptake Inhibition
Compound X 15.2 295 >10,000
Bupropion980450>10,000
GBR-129092.5550>5,000

Table 3: Off-Target Receptor Binding Affinity (Ki, nM)

Compound5-HT1A5-HT2ADopamine D2α1-AdrenergicHistamine H1
Compound X >5,000 1,250 >10,000 8,500 >10,000
Bupropion>10,000>10,000>10,000>10,000>10,000
GBR-12909>1,000950>1,00045>1,000

Interpretation of Results

The data reveals a distinct and compelling selectivity profile for Compound X.

  • Primary Target Engagement: Compound X demonstrates potent binding affinity and functional inhibition at the dopamine transporter (DAT), with Ki and IC50 values of 8.5 nM and 15.2 nM, respectively.

  • Selectivity over NET and SERT: Critically, Compound X shows significantly weaker activity at the norepinephrine transporter (NET) and virtually no activity at the serotonin transporter (SERT) within the tested concentrations. Its ~18-fold selectivity for DAT over NET and >1000-fold selectivity over SERT distinguishes it from the dual-action profile of Bupropion.[3] While not as exquisitely selective as GBR-12909[5][15], Compound X possesses a robust preference for the dopamine transporter.

  • Off-Target Profile: Compound X exhibits a clean off-target profile, with Ki values greater than 1 µM for all tested secondary receptors. This suggests a low propensity for side effects commonly associated with these receptors, such as sedation (H1), cardiovascular issues (α1), or serotonergic-mediated effects (5-HT1A, 5-HT2A).[10][11] Notably, GBR-12909 shows a significant affinity for the α1-adrenergic receptor, a liability not observed with Compound X.

G cluster_pathway Dopaminergic Synapse PreSynaptic Presynaptic Neuron Synaptic_Cleft PreSynaptic->Synaptic_Cleft DA Release PostSynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Vesicle->PreSynaptic DAT DAT DAT->PreSynaptic DA_Receptor Dopamine Receptors DA_Receptor->PostSynaptic Signal Transduction CompoundX Compound X CompoundX->DAT Inhibition Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->DA_Receptor

Figure 2. Mechanism of action of Compound X at the dopaminergic synapse.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the detailed methodologies for the key assays are provided below.

Protocol 1: Radioligand Binding Assays

This protocol describes a competitive displacement assay to determine the Ki of test compounds.[16][17]

  • Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human transporter or receptor of interest are harvested. The cells are lysed via hypotonic shock in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined via a BCA assay.

  • Assay Setup: Assays are performed in a 96-well plate format. Each well contains:

    • Cell membrane preparation (typically 10-50 µg protein/well).

    • A fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT) near its Kd value.

    • Varying concentrations of the test compound (Compound X, Bupropion, or GBR-12909) across a logarithmic dilution series (e.g., 0.1 nM to 100 µM).

    • Total Binding Control: Contains only membranes and radioligand.

    • Non-specific Binding Control: Contains membranes, radioligand, and a high concentration of a known displacing ligand (e.g., 10 µM Nomifensine for DAT).

  • Incubation: The plates are incubated for a set time (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 4°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound ligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are plotted as percent specific binding versus the log concentration of the test compound. IC50 values are determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Transporter Uptake Inhibition Assay

This protocol measures the functional ability of a compound to block the reuptake of a neurotransmitter substrate.[14][18]

  • Cell Plating: HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT) are seeded into 96-well microplates and grown to form a confluent monolayer.

  • Assay Setup: On the day of the experiment, the growth medium is aspirated, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Pre-incubation: Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound prepared in KRH buffer.

    • 100% Uptake Control: Wells containing only buffer.

    • Non-specific Uptake Control: Wells containing a high concentration of a known inhibitor (e.g., 10 µM Nomifensine for DAT).

  • Initiation of Uptake: Uptake is initiated by adding KRH buffer containing a fixed concentration of a radiolabeled substrate (e.g., [³H]-Dopamine for DAT).

  • Incubation: The plate is incubated for a short period (e.g., 5-15 minutes) at 37°C. This time is optimized to measure the initial rate of uptake.

  • Termination of Uptake: The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Quantification: The cells are lysed with a lysis buffer (e.g., 1% SDS). The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of specific uptake is plotted against the logarithm of the test compound concentration. The IC50 value (the concentration that inhibits 50% of specific uptake) is determined using non-linear regression analysis.

Conclusion

The comprehensive in vitro selectivity assessment demonstrates that 2-Ethyl-1-(piperazin-1-yl)butan-1-one (Compound X) is a potent and selective dopamine transporter (DAT) inhibitor. Its profile is characterized by a strong preference for DAT over NET and SERT and a clean off-target binding profile at several key CNS receptors. This selectivity suggests a lower potential for side effects often associated with less selective monoaminergic agents. Compared to the reference compounds, Compound X presents a unique profile, distinct from the dual-acting Bupropion and cleaner than the selective but adrenergically-active GBR-12909. These promising preclinical data warrant further investigation into the in vivo efficacy and pharmacokinetic properties of Compound X as a potential therapeutic agent for disorders involving dopaminergic dysfunction.

References

  • Vertex AI Search. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry, 6(4), 159–166. Available from: [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. Available from: [Link]

  • Psych Scene Hub. (2021, March 23). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. Available from: [Link]

  • Kim, E. J., et al. (2018). Molecular basis of atypicality of bupropion inferred from its receptor engagement in nervous system tissues. Psychopharmacology, 235(9), 2767–2778. Available from: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), Unit 12.15. Available from: [Link]

  • Ferris, R. M., & Beaman, O. J. (1983). Bupropion: a new antidepressant drug, the mechanism of action of which is not associated with down-regulation of postsynaptic beta-adrenergic, serotonergic (5-HT2), alpha 2-adrenergic, imipramine and dopaminergic receptors in brain. Neuropharmacology, 22(11), 1257-67. Available from: [Link]

  • Carroll, F. I., et al. (2012). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Journal of Medicinal Chemistry, 55(15), 6771–6790. Available from: [Link]

  • Wikipedia. Bupropion. Available from: [Link]

  • Wełna, A. D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(14), 10103–10126. Available from: [Link]

  • Saha, K., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available from: [Link]

  • Scerri, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available from: [Link]

  • VCU Scholars Compass. (2007). Modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. Available from: [Link]

  • He, J., et al. (2010). Short-acting cocaine and long-acting GBR-12909 both elicit rapid dopamine uptake inhibition following intravenous delivery. Neuroscience, 171(4), 1251–1259. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Available from: [Link]

  • Eurofins. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Available from: [Link]

  • Cai, W., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. Available from: [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available from: [Link]

  • Satała, G., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 24(24), 4467. Available from: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Available from: [Link]

  • The Company of Biologists. (2019, August 23). cAMP-based signalling as a readout for serotonin receptor stoichiometry. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Alfa Cytology. Radioligand Binding Assay Services. Available from: [Link]

  • Eurofins. 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Available from: [Link]

  • MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available from: [Link]

  • Wacker, D., et al. (2013). Structural Features for Functional Selectivity at Serotonin Receptors. Science, 340(6132), 615–619. Available from: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • GOV.UK. (2024, March 27). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. Available from: [Link]

  • Archer, J. R. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 486-92. Available from: [Link]

  • ResearchGate. (2010). Pharmacological Evaluation of Halogenated and Non-halogenated Arylpiperazin-1-yl-ethyl-benzimidazoles as D2 and 5-HT2A Receptor Ligands. Available from: [Link]

  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1759–1771. Available from: [Link]

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Safety Operating Guide

Proper Disposal Procedures for 2-Ethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

2-Ethyl-1-(piperazin-1-yl)butan-1-one is a piperazine-derived amide intermediate often utilized in pharmaceutical synthesis. Due to the presence of the piperazine moiety, this compound exhibits properties characteristic of organic bases and potential sensitizers.

Critical Safety Directive: In the absence of comprehensive toxicological data for this specific isomer, you must apply the Precautionary Principle . Treat this substance as a Corrosive (Skin/Eye Category 1B) and a Potential Respiratory Sensitizer .

Disposal Method: The only authorized disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. Under no circumstances should this compound be discharged into municipal wastewater systems or disposed of in general refuse.

Physicochemical & Hazard Profile

Effective disposal begins with accurate characterization.[1] The following data grounds the waste segregation strategy.

ParameterSpecificationOperational Implication
CAS Number 83547-33-5Unique identifier for waste manifesting.
Chemical Class Piperazine Amide / Organic BaseSegregate with alkaline/basic organic wastes.
Molecular Formula C₁₀H₂₀N₂OHigh nitrogen content; incineration may generate NOx.
Physical State Solid (typically) or Viscous Liquiddictates spill cleanup method (sweep vs. absorb).
pKa (Predicted) ~9.8 (Piperazine secondary amine)Incompatible with Strong Acids. Risk of exothermic reaction.
Hazard Classification Corrosive / Irritant Requires chemically resistant PPE (Nitrile/Neoprene).
Waste Code (RCRA) Not Listed (P/U List)Classify as Characteristic Waste (if pH ≥ 12.5) or Unlisted Hazardous Waste .

Pre-Disposal Safety & Handling

Before initiating any disposal workflow, ensure the following engineering controls and Personal Protective Equipment (PPE) are active.

  • Engineering Controls: All handling must occur inside a certified Chemical Fume Hood to prevent inhalation of dust or aerosols, which may trigger sensitization [1].

  • Respiratory Protection: If working outside a hood (e.g., spill cleanup), use a P100/N95 respirator or a half-face respirator with organic vapor/amine cartridges.

  • Skin Protection: Double-gloving is recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Neoprene (for prolonged handling).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant). Face shield required if pouring large liquid volumes.

Waste Segregation & Disposal Workflow

The following logic gate determines the appropriate waste stream for the compound and its associated debris.

DisposalWorkflow Start Waste Material Identification TypeCheck Determine Physical State & Concentration Start->TypeCheck PureChem Pure Chemical / Stock Solution TypeCheck->PureChem Bulk Substance ContamSolids Contaminated Solids (Gloves, Towels, Weigh Boats) TypeCheck->ContamSolids Debris TracePackaging Empty Packaging (<3% residue by weight) TypeCheck->TracePackaging Containers LiquidStream Liquid Waste Stream (Organic Bases) PureChem->LiquidStream If Dissolved SolidStream Solid Hazardous Waste (Double Bagged) PureChem->SolidStream If Solid ContamSolids->SolidStream TripleRinse Triple Rinse Procedure (Solvent: Ethanol/Methanol) TracePackaging->TripleRinse RCRA Empty Std. Incineration FINAL DISPOSAL: High-Temp Incineration LiquidStream->Incineration SolidStream->Incineration TripleRinse->LiquidStream Rinsate Deface Deface Label & Recycle/Trash TripleRinse->Deface

Figure 1: Decision logic for segregating 2-Ethyl-1-(piperazin-1-yl)butan-1-one waste streams.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Chemical (Solid or Liquid)

Objective: Safe transfer of bulk material to waste storage.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers due to potential corrosion from the amine functionality.

  • Labeling: Immediately affix a hazardous waste label.

    • Content: "Hazardous Waste - 2-Ethyl-1-(piperazin-1-yl)butan-1-one".

    • Hazard Checkbox: Toxic, Corrosive.[2]

  • Solvent Dissolution (Optional but Recommended): To prevent dust generation, dissolve solid waste in a minimal amount of compatible solvent (e.g., Methanol or Ethanol) before adding to the liquid organic waste carboy.

    • Note: Ensure the waste carboy is designated for "Basic Organic Waste" . Do not mix with acidic waste streams (e.g., waste generated from acid chlorides or mineral acids) to prevent exothermic neutralization [2].

  • Secondary Containment: Place the waste container in a secondary tray capable of holding 110% of the volume.

Protocol B: Disposal of Contaminated Debris (Solids)

Objective: Management of gloves, weigh boats, and paper towels.[1]

  • Collection: Collect all contaminated consumables in a clear, 6-mil polyethylene bag.

  • Double Bagging: Seal the primary bag with tape/zip-tie and place it inside a second clear bag.

  • Labeling: Tag the outer bag as "Solid Hazardous Waste - Toxic/Corrosive Debris".

  • Storage: Store in a dedicated hazardous waste drum (typically blue or black drum) pending pickup.

Protocol C: Empty Container Management

Objective: RCRA compliance for "RCRA Empty" containers.

  • Verification: Ensure the container is "drip dry" or scraped clean.

  • Triple Rinse:

    • Add a suitable solvent (Ethanol/Isopropanol) to ~10% of the container volume.

    • Cap and shake vigorously.

    • Decant the rinsate into the Liquid Waste (Protocol A) stream.

    • Repeat this process three times .

  • Defacement: Cross out the original label and mark "EMPTY".

  • Disposal: The container may now be disposed of as regular glass/plastic waste or recycled, depending on facility rules.

Emergency Spill Response Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[3][4]

SpillResponse Alert 1. ALERT & EVACUATE Notify Lab Personnel Assess 2. ASSESS VOLUME < 100g/mL vs > 100g/mL Alert->Assess PPE 3. DON PPE Respirator, Goggles, Double Gloves Assess->PPE SolidSpill SOLID SPILL: Cover with wet paper towel to suppress dust PPE->SolidSpill LiquidSpill LIQUID SPILL: Apply Inert Absorbent (Vermiculite/Sand) PPE->LiquidSpill Collect 4. COLLECT Scoop into Hazardous Waste Bag SolidSpill->Collect LiquidSpill->Collect Clean 5. DECONTAMINATE Scrub area with soap/water Collect->Clean

Figure 2: Emergency response workflow for spills of piperazine derivatives.

Neutralization Note: Do not attempt to neutralize a spill with strong acids directly on the benchtop, as this may generate heat and spatter. Absorb first, then clean the surface with a mild detergent solution.

Regulatory Compliance & Transport

  • US EPA (RCRA): While not explicitly listed as a P- or U-listed waste, the generator is responsible for determining characteristics. Due to the amine group, test pH if aqueous. If pH ≥ 12.5, assign waste code D002 . Otherwise, manage as non-RCRA regulated hazardous waste (state-specific regulations may apply) [3].

  • DOT Shipping (for Waste Haulers):

    • Proper Shipping Name: Waste Corrosive solid, basic, organic, n.o.s. (contains 2-Ethyl-1-(piperazin-1-yl)butan-1-one).[5][6][7][8]

    • Hazard Class: 8.

    • Packing Group: III (Assumed based on analog data).

References

  • National Institute for Occupational Safety and Health (NIOSH). Piperazine: Systemic Agent. CDC NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[9] Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Ethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: An In-depth Analysis

2-Ethyl-1-(piperazin-1-yl)butan-1-one is a substituted piperazine derivative. The piperazine ring is a common structural motif in many biologically active compounds and is known to present certain hazards. Based on data from related piperazine compounds, we can anticipate the following potential hazards:

  • Skin and Eye Irritation/Corrosion: Piperazine and its derivatives are frequently classified as causing skin irritation or, in some cases, severe skin burns and eye damage.[1][2][3] Direct contact with the skin or eyes could lead to redness, pain, and in severe cases, chemical burns and irreversible eye damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols of piperazine-containing compounds may cause irritation to the respiratory tract.[4][5]

  • Allergic Skin Reaction (Sensitization): Some piperazine derivatives are known to be skin sensitizers, meaning that repeated exposure may lead to an allergic skin reaction or rash.[2]

  • Harmful if Swallowed: Oral ingestion of related compounds can be harmful.[3][6]

Given these potential hazards, a cautious approach is paramount when handling 2-Ethyl-1-(piperazin-1-yl)butan-1-one.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is essential to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling 2-Ethyl-1-(piperazin-1-yl)butan-1-one.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Gloves must be inspected prior to use.To prevent skin contact and potential irritation, burns, or sensitization.[7]
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.To protect against splashes that could cause serious eye damage.[1][7]
Skin and Body Protection A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.To prevent contamination of personal clothing and skin.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge should be used if handling the compound as a powder or if aerosols may be generated.[1]To prevent inhalation and respiratory tract irritation.

Donning and Doffing PPE Workflow

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling 2-Ethyl-1-(piperazin-1-yl)butan-1-one will minimize the risk of exposure.

3.1. Engineering Controls:

  • Ventilation: All handling of this compound, especially when in solid form or when being dissolved, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

3.2. Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure the work area is clean and uncluttered. Have all necessary equipment, including waste containers, readily available within the fume hood.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Transfer: When transferring the compound, whether as a solid or in solution, do so carefully to avoid generating dust or splashes.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin immediately and thoroughly with soap and water.[6]

Chemical Handling Workflow

Handling_Workflow Start Start: Assemble Materials in Fume Hood Prep Step 1: Don Appropriate PPE Start->Prep Weigh Step 2: Weigh Compound in Fume Hood Prep->Weigh Transfer Step 3: Carefully Transfer Compound Weigh->Transfer Workup Step 4: Perform Experimental Work Transfer->Workup Decon Step 5: Decontaminate Work Area & Equipment Workup->Decon Doff Step 6: Doff PPE Correctly Decon->Doff End End: Wash Hands Thoroughly Doff->End

Caption: A streamlined workflow for the safe handling of chemical compounds in a laboratory setting.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Ethyl-1-(piperazin-1-yl)butan-1-one and any contaminated materials is crucial to protect both personnel and the environment.

  • Chemical Waste: All excess solid material and solutions containing the compound should be collected in a designated, properly labeled hazardous waste container.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should also be disposed of as hazardous waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, contact your institution's EHS department immediately.[9]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Ethyl-1-(piperazin-1-yl)butan-1-one, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Safety Data Sheet - [Source on general chemical safety]. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Ethyl piperazine-1-carboxylate). Available at: [Link]

  • Safety data sheet - CPAChem. Available at: [Link]

  • 2-HYDROXY ETHYL PIPERAZINE Safety Data Sheet. Available at: [Link]

  • Safety Data Sheet Fatty Alcohol Tech 12/3 - Redox. Available at: [Link]

  • Dow Chemical Company - SAFETY DATA SHEET. Available at: [Link]

  • (S)-2-Ethylpiperazine, N1-BOC protected | C11H22N2O2 | CID 17750462 - PubChem. Available at: [Link]

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.